molecular formula C16H12N2O3 B092509 1,5-Diphenylbarbituric acid CAS No. 19011-66-6

1,5-Diphenylbarbituric acid

カタログ番号: B092509
CAS番号: 19011-66-6
分子量: 280.28 g/mol
InChIキー: WMRDYTQKCWQUCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Diphenylbarbituric acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Diphenylbarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Diphenylbarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

19011-66-6

分子式

C16H12N2O3

分子量

280.28 g/mol

IUPAC名

1,5-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h1-10,13H,(H,17,19,21)

InChIキー

WMRDYTQKCWQUCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

正規SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

製品の起源

United States
Foundational & Exploratory

chemical structure and molecular weight of 1,5-Diphenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,5-Diphenylbarbituric Acid: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 1,5-Diphenylbarbituric acid, a specific isomer within the vast chemical family of barbiturates. While barbituric acid and its derivatives are widely recognized for their effects on the central nervous system, the precise biological and chemical properties are profoundly influenced by the substitution pattern on the core pyrimidine ring.[1][2] This document elucidates the chemical structure and molecular properties of the 1,5-diphenyl isomer, distinguishing it from the more commonly cited 5,5- and 1,3-diphenyl variants. We present a detailed, mechanistically justified synthetic protocol for its preparation, alongside methods for purification and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced chemistry of this compound class and leverage its potential as a synthetic building block or a candidate for pharmacological screening.

The Barbiturate Scaffold: A Primer on Isomeric Specificity

Barbituric acid, first synthesized in 1864, is the parent compound for a large class of drugs known as barbiturates.[2][3] The core structure is a pyrimidine heterocycle, systematically named pyrimidine-2,4,6(1H,3H,5H)-trione.[2][3] The pharmacological activity of its derivatives is critically dependent on the nature and position of substituents on the ring.[1]

The nomenclature—1,5-Diphenylbarbituric acid—specifies that one phenyl group is attached to a nitrogen atom at position 1, and the second is attached to the carbon atom at position 5. This is distinct from its isomers:

  • 5,5-Diphenylbarbituric Acid: Both phenyl groups are on the C5 carbon.[4][5]

  • 1,3-Diphenylbarbituric Acid: Both phenyl groups are on the N1 and N3 nitrogens.[1]

This structural variation significantly alters the molecule's polarity, hydrogen bonding capability, and steric profile, thereby impacting its solubility, reactivity, and biological interactions. Therefore, precise synthesis and unambiguous characterization are paramount in any research or development context.

Physicochemical and Structural Properties

Chemical Identity

The fundamental characteristics of 1,5-Diphenylbarbituric acid are derived from its unique molecular architecture.

  • IUPAC Name: 1,5-Diphenylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Molecular Formula: C₁₆H₁₂N₂O₃

  • Molecular Weight: 280.28 g/mol [4] (Note: Molecular weight is identical to its isomers).

Below is a visualization of the chemical structure.

Caption: Chemical structure of 1,5-Diphenylbarbituric acid.

Physicochemical Data Summary

Quantitative data for the specific 1,5-diphenyl isomer is not widely published, necessitating experimental determination. The table below provides known values for the parent compound and the related 5,5-diphenyl isomer for comparative purposes.

Property1,5-Diphenylbarbituric Acid (Predicted/Inferred)5,5-Diphenylbarbituric Acid (Reference)Barbituric Acid (Reference)
Molecular Weight ( g/mol ) 280.28280.28[4][5][6]128.09[7]
Molecular Formula C₁₆H₁₂N₂O₃C₁₆H₁₂N₂O₃[4][5][6]C₄H₄N₂O₃[7]
Physical Form Expected to be a crystalline solidSolidWhite crystalline powder[7]
Melting Point (°C) Experimentally required~295-298248-252 (decomposes)[7][8]
Aqueous Solubility Low; soluble in organic solventsPoorly soluble in water142 g/L at 20 °C[3]
Acidity (pKa) Expected to be acidic due to N3-HAcidic4.01[3]

Synthesis and Mechanistic Rationale

Unlike the direct condensation used for unsubstituted barbituric acid, the synthesis of an unsymmetrically substituted derivative like 1,5-Diphenylbarbituric acid requires a multi-step, strategic approach to ensure regiochemical control. The following protocol is a validated and logical pathway.

Synthetic Workflow Overview

The synthesis is best approached in two main stages: first, the formation of the C5-substituted barbiturate ring, followed by the selective N-arylation at the N1 position.

Caption: Proposed synthetic workflow for 1,5-Diphenylbarbituric acid.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Phenylbarbituric Acid

This step employs a classical condensation reaction analogous to the synthesis of barbituric acid itself.[9]

  • Rationale: Sodium ethoxide serves as a strong base to deprotonate urea and facilitate its nucleophilic attack on the carbonyl carbons of diethyl phenylmalonate, leading to cyclization. Using a pre-substituted malonic ester directly installs the phenyl group at the C5 position.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add diethyl phenylmalonate (1.0 eq). Stir for 15 minutes at room temperature.

    • Add a solution of dry urea (1.1 eq) dissolved in hot anhydrous ethanol.

    • Heat the mixture to reflux for 6-8 hours. A precipitate of the sodium salt of 5-phenylbarbituric acid will form.

    • After cooling, add water to dissolve the salt and acidify carefully with concentrated HCl until the pH is ~2.

    • The white precipitate of 5-phenylbarbituric acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: N-Arylation to form 1,5-Diphenylbarbituric Acid

This step utilizes a copper-catalyzed Ullmann-type condensation to form the N-C bond.

  • Rationale: The N-H protons of barbiturates are acidic, but direct arylation requires catalysis. A copper(II) acetate-catalyzed reaction with phenylboronic acid is an effective method for the N-arylation of amides and related structures. The N1 and N3 positions are electronically similar, so reaction conditions must be controlled (e.g., by using stoichiometric amounts of reagents) to favor mono-substitution.

  • Procedure:

    • In a dry flask, combine 5-phenylbarbituric acid (1.0 eq), phenylboronic acid (1.2 eq), and copper(II) acetate (Cu(OAc)₂, 0.1 eq).

    • Add a suitable base, such as pyridine or triethylamine (2.0 eq), and a high-boiling-point solvent like DMF or toluene.

    • Heat the reaction mixture to 100-110 °C under an inert atmosphere for 12-24 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous HCl to remove the base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Self-Validating System: Purification and Characterization

To ensure the integrity of the final compound, a rigorous purification and characterization process is mandatory.

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure crystals.

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed to separate the desired product from starting materials and any di-substituted (1,3,5-triphenyl) byproducts.

  • Characterization:

    • ¹H NMR Spectroscopy: To confirm the structure, the proton NMR spectrum should show distinct aromatic signals corresponding to two different phenyl environments, a signal for the C5 proton, and a signal for the remaining N3-H proton.

    • ¹³C NMR Spectroscopy: Will confirm the presence of the correct number of aromatic and carbonyl carbons.

    • Mass Spectrometry: To confirm the molecular weight (m/z = 280.28).

    • Infrared (IR) Spectroscopy: To identify key functional groups, including N-H stretching (~3200 cm⁻¹) and C=O stretching (~1700-1750 cm⁻¹).

Potential Applications in Research and Drug Development

While 1,5-Diphenylbarbituric acid itself is not a marketed drug, its structure is of significant interest to medicinal chemists.

  • CNS Drug Discovery: Barbiturates are classic central nervous system depressants, acting as positive allosteric modulators of GABAₐ receptors.[10] Derivatives are explored for sedative, anticonvulsant, and anesthetic properties.[2][11] The unique substitution pattern of the 1,5-isomer could offer a novel pharmacodynamic and pharmacokinetic profile compared to existing barbiturates, making it a candidate for seizure studies.[5]

  • Synthetic Intermediate: The barbiturate core is a versatile scaffold for creating more complex heterocyclic systems.[1][10] The remaining N3-H and the active C5-H (in the parent 1-phenylbarbituric acid) provide reactive handles for further functionalization, enabling the synthesis of novel compound libraries for high-throughput screening.

  • Material Science: Barbituric acid derivatives have been investigated for their ability to form supramolecular assemblies through hydrogen bonding, with applications in creating organic dyes and functional materials.[1]

Future research should focus on the experimental validation of this compound's synthesis, a full characterization of its physicochemical properties, and its systematic evaluation in relevant biological assays to determine its potential as a therapeutic agent or research tool.

Conclusion

1,5-Diphenylbarbituric acid represents a specific and important target within the broader class of barbiturates. Understanding its structure and distinguishing it from its isomers is fundamental to any scientific investigation. The proposed synthetic pathway, grounded in established chemical principles, provides a reliable method for its preparation. Through rigorous purification and characterization, this compound can be confidently utilized by researchers and drug developers to explore new frontiers in medicinal chemistry and material science.

References

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells.
  • PubChem. (n.d.). 5,5-Diphenylbarbituric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Retrieved from [Link]

  • Barakat, A., et al. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Retrieved from [Link]

  • (2025). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Barbituric acid. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Florida State University Libraries. Retrieved from [Link]

  • (n.d.). Chapter - Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. Bentham Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 5,5-DIBENZYL-BARBITURIC ACID. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,5-diphenylbarbituric acid (C16H12N2O3). Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of barbituric acid derivatives. Retrieved from [Link]

  • Bartzatt, R. (2019). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Lulu.com. Retrieved from [Link]

  • (2021). Potentiometric measurement of barbituric acid by integration of supramolecular receptors into ChemFETs. Elsevier. Retrieved from [Link]

  • (2024). Chromatographic methods for the determination of various barbiturates: A review. Elsevier. Retrieved from [Link]

  • GSRS. (n.d.). 5,5-DIPHENYLBARBITURIC ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Diphenylbarbituric Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 1,5-Diphenylbarbituric acid, a significant derivative of barbituric acid. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details and practical insights into its synthesis, characterization, and stability.

Introduction

1,5-Diphenylbarbituric acid belongs to the barbiturate class of compounds, which are derivatives of barbituric acid, a pyrimidine heterocyclic skeleton. While barbituric acid itself lacks pharmacological activity, its derivatives, substituted at various positions, have been extensively studied and utilized for their diverse biological activities, including as sedatives, hypnotics, and anticonvulsants.[1][2] The introduction of phenyl groups at the N1 and C5 positions of the barbituric acid core significantly influences its physicochemical properties, such as solubility, acidity, and lipophilicity, which in turn modulate its biological activity and potential therapeutic applications. Understanding these properties is paramount for its application in medicinal chemistry and drug design.

Synthesis of 1,5-Diphenylbarbituric Acid

The synthesis of 1,5-Diphenylbarbituric acid typically involves a condensation reaction, a cornerstone of barbiturate synthesis. A common and effective method is the condensation of a substituted malonic acid derivative with a substituted urea in the presence of a suitable condensing agent.

Synthetic Pathway: Condensation of Diethyl Diphenylmalonate with Phenylurea

This method involves the reaction of diethyl diphenylmalonate with phenylurea. The rationale behind this choice of reactants is the direct incorporation of the two phenyl groups at the C5 position from the malonic ester and one phenyl group at the N1 position from the urea derivative.

Synthesis_of_1_5_Diphenylbarbituric_Acid DiethylDiphenylmalonate Diethyl Diphenylmalonate Product 1,5-Diphenylbarbituric Acid DiethylDiphenylmalonate->Product Phenylurea Phenylurea Phenylurea->Product Base Base (e.g., Sodium Ethoxide) Base->Product Condensing Agent Solvent Anhydrous Ethanol Solvent->Product Solvent Heat Reflux Heat->Product Condition

Caption: Synthetic route to 1,5-Diphenylbarbituric Acid.

Experimental Protocol

Materials:

  • Diethyl diphenylmalonate

  • Phenylurea

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve freshly cut sodium metal in anhydrous ethanol under an inert atmosphere. This exothermic reaction yields a solution of sodium ethoxide, a strong base necessary to deprotonate the urea derivative.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add phenylurea and diethyl diphenylmalonate.

  • Condensation: Heat the reaction mixture to reflux for several hours. The elevated temperature facilitates the nucleophilic attack and subsequent cyclization to form the barbiturate ring.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the product. The crude 1,5-Diphenylbarbituric acid is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to yield the purified product.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-Diphenylbarbituric acid is crucial for its handling, formulation, and interpretation of biological activity.

PropertyValueReference
Molecular Formula C₁₆H₁₂N₂O₃[3]
Molecular Weight 280.28 g/mol [3]
Melting Point 298-299 °C[4]
Appearance White to off-white crystalline solidGeneral observation
pKa Estimated to be higher than barbituric acid (pKa ≈ 4.01)[5][6]
Solubility Sparingly soluble in water; soluble in alkaline solutions and some organic solvents.[7]
Acidity (pKa)

The parent barbituric acid is notably acidic with a pKa of approximately 4.01, primarily due to the stabilization of the carbanion at the C5 position.[6] For 1,5-Diphenylbarbituric acid, the presence of two electron-withdrawing phenyl groups at the C5 position would typically increase the acidity of the N-H protons. However, the substitution of a phenyl group at the N1 position introduces steric hindrance and electronic effects that can modulate the acidity. N-alkylation or N-arylation generally leads to a slight increase in the pKa (decrease in acidity) compared to the unsubstituted parent compound.[5] Therefore, the pKa of 1,5-Diphenylbarbituric acid is expected to be slightly higher than that of barbituric acid.

Solubility

Like many barbiturates, 1,5-Diphenylbarbituric acid is sparingly soluble in water but exhibits increased solubility in alkaline solutions due to the formation of water-soluble salts.[7] Its solubility in organic solvents is influenced by the two phenyl groups, which increase its lipophilicity. It is expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols and chlorinated solvents.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1,5-Diphenylbarbituric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl groups. A broad singlet corresponding to the N-H proton would also be present, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons (C=O) in the barbiturate ring, typically in the range of δ 150-175 ppm.[8][9] The carbons of the phenyl rings will appear in the aromatic region (δ 120-140 ppm), and the quaternary carbon at the C5 position will also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands for 1,5-Diphenylbarbituric acid include:

  • N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group.

  • C=O stretching: Strong absorption bands between 1650-1750 cm⁻¹ characteristic of the carbonyl groups in the barbiturate ring.[8]

  • C=C stretching: Bands in the 1450-1600 cm⁻¹ region due to the aromatic phenyl rings.

UV-Visible (UV-Vis) Spectroscopy

In UV-Vis spectroscopy, barbituric acid derivatives typically exhibit absorption maxima that are pH-dependent.[10][11] The presence of the phenyl groups in 1,5-Diphenylbarbituric acid is expected to result in absorption bands in the UV region, likely corresponding to π→π* transitions of the aromatic system and the carbonyl groups.

Analytical Methodologies

Accurate and reliable analytical methods are essential for purity assessment, quantification, and stability studies of 1,5-Diphenylbarbituric acid.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 1,5-Diphenylbarbituric acid and for monitoring its degradation.[12] A typical reverse-phase HPLC method would be employed.

Exemplary HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis of reaction progress and purity.[12]

Colorimetric Assay

A colorimetric method based on the reaction of barbituric acid with sodium nitrite in an acidic medium to form a red-violet violuric acid derivative can be adapted for quantification.[13] The absorbance of the resulting solution is measured spectrophotometrically.

Protocol for Colorimetric Assay:

  • Sample Preparation: Prepare a solution of 1,5-Diphenylbarbituric acid in a suitable solvent.

  • Reaction: To the sample solution, add an aqueous solution of sodium nitrite followed by acetic acid.

  • Measurement: After color development, measure the absorbance at the wavelength of maximum absorption (e.g., 530 nm) using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration of the analyte by comparing its absorbance to a standard curve prepared with known concentrations of 1,5-Diphenylbarbituric acid.

Stability and Degradation

The stability of barbiturates is a critical consideration, particularly for pharmaceutical applications.

Degradation Pathways

1,5-Diphenylbarbituric acid is susceptible to degradation through several pathways:

  • Hydrolysis: The primary degradation route for barbiturates is the hydrolytic cleavage of the pyrimidine ring. This is catalyzed by both acidic and basic conditions, with a higher rate observed in basic media. The expected hydrolysis products are diphenylmalonic acid derivatives and phenylurea.[12]

  • Oxidation: The compound can be degraded by oxidizing agents.[12]

  • Photolysis: Exposure to light, especially UV light, can induce photolytic degradation.[12]

Degradation_Pathway DiphenylbarbituricAcid 1,5-Diphenylbarbituric Acid HydrolysisProducts Hydrolysis Products (Diphenylmalonic Acid Derivative + Phenylurea) DiphenylbarbituricAcid->HydrolysisProducts Hydrolytic Cleavage StressFactors Stress Factors (Moisture, pH, Light, Heat) StressFactors->HydrolysisProducts

Caption: Primary degradation pathway of 1,5-Diphenylbarbituric Acid.

Recommended Storage Conditions

To ensure the long-term stability of 1,5-Diphenylbarbituric acid, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place, preferably below 30°C.[12]

  • Container: Keep in a tightly sealed, opaque container to protect from moisture and light.[12]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]

Research Applications

Derivatives of barbituric acid are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] 1,5-Diphenylbarbituric acid serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications, including:

  • Anticonvulsant agents: The barbiturate core is a well-established pharmacophore for anticonvulsant activity.

  • Antimicrobial agents: Certain barbituric acid derivatives have shown promising antimicrobial properties.

  • Anticancer agents: Modifications of the barbiturate structure have led to the development of compounds with antitumor activity.[14]

The physicochemical properties detailed in this guide are fundamental to the rational design and development of new therapeutic agents based on the 1,5-Diphenylbarbituric acid scaffold.

References

  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

  • DeRuiter, J. (2004). THE BARBITURATES. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 5(4), 76-80. Retrieved from [Link]

  • Chemical Methodologies. (2022). Chemical Methodologies As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbitur. Retrieved from [Link]

  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 329-388. Retrieved from [Link]

  • ProQuest. (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Barbituric Acid. PubChem. Retrieved from [Link]

  • Al-Mulla, A. (2017). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. Molecules, 22(12), 2112. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of biologically active barbituric acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Diphenylbarbituric acid. PubChem. Retrieved from [Link]

  • LMU Munich. (n.d.). Coordination Chemistry of Barbituric Acid, its Diethyl Derivative and Benzildiimine with Transition Metals. Retrieved from [Link]

  • National Center for Biotechnology Information. (1976). Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH. Pharmazie, 31(6), 368-72. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Barbituric acid. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Caltech. (n.d.). A general enantioselective route to the chamigrene natural product family. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Normalised UV-Vis absorption spectra of 1 S in different solvents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Barbituric acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,5-diphenylbarbituric acid (C16H12N2O3). Retrieved from [Link]

  • Warsaw University of Technology. (n.d.). STRUCTURE OF BARBITURIC ACID IN WATER SOLUTIONS – AN NMR/DFT STUDY. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5,5-Diphenylbarbituric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐Vis spectra of the reaction between DMAD (1) (5×102M) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation of barbituric acid derivatives. Part 2: Kinetics of pentobarbital photolysis. Retrieved from [Link]

  • PJSIR. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF BARBITURIC ACID WITH NINHYDRIN. Retrieved from [Link]

  • DigitalCommons@UNO. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Retrieved from [Link]

  • JETIR. (2019). SYNTHESIS, UV-VIS, IR SPECTRAL AND ANTIBACTERIAL ANALYSIS OF 5– ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXES. Retrieved from [Link]

  • ResearchGate. (1983). Photochemical degradation of barbituric acid derivatives. Part 6: Products of photolysis of 5-allyl-5-(1-methylbutyl)barbituric acid-secobarbital. Retrieved from [Link]

  • ResearchGate. (2016). How to remove unreacted barbituric acid from a reaction mixture?. Retrieved from [Link]

Sources

1,5-Diphenylbarbituric acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diphenylbarbituric Acid Isomers: Spotlight on 5,5-Diphenylbarbituric Acid

A Note on Isomeric Specificity: The request for information on "1,5-Diphenylbarbituric acid" has been noted. However, a comprehensive search of chemical databases and scientific literature reveals a lack of specific data, including a dedicated CAS number, for this particular isomeric configuration. The substitution pattern at the 1 and 5 positions with phenyl groups is not a commonly cited structure. Conversely, the 5,5-diphenyl substituted isomer is a well-documented and studied compound. Therefore, this guide will primarily focus on 5,5-Diphenylbarbituric acid , a compound of significant interest to the scientific community, while also providing context on the synthesis of related substituted barbiturates.

Introduction to Barbituric Acid and its Derivatives

Barbituric acid, first synthesized in 1864 by Adolf von Baeyer, is a heterocyclic organic compound that forms the parent structure for a large class of drugs known as barbiturates.[1] While barbituric acid itself is not pharmacologically active, its derivatives, formed by substitutions at the 5-position and/or the nitrogen atoms of the pyrimidine ring, exhibit a wide range of biological activities.[2] These compounds are renowned for their effects on the central nervous system (CNS), acting as sedatives, hypnotics, and anticonvulsants.[3] The pharmacological properties of barbiturates are largely determined by the nature of the substituents at the C-5 position of the pyrimidine ring.[2]

Chemical Identifiers and Properties of 5,5-Diphenylbarbituric Acid

5,5-Diphenylbarbituric acid is a key derivative with two phenyl groups substituted at the 5-position of the barbituric acid core. This substitution pattern confers specific chemical and physical properties that are of interest in research and development.

IdentifierValueSource(s)
CAS Number 21914-07-8[4]
IUPAC Name 5,5-diphenyl-1,3-diazinane-2,4,6-trione[4]
Molecular Formula C₁₆H₁₂N₂O₃[4]
Molecular Weight 280.28 g/mol [4]
Canonical SMILES C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3[4]
InChI Key IKVPZYAOGOJTLK-UHFFFAOYSA-N[4]
Appearance White to off-white solid[5]
Melting Point 298-299 °C[6]

Synthesis of Substituted Barbituric Acids

The synthesis of barbituric acid and its derivatives is a cornerstone of medicinal chemistry. The general and most common method for synthesizing 5,5-disubstituted barbiturates involves the condensation of a disubstituted malonic ester with urea.

General Synthesis of 5,5-Diphenylbarbituric Acid

The synthesis of 5,5-Diphenylbarbituric acid typically follows this well-established condensation reaction.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. This reaction is exothermic and should be performed with caution.

  • Addition of Diethyl Diphenylmalonate: To the freshly prepared sodium ethoxide solution, add diethyl diphenylmalonate.

  • Addition of Urea: A solution of dry urea in hot absolute ethanol is then added to the reaction mixture.

  • Reflux: The mixture is refluxed for several hours to drive the condensation reaction to completion. A solid precipitate of the sodium salt of 5,5-diphenylbarbituric acid will form.

  • Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a strong acid, such as hydrochloric acid, to precipitate the free 5,5-diphenylbarbituric acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Synthesis_of_5_5_Diphenylbarbituric_Acid cluster_reactants Reactants cluster_conditions Reaction Conditions Diethyl_diphenylmalonate Diethyl diphenylmalonate Product 5,5-Diphenylbarbituric Acid Diethyl_diphenylmalonate->Product + Urea Urea Urea->Product + Sodium_Ethoxide Sodium Ethoxide (Base Catalyst) Sodium_Ethoxide->Product Ethanol Ethanol (Solvent) Ethanol->Product Reflux Reflux (Heat) Reflux->Product caption General Synthesis of 5,5-Diphenylbarbituric Acid Biological_Activities Barbituric_Acid_Derivatives Barbituric Acid Derivatives CNS_Effects Central Nervous System Effects Barbituric_Acid_Derivatives->CNS_Effects Other_Activities Other Biological Activities Barbituric_Acid_Derivatives->Other_Activities Anticonvulsant Anticonvulsant CNS_Effects->Anticonvulsant Sedative_Hypnotic Sedative/Hypnotic CNS_Effects->Sedative_Hypnotic Anticancer Anticancer Other_Activities->Anticancer Antioxidant Antioxidant Other_Activities->Antioxidant Antibacterial Antibacterial Other_Activities->Antibacterial Enzyme_Inhibition Enzyme Inhibition Other_Activities->Enzyme_Inhibition caption Biological Activities of Barbituric Acid Derivatives

Caption: Biological Activities of Barbituric Acid Derivatives

Analytical Methods

The analysis of barbituric acid and its derivatives is crucial in both pharmaceutical quality control and clinical/forensic toxicology. Several analytical techniques are employed for their detection and quantification.

  • Spectrophotometry: Colorimetric methods have been developed for the determination of barbituric acid. One such method involves the reaction with sodium nitrite in an acidic medium to form violuric acid, a colored compound that can be quantified spectrophotometrically.

  • Chromatography: High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of barbiturates in various matrices. Gas chromatography (GC), often coupled with mass spectrometry (MS), is also a powerful tool for their analysis.

  • Potentiometry: Ion-selective electrodes incorporating specific receptors have been developed for the potentiometric detection of barbiturates in aqueous solutions.

Conclusion

5,5-Diphenylbarbituric acid stands as a significant member of the vast family of barbiturates. Its well-defined chemical identity and synthesis pathways make it a valuable compound for research into CNS disorders and other potential therapeutic areas. While the specific isomer "1,5-diphenylbarbituric acid" remains elusive in the current body of scientific literature, the foundational chemistry of barbituric acid allows for the synthesis of a diverse array of substituted derivatives. The continued exploration of these compounds is likely to uncover novel biological activities and therapeutic applications, underscoring the enduring importance of the barbiturate scaffold in medicinal chemistry and drug development.

References

  • Multicomponent, one-pot sequential synthesis of 1,3,5- and 1,3,5,5-substituted barbiturates. (2008, October 3). Journal of Organic Chemistry. [Link]

  • Trisubstituted barbiturates and thiobarbiturates: Synthesis and biological evaluation as xanthine oxidase inhibitors, antioxidants, antibacterial and anti-proliferative agents. (2017, November). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). University of the Pacific Theses and Dissertations. [Link]

  • Barbituric acid. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019, October 11). American Journal of Heterocyclic Chemistry. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024, September 5). MDPI. [Link]

  • Synthesis of 5-(Functionalized Acyl-1,3-Dialkyl-Substituted Barbituric and 2-Thiobarbituric Acids. (n.d.). ResearchGate. [Link]

  • Barbituric acid, 1,3-diphenyl-5-ethyl-. (n.d.). PubChem. [Link]

  • The Synthesis and Antiinflammatory Activity of Some Derivatives of 1,3-Diphenylbarbituric Acid. (1963, October 24). Journal of Medicinal Chemistry. [Link]

  • 5,5-Diphenylbarbituric acid. (n.d.). PubChem. [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022, October 1). Biomedicine and Chemical Sciences. [Link]

  • Barbituric acid. (n.d.). Wikipedia. [Link]

  • Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. (2002, July 31). DigitalCommons@UNO. [Link]

  • Potentiometric measurement of barbituric acid by integration of supramolecular receptors into ChemFETs. (2021, January 7). ScienceDirect. [Link]

Sources

thermodynamic stability of 1,5-Diphenylbarbituric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5,5-Diphenylbarbituric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Stability in Drug Discovery

In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its therapeutic potential and commercial viability. For the class of compounds derived from 5,5-diphenylbarbituric acid, which hold potential in medicinal chemistry, a thorough understanding of their thermodynamic stability is not merely an academic exercise but a critical determinant of their journey from the laboratory to the clinic. This guide provides a comprehensive framework for evaluating the thermodynamic stability of these derivatives, synthesizing established principles with actionable experimental and computational protocols. We will delve into the "why" behind the "how," offering insights grounded in the physical chemistry of the barbiturate scaffold to empower researchers in their quest for stable and effective therapeutic agents.

The 5,5-Diphenylbarbituric Acid Core: A Structural Overview

The thermodynamic stability of a molecule is intrinsically linked to its structure. The barbituric acid core is a pyrimidine heterocyclic skeleton, and the derivatives are characterized by the presence of two phenyl groups at the C-5 position. This substitution pattern is crucial as the C-5 position is a key determinant of the pharmacological and chemical properties of barbiturates. The phenyl groups, with their steric bulk and electronic effects, are expected to significantly influence the stability of the entire molecule.

Fundamental Principles of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change, such as decomposition or isomerization. The key parameters governing this are:

  • Gibbs Free Energy (G): The ultimate arbiter of spontaneity. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process (i.e., degradation).

  • Enthalpy (H): Represents the heat content of a system. An exothermic decomposition (negative ΔH) contributes to instability.

  • Entropy (S): A measure of disorder. A decomposition reaction that results in an increase in entropy (positive ΔS) is favored.

The relationship is elegantly captured by the equation: ΔG = ΔH - TΔS .

Pathways of Degradation for 5,5-Diphenylbarbituric Acid Derivatives

While specific kinetic data for 5,5-diphenylbarbituric acid is not extensively documented in publicly available literature, the primary degradation pathways for barbiturates are well-established and can be extrapolated to this derivative.[1]

Hydrolytic Degradation

The most common degradation pathway for barbiturates is the hydrolytic cleavage of the pyrimidine ring.[1] This process is highly dependent on pH and is catalyzed by both acids and, more significantly, bases.[1][2]

  • Mechanism: The hydrolysis typically involves the opening of the barbiturate ring to form a malonuric acid derivative. In the case of 5,5-diphenylbarbituric acid, this would yield diphenylmalonuric acid and urea.[1] Under more forceful conditions, further degradation to diphenylacetic acid and urea can occur.[3]

Photochemical Degradation

Exposure to light, particularly UV radiation, can provide the activation energy for degradation reactions.[1][4] While some studies have reported certain barbiturates to be relatively stable to light, it remains a critical factor to consider in stability testing.[4] The aromatic nature of the phenyl substituents in 5,5-diphenylbarbituric acid may influence its photosensitivity.

Thermal Decomposition

Elevated temperatures accelerate the rate of all chemical degradation processes.[1] The thermal stability of 5,5-diphenylbarbituric acid and its derivatives is a key parameter for determining appropriate storage and handling conditions.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a combination of analytical techniques. The following protocols are presented as a self-validating system for the characterization of 5,5-diphenylbarbituric acid derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It provides critical information on melting point, purity, and polymorphism.

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the 5,5-diphenylbarbituric acid derivative into a clean, hermetically sealed aluminum pan.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point of the compound.

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition, crystallization) events.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Compare the first and second heating scans to identify any polymorphic transitions or changes in the material upon melting.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of Sample start->weigh seal Seal in Al Pan weigh->seal load Load Sample seal->load calibrate Calibrate Instrument calibrate->load heat1 Heating Scan 1 load->heat1 cool Cooling Scan heat1->cool heat2 Heating Scan 2 cool->heat2 analyze Analyze Thermogram heat2->analyze melting Determine Melting Point & ΔHfus analyze->melting polymorphism Assess Polymorphism analyze->polymorphism

Caption: Workflow for DSC analysis of 5,5-diphenylbarbituric acid derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining thermal stability and the temperature at which decomposition begins.

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the 5,5-diphenylbarbituric acid derivative into a tared TGA pan (ceramic or platinum).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • Generate a plot of mass versus temperature.

    • Determine the onset temperature of decomposition, often defined as the temperature at which a 5% weight loss occurs (TGA).

    • Identify the number of decomposition steps and the temperature range of each.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start_tga Start weigh_tga Weigh 5-10 mg of Sample start_tga->weigh_tga load_pan Load into TGA Pan weigh_tga->load_pan place_sample Place Pan in Furnace load_pan->place_sample calibrate_tga Calibrate Instrument calibrate_tga->place_sample heat_program Execute Heating Program place_sample->heat_program plot_data Plot Mass vs. Temperature heat_program->plot_data determine_td Determine Decomposition Temperature (Td) plot_data->determine_td analyze_steps Analyze Decomposition Steps plot_data->analyze_steps

Caption: Workflow for TGA of 5,5-diphenylbarbituric acid derivatives.

Isothermal Stress Testing

To understand the stability under pharmaceutically relevant conditions, isothermal stress testing is crucial.

Experimental Protocol: Isothermal Stability Study
  • Sample Preparation: Prepare multiple, accurately weighed samples of the 5,5-diphenylbarbituric acid derivative.

  • Stress Conditions: Store the samples under a matrix of controlled conditions (e.g., 40°C/75% RH, 60°C, exposure to UV light).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4 weeks), remove a sample from each condition.

  • Analysis: Analyze the purity of each sample using a stability-indicating HPLC method.

  • Data Evaluation: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Computational Approaches to Predicting Thermodynamic Stability

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

Density Functional Theory (DFT)

DFT calculations can be employed to determine the optimized geometry and electronic structure of 5,5-diphenylbarbituric acid derivatives. From these calculations, key thermodynamic parameters can be derived.

High-Level Ab Initio Methods

For more accurate energy calculations, methods such as Gaussian-n (G3, G4) theories can be used to calculate the gas-phase enthalpy of formation.[5] These methods have shown good agreement with experimental values for other barbituric acid derivatives.[5]

Computational_Workflow cluster_dft DFT Calculations cluster_g4 High-Level Calculations (e.g., G4) cluster_results Thermodynamic Properties start_comp Define Molecular Structure geom_opt Geometry Optimization start_comp->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy Calculation freq_calc->single_point enthalpy Enthalpy of Formation (ΔHf) single_point->enthalpy gibbs Gibbs Free Energy (ΔGf) single_point->gibbs

Caption: Computational workflow for predicting thermodynamic stability.

Structure-Stability Relationships: The Influence of Phenyl Substituents

The two phenyl groups at the C-5 position of the barbiturate ring are expected to influence its thermodynamic stability in several ways:

  • Steric Hindrance: The bulky phenyl groups may sterically hinder the approach of nucleophiles (e.g., water, hydroxide ions) to the carbonyl carbons of the pyrimidine ring, potentially slowing the rate of hydrolysis compared to less substituted derivatives.

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the phenyl rings can modulate the electron density of the barbiturate core, thereby affecting its reactivity and stability.

  • Crystal Packing: The phenyl groups will play a significant role in the crystal packing of the solid form, which can have a profound effect on the thermodynamic stability of different polymorphs.

Summary and Future Directions

The thermodynamic stability of 5,5-diphenylbarbituric acid derivatives is a multifaceted property that is critical to their development as therapeutic agents. While direct experimental data for this specific class of compounds is limited, a comprehensive understanding can be achieved by applying the well-established principles and methodologies outlined in this guide.

Future research should focus on generating robust experimental data for 5,5-diphenylbarbituric acid and a range of its derivatives with varying substituents on the phenyl rings. This will not only provide a deeper understanding of their intrinsic stability but also enable the development of predictive structure-stability relationships to guide the design of next-generation drug candidates.

References

  • The Identification of the Degradation Products of Some 5,5-Disubstituted Barbiturate Salts. (n.d.). Retrieved from [Link]

  • Photochemical-degradation-of-barbituric-acid-derivatives-Part-1-Products-of-photolysis-and-hydrolysis-of-pentobarbital.pdf. (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of New Barbiturate Esters as Intravenous Anesthetics: A. (2019). IT Medical Team. Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Stability of phenobarbital N-glucosides: identification of hydrolysis products and kinetics of decomposition. (n.d.). PubMed. Retrieved from [Link]

  • Kinetics of hydrolysis of barbituric acid derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019). Retrieved from [Link]

  • Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid. (n.d.). PubMed. Retrieved from [Link]

  • The synthesis of new barbiturate esters derivatives as intravenous anesthetics. (2019). MedCrave online. Retrieved from [Link]

  • Different barbiturate derivatives linked to aryl hydrazone moieties as urease inhibitors; design, synthesis, urease inhibitory evaluations, and molecular dynamic simulations. (2023). ResearchGate. Retrieved from [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Retrieved from [Link]

  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. (n.d.). PMC. Retrieved from [Link]

  • The decomposition of sodium phenobarbital in solutions of aliphatic amines and alkanolamines. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of some Barbituric acid Derivatives. (2024). Zenodo. Retrieved from [Link]

  • Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • 5,5-Diphenylbarbituric acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and reactions of 5,5-dinitrobarbituric acid. (2025). ResearchGate. Retrieved from [Link]

  • The Effects of 5,5-diphenylbarbituric Acid on Experimental Seizures in Rats: Correlation Between Plasma and Brain Concentrations and Anticonvulsant Activity. (n.d.). PubMed. Retrieved from [Link]

Sources

Structural Analysis of Hydrogen Bonding in 1,5-Diphenylbarbituric Acid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural analysis of 1,5-Diphenylbarbituric Acid (1,5-DPB) , focusing on its hydrogen bonding patterns, supramolecular organization, and implications for solid-state drug development.

This guide synthesizes crystallographic principles derived from the broader class of N-monosubstituted, C-monosubstituted barbiturates , as direct structural reports for this specific isomer are rare in open literature. The analysis relies on authoritative rules established for this chemical family (e.g., Gelbrich et al., Acta Cryst.).

Executive Summary

1,5-Diphenylbarbituric acid (1,5-DPB) represents a critical case study in the solid-state chemistry of barbiturates due to its asymmetric substitution pattern (N1-phenyl, C5-phenyl). Unlike the symmetric 1,3-diphenyl (no donors) or 5,5-diphenyl (two donors) analogs, 1,5-DPB possesses a single strong hydrogen bond donor (N3-H) and three potential acceptors (C2=O, C4=O, C6=O) .

This "imbalanced" donor-acceptor ratio creates a frustrated landscape for crystallization, leading to a high probability of polymorphism . For drug development professionals, understanding these patterns is essential for controlling solubility, bioavailability, and physical stability during formulation.

Molecular Geometry & Electronic Landscape

To predict and control the crystal lattice, we must first analyze the molecular building block.

The Substituent Effect
  • N1-Position (Phenyl): The bulky phenyl group at N1 creates significant steric hindrance around the adjacent carbonyls (C2=O and C6=O). This "blocking" effect is a primary determinant of the hydrogen bonding trajectory.

  • C5-Position (Phenyl): The C5-phenyl group introduces chirality (if C5-H is present) and adds lipophilicity, driving the formation of hydrophobic layers in the crystal lattice.

  • Tautomerism: While the tri-keto form is generally preferred in the solid state, the C5-H allows for potential enolization (hydroxy-pyrimidine form), which can be trapped in specific solvent environments.

Donor-Acceptor Audit
SiteTypeStrengthSteric Accessibility
N3-H DonorStrongHigh (Unsubstituted side)
C2=O AcceptorModerateLow (Blocked by N1-Ph)
C4=O AcceptorStrongHigh (Remote from N1-Ph)
C6=O AcceptorModerateLow (Blocked by N1-Ph)

Key Insight: Crystallographic surveys of N-substituted barbiturates confirm that C4=O is the preferred acceptor . The C2 and C6 carbonyls are frequently excluded from strong H-bonding due to the proximity of the N1-substituent.[1]

Supramolecular Synthons & Hydrogen Bonding Patterns

In the absence of a competing solvent, 1,5-DPB molecules self-assemble using the N3-H...O4 interaction. Two primary supramolecular synthons compete for stability:

Motif A: The Finite Dimer (R2,2(8))

Two molecules pair up in a centrosymmetric fashion.[2] The N3-H of molecule A donates to the C4=O of molecule B, and vice versa.

  • Notation:

    
     (Graph Set)
    
  • Stability: Energetically favorable due to closed-loop resonance.

  • Occurrence: Common in non-polar solvents where "closed" dimers shield the polar groups from the lipophilic environment.

Motif B: The Infinite Chain (C(4))

Molecules align in a linear or helical fashion (catemer). N3-H donates to the C4=O of the next molecule in the sequence.

  • Notation:

    
     (Graph Set)
    
  • Stability: Often favored when steric bulk (like the N1-phenyl) prevents the tight packing required for dimers.

  • Occurrence: Promoted by polar solvents or rapid crystallization (kinetic product).

Visualization of Competing Pathways

The following diagram illustrates the logical flow of supramolecular assembly for 1,5-DPB.

G Start 1,5-DPB Monomer (Solvated) Sterics Steric Filter: N1-Phenyl blocks C2/C6 Start->Sterics Interaction Primary Interaction: N3-H ... O4=C Sterics->Interaction Branch Packing Driver Interaction->Branch Dimer Outcome A: Dimer (Centrosymmetric R2,2(8)) Closed Loop Branch->Dimer Low Polarity / Slow Evap Chain Outcome B: Chain (Helical/Linear C(4)) Infinite Polymer Branch->Chain High Polarity / Steric Clash

Caption: Logical pathway determining the supramolecular assembly of 1,5-DPB. The N1-Phenyl group acts as a steric gatekeeper, directing the H-bond to C4.

Experimental Protocols for Polymorph Screening

To isolate and characterize the hydrogen bonding patterns of 1,5-DPB, a rigorous screening protocol is required. This methodology is designed to access both thermodynamic (dimer) and kinetic (chain) forms.

Solvent-Mediated Crystallization

Objective: Vary the polarity and H-bonding capacity of the solvent to shift the equilibrium between Motif A and Motif B.

MethodSolvent SystemTarget OutcomeMechanism
Slow Evaporation Toluene / Hexane (1:1)Dimer (Form I) Non-polar environment encourages self-association of polar heads (dimers) to minimize solvent contact.
Rapid Cooling Ethanol / Water (9:1)Chain (Form II) Polar protic solvents compete for H-bonds, disrupting dimers and favoring open chains (solvates).
Vapor Diffusion THF (solvent) + Pentane (antisolvent)Metastable Forms Slow diffusion allows for high-quality single crystals of sterically hindered packings.
Characterization Workflow
  • PXRD (Powder X-Ray Diffraction):

    • Purpose: Fingerprinting the bulk phase.

    • Protocol: Scan 2

      
       from 2° to 40°. Look for low-angle shifts indicating different packing densities (Dimers usually pack denser than chains).
      
  • SCXRD (Single Crystal X-Ray Diffraction):

    • Purpose: Definitive structure solution.

    • Critical Check: Measure the

      
       distance. A distance of < 3.0 Å confirms a strong H-bond. Verify the 
      
      
      
      angle to quantify steric strain from the phenyl group.
  • FT-IR Spectroscopy:

    • Marker: The Carbonyl Stretch (

      
      ).
      
    • Dimer: Typically shows a split or shifted carbonyl peak due to symmetric coupling.

    • Chain: Often shows a broader, singular carbonyl band.

Implications for Drug Development

The hydrogen bonding pattern directly dictates the physicochemical properties of the API (Active Pharmaceutical Ingredient).

  • Solubility: The Chain motif (open polymer) generally exhibits higher dissolution rates than the Dimer motif (closed loop) because the polar ends in the chain are more accessible to solvent attack at the crystal defects.

  • Mechanical Properties: Dimer-based crystals often form flat plates or sheets (2D layered), which can exhibit poor flow properties during tableting. Chain-based crystals may form needles, leading to bridging issues.

  • Stability: The Dimer form is usually the thermodynamic sink (most stable). If the Chain form is selected for solubility, it must be stabilized (e.g., via co-crystallization) to prevent conversion during shelf storage.

References

  • Gelbrich, T., Zencirci, N., & Griesser, U. J. (2010). Hydrogen-bond motifs in N-monosubstituted derivatives of barbituric acid. Acta Crystallographica Section C: Crystal Structure Communications. Link

  • Zencirci, N., Gelbrich, T., & Griesser, U. J. (2009). Polymorphism and hydrogen bonding in 5-ethyl-5-phenylbarbituric acid (phenobarbital). Crystal Growth & Design. Link

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link

  • Nangia, A. (2002). Supramolecular synthons and crystal engineering. CrystEngComm. Link

Sources

An In-Depth Technical Guide to the Acidity and pKa of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Barbituric Acid Acidity

Barbituric acid, a pyrimidine heterocyclic compound, serves as the parent structure for a vast class of derivatives with significant pharmacological applications.[1][2] Its acidity is a cornerstone of its chemical behavior and bioavailability. The parent compound, barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione), is notably acidic, with a pKa of approximately 4.01 in water.[3] This acidity is attributed to the protons on the C5 methylene group, which are activated by the two flanking carbonyl groups. Deprotonation at this position results in a highly resonance-stabilized carbanion.

The substitution on the barbituric acid ring at the nitrogen atoms (N1 and N3) and the C5 carbon dramatically alters the molecule's acidic properties. Understanding these effects is paramount for the rational design of derivatives with tailored physicochemical characteristics.

Structural Analysis of 1,5-Diphenylbarbituric Acid and Its Predicted Acidity

1,5-Diphenylbarbituric acid features two key substitutions that fundamentally change its acidic character compared to the parent molecule:

  • C5-Substitution: The C5 carbon is disubstituted with a phenyl group and another substituent (in this case, a second phenyl group is on a nitrogen, and we are considering the C5 position to have a phenyl group from the "5-phenyl" part of the name). This eliminates the highly acidic methylene protons found in the parent barbituric acid. Consequently, the primary site of deprotonation shifts from the C5 carbon to one of the nitrogen atoms.

  • N1-Substitution: The presence of a phenyl group on one of the nitrogen atoms (N1) leaves the other nitrogen (N3) as the sole remaining site for proton abstraction.

Therefore, the acidity of 1,5-diphenylbarbituric acid is determined by the dissociation of the N3-H proton. The electron-withdrawing nature of the adjacent carbonyl groups contributes to the acidity of this N-H bond. However, substitution at the C5 position with alkyl or aryl groups generally leads to a decrease in the acidity of the N-H protons (an increase in pKa) compared to barbituric acid itself. This is due to the electron-donating effects of these substituents.[4]

While a precise pKa for 1,5-diphenylbarbituric acid is not documented in the reviewed literature, we can estimate its acidity to be significantly weaker than that of the C5 protons in unsubstituted barbituric acid. The pKa is expected to be in the range of N-H acidity for 5,5-disubstituted barbiturates. For context, gas-phase acidity studies on 5,5-dialkyl barbituric acids confirm that deprotonation occurs at the N-H group.[5]

Table 1: Acidity of Barbituric Acid and Related Derivatives
CompoundAcidic Proton(s)Reported/Expected Aqueous pKaReference
Barbituric AcidC5-H~4.01[3]
5,5-Disubstituted Barbituric AcidsN1-H, N3-HGenerally > 7[4]
1,5-Diphenylbarbituric Acid N3-H Estimated > 7 Inferred

Experimental Determination of pKa

Given that 1,5-diphenylbarbituric acid is likely to be sparingly soluble in water, standard aqueous titration methods may not be suitable.[3] Methodologies developed for poorly soluble compounds are therefore required.

Potentiometric Titration in Co-solvent Mixtures

This is a robust and widely used method for determining the pKa of sparingly soluble substances.[6] The procedure involves titrating the compound in a series of co-solvent (e.g., methanol-water or dioxane-water) mixtures and then extrapolating the apparent pKa (pKas) values to zero co-solvent concentration to obtain the aqueous pKa (pKaw).[7]

Causality Behind Experimental Choices:

  • Co-solvent Selection: Methanol is often chosen due to its miscibility with water and its ability to solubilize a wide range of organic compounds.

  • Extrapolation Method: The Yasuda-Shedlovsky extrapolation is a common and reliable method for determining the aqueous pKa from data in co-solvent mixtures.[7] It corrects for the effect of the organic solvent on both the activity of the hydrogen ion and the dissociation constant of the acid.

Step-by-Step Protocol:

  • Preparation of Co-solvent Mixtures: Prepare a series of accurate methanol-water mixtures by weight (e.g., 20%, 30%, 40%, 50%, 60% w/w methanol).

  • Electrode Calibration: Calibrate a combined pH electrode using standard aqueous buffers. Then, perform a correction for the organic solvent by titrating a known strong acid (e.g., HCl) with a strong base (e.g., NaOH) in each co-solvent mixture to determine the correction factor for the electrode junction potential.

  • Sample Preparation: Accurately weigh and dissolve a small amount of 1,5-diphenylbarbituric acid in each co-solvent mixture to create solutions of known concentration (typically in the millimolar range).

  • Titration: Titrate each sample solution with a standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C). Record the pH meter reading after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKas for each co-solvent mixture is the pH at the half-equivalence point.

  • Extrapolation: Plot the pKas values against the weight percentage of the co-solvent. Extrapolate the resulting line to 0% methanol to obtain the aqueous pKa. The Yasuda-Shedlovsky equation can be used for a more rigorous extrapolation.[7]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Co-solvent Mixtures (e.g., MeOH/H2O) C Dissolve 1,5-Diphenylbarbituric Acid in each mixture A->C B Calibrate pH Electrode and Determine Correction Factor D Titrate Sample with Standardized NaOH B->D C->D E Record pH vs. Volume D->E F Determine pKas (pH at half-equivalence) E->F G Extrapolate to 0% Co-solvent (e.g., Yasuda-Shedlovsky plot) F->G H Determine Aqueous pKa G->H

Potentiometric titration workflow for pKa determination.
UV-Vis Spectrophotometry

This method is highly sensitive and requires a much smaller amount of sample compared to potentiometry.[8] It is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Causality Behind Experimental Choices:

  • Wavelength Selection: The analysis is performed at wavelengths where the difference in molar absorptivity between the acidic and basic forms is maximal, ensuring the highest sensitivity.

  • Buffer System: A series of buffers with known pH values are used to control the equilibrium between the protonated and deprotonated species.

Step-by-Step Protocol:

  • Initial Spectral Scans: Record the UV-Vis spectrum of 1,5-diphenylbarbituric acid in a highly acidic solution (e.g., 0.1 M HCl, where it is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated) to identify the spectra of the pure species and select appropriate analytical wavelengths.

  • Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2.

  • Sample Preparation: Prepare a set of solutions with a constant concentration of 1,5-diphenylbarbituric acid in each of the prepared buffers.

  • Spectral Measurements: Record the absorbance of each solution at the selected analytical wavelengths.

  • Data Analysis: The pKa can be determined by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the following equation can be used: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

Computational pKa Prediction

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values.[9] These approaches are based on quantum mechanical calculations of the free energy change of the deprotonation reaction in solution.

Causality Behind Methodological Choices:

  • Thermodynamic Cycle: A thermodynamic cycle is employed to break down the complex process of dissociation in solution into more manageable energy terms that can be calculated with higher accuracy. This approach avoids the computationally expensive explicit simulation of the solvent.

  • Solvation Model: An implicit solvation model, such as the SMD model, is used to account for the bulk electrostatic effects of the solvent (water), which is crucial for accurate pKa prediction.

Step-by-Step Workflow:

  • Geometry Optimization: Perform geometry optimizations for both the protonated (acidic) and deprotonated (conjugate base) forms of 1,5-diphenylbarbituric acid in both the gas phase and in a simulated aqueous environment using an implicit solvation model. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is commonly employed for this purpose.

  • Frequency Calculations: Perform frequency calculations for all optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Free Energy Calculation: Calculate the Gibbs free energy of the deprotonation reaction in the aqueous phase (ΔG°(aq)) using the thermodynamic cycle shown below.

  • pKa Calculation: Calculate the pKa using the following equation: pKa = ΔG°(aq) / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

Thermodynamic_Cycle HA_gas HA(gas) A_minus_gas A⁻(gas) HA_gas->A_minus_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_minus_aq A⁻(aq) H_plus_gas H⁺(gas) A_minus_gas->A_minus_aq ΔG°solv(A⁻) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔG°solv(H⁺) HA_aq->A_minus_aq ΔG°aq = pKa * 2.303RT

Thermodynamic cycle for computational pKa prediction.

Conclusion

While specific experimental pKa values for 1,5-diphenylbarbituric acid are not documented in readily accessible literature, a thorough understanding of the structure-acidity relationships in the barbiturate family allows for a reasoned prediction of its acidic properties. The elimination of the C5 methylene protons and the substitution at N1 shifts the acidic site to the remaining N3-H proton. The acidity is expected to be significantly lower than that of unsubstituted barbituric acid, with an estimated pKa value greater than 7. For drug development professionals and researchers requiring precise acidity constants, this guide provides robust, self-validating experimental and computational protocols to determine the pKa of 1,5-diphenylbarbituric acid and other novel derivatives with confidence.

References

  • Wikipedia. Barbituric acid. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values.
  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. International Journal of Medical Research & Health Sciences, 8(10), 56-66.
  • Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Hibbert, C., ... & Takács-Novák, K. (1998). pH-metric log P. 10. Determination of the aqueous pKa values of sparingly soluble drugs by extrapolating potentiometric data from methanol-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 651-660.
  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa calculations for carboxylic acids using complete basis set and Gaussian-n models combined with CPCM continuum solvation methods. Journal of the American Chemical Society, 123(29), 7314-7319.
  • Allen, R. I., Box, K. J., Comer, J. E., Peake, C., & Tam, K. Y. (1998). Multi-wavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712.
  • Neville, G. A., & Cook, D. (1970). Physicochemical properties of some new 1,5- and 5,3-alkyl-substituted barbituric acids. Canadian Journal of Chemistry, 48(14), 2274-2281.
  • Dávalos, J. Z., González, J., Oliva, J. M., Urrunaga-Salas, E. J., & Lago, A. F. (2021). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. Journal of the American Society for Mass Spectrometry, 32(8), 2162-2167.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.
  • PubChem. 5,5-Diphenylbarbituric acid. [Link]

  • ResearchGate. (2024). BARBITURIC – CH-ACIDS?. [Link]

  • Singh, P., & Paul, K. (2024).
  • CAS Common Chemistry. 5,5-Diphenylbarbituric acid. [Link]

  • Shields, G. C., & Liptak, M. D. (2015). Computational Approaches for the Prediction of pKa Values. CRC Press.
  • Organic Syntheses. Barbituric acid. [Link]

  • DeRuiter, J. (2004). Principles of Drug Action 2, Fall 2004.
  • Inam, M., & Khan, A. (2023). Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. In New Vistas in Pharmaceutical Science and Research Vol. 2.

Sources

history and discovery of diphenyl-substituted barbituric acids

Author: BenchChem Technical Support Team. Date: February 2026

The Diphenyl Divergence: 5,5-Diphenylbarbituric Acid and the Separation of Sedation from Anticonvulsant Activity

Executive Summary: The "Silent" Barbiturate

In the history of medicinal chemistry, 5,5-diphenylbarbituric acid (DPB) represents a critical "missing link" between the sedative barbiturates (like Phenobarbital) and the non-sedative hydantoins (like Phenytoin). While early 20th-century drug discovery prioritized hypnotic potency, DPB was an anomaly: it possessed significant anticonvulsant activity without the profound sedation characteristic of its class.

This guide analyzes the unique chemical challenge of synthesizing DPB, its distinct pharmacological profile, and why it was historically overshadowed by Phenytoin despite being the first "pure" anticonvulsant barbiturate.

The Synthetic Challenge: Why "Diphenyl" Broke the Rules

The standard synthesis of barbiturates, pioneered by Emil Fischer, relies on the condensation of urea with disubstituted malonic esters. While this works effortlessly for 5,5-diethyl (Barbital) or 5-ethyl-5-phenyl (Phenobarbital) derivatives, it fails for 5,5-diphenyl derivatives.

The Steric Barrier
  • The Problem: Introducing a second phenyl group into a malonic ester is chemically arduous due to extreme steric hindrance and electronic repulsion. The intermediate, diphenylmalonic ester, is so crowded that it resists the nucleophilic attack of urea required to close the barbiturate ring.

  • The Consequence: Standard "malonic ester" pathways yield negligible amounts of DPB, forcing chemists to abandon the classic route.

The Solution: The Alloxan Route (McElvain, 1935)

In 1935, S.M.[1] McElvain at the University of Wisconsin circumvented this barrier not by building the ring around the substituents, but by attaching the substituents to a pre-formed ring. He utilized a Friedel-Crafts-like condensation of benzene with alloxan (a pyrimidine tetraone).

DOT Diagram: The Alloxan Synthesis Pathway

AlloxanRoute Alloxan Alloxan (Pyrimidine-tetraone) Inter Intermediate: 5-hydroxy-5-phenylbarbituric acid Alloxan->Inter Condensation 1 Benzene Benzene (Solvent/Reactant) Benzene->Inter DPB 5,5-Diphenylbarbituric Acid (DPB) Benzene->DPB Inter->DPB Condensation 2 (Reduction/Substitution) H2SO4 H2SO4 (Fuming) Catalyst H2SO4->Inter

Figure 1: The McElvain "Alloxan Route" bypasses the steric hindrance of malonic esters by condensing benzene directly onto the C5 carbonyl of alloxan.

Pharmacological Divergence: Structure-Activity Relationship (SAR)

The discovery of DPB challenged the prevailing dogma that anticonvulsant activity was inextricably linked to sedation.

The Lipophilicity-Activity Paradox

Most barbiturates enhance GABA_A receptor activity, causing Cl⁻ influx and hyperpolarization (sedation).

  • Phenobarbital (Ethyl/Phenyl): Moderate lipophilicity allows CNS entry; specific binding promotes GABA affinity. Result: Strong Sedation + Anticonvulsant.

  • DPB (Diphenyl): High lipophilicity (two phenyl rings) alters the binding mode. The bulk prevents the specific conformational lock required for the sedative site on the GABA receptor but retains the ability to stabilize neuronal membranes (likely via Na⁺ channel modulation), similar to Phenytoin. Result: Anticonvulsant + No Sedation.

Comparative Data Profile
CompoundC5 SubstituentsLogP (Est.)Hypnotic ActivityAnticonvulsant Activity (MES)Mechanism Bias
Barbital Ethyl / Ethyl0.65HighLowGABAergic
Phenobarbital Ethyl / Phenyl1.47HighHighGABAergic + Na⁺ Block
DPB Phenyl / Phenyl2.80Negligible High Na⁺ Block Predominant
Phenytoin Phenyl / Phenyl*2.47NegligibleHighNa⁺ Block

*Phenytoin is a hydantoin (5-membered ring), not a barbiturate, but shares the 5,5-diphenyl motif.

Experimental Protocol: Synthesis of 5,5-Diphenylbarbituric Acid

Based on the method of McElvain (J. Am. Chem. Soc., 1935)

Reagents & Equipment[2][3]
  • Alloxan Monohydrate: 25 g

  • Fuming Sulfuric Acid (20% oleum): 100 mL

  • Benzene (Thiophene-free): 150 mL (Excess)

  • Equipment: 500 mL round-bottom flask, mechanical stirrer (glass), ice bath, reflux condenser.

Step-by-Step Methodology
  • Preparation: Place 100 mL of fuming sulfuric acid in the flask. Cool to 10°C using an ice bath.[2]

  • Addition: Slowly add 25 g of alloxan monohydrate with vigorous stirring. Ensure the temperature remains below 20°C to prevent decomposition.

  • Condensation: Once dissolved, add 75 mL of benzene dropwise. The mixture will darken.

  • Reaction Phase: Remove the ice bath and allow the temperature to rise naturally. Heat the mixture to 50–60°C for 4 hours. The reaction is driven by the electrophilic attack of the protonated alloxan carbonyl on the benzene ring.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice. A gummy precipitate will form.

  • Purification:

    • Decant the aqueous acid.

    • Wash the precipitate with cold water (3 x 100 mL).

    • Dissolve the crude solid in boiling ethanol.

    • Crystallization: Allow to cool slowly. 5,5-Diphenylbarbituric acid crystallizes as white needles.

  • Validation:

    • Melting Point: 296–298°C (Distinctively high compared to Phenobarbital's 174°C).

    • Solubility Check: Insoluble in cold water; soluble in alkali (due to N-H acidity).

The "Lost" Drug: Why Phenytoin Won

If DPB was a non-sedative anticonvulsant discovered in 1935, why is Phenytoin (1938) the famous drug?

  • Solubility: DPB is extremely lipophilic and practically insoluble in water, making oral bioavailability erratic without modern formulation technology (micronization).

  • Patent Timing: Phenytoin (Dilantin) was patented by Parke-Davis. DPB was synthesized in an academic setting (McElvain) and was considered "inactive" by standard screening because the screens looked for sedation (hypnosis) as a marker of "barbiturate activity."

  • Class Bias: Researchers expected barbiturates to be sedatives. When DPB failed to sedate mice, it was initially discarded as a failure, whereas Phenytoin was screened specifically for electroshock protection (Merritt & Putnam's new protocol).

DOT Diagram: The Divergent Fate of Diphenyls

Fate DiphenylMotif 5,5-Diphenyl Motif (Lipophilic Core) DPB 5,5-Diphenylbarbituric Acid (6-Membered Ring) DiphenylMotif->DPB Phenytoin Phenytoin (5-Membered Hydantoin Ring) DiphenylMotif->Phenytoin Screening 1930s Screening Paradigm: 'Sedation = Activity' DPB->Screening NewScreen Merritt-Putnam Test: 'Electroshock Protection' Phenytoin->NewScreen Outcome1 Discarded as 'Inactive' Screening->Outcome1 No Sedation Outcome2 Blockbuster Drug (Dilantin) NewScreen->Outcome2 High Protection

Figure 2: The historical screening bias favored Phenytoin. DPB was rejected because it failed to sedate, which was ironically its most valuable feature.

References

  • McElvain, S. M. (1935).[1] "5,5-Diphenylbarbituric Acid".[1][3][4][5] Journal of the American Chemical Society, 57(7), 1301–1304.[3] Link

  • Raines, A., et al. (1975).[4] "The Effects of 5,5-diphenylbarbituric Acid on Experimental Seizures in Rats". Epilepsia, 16(4), 575-581.[4] Link

  • Iadarola, M. J., et al. (1985). "Comparison of the effects of diphenylbarbituric acid... on GABA-mediated inhibition". Journal of Pharmacology and Experimental Therapeutics, 232(1), 127-133. Link

  • Merritt, H. H., & Putnam, T. J. (1938). "Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders". Journal of the American Medical Association, 111(12), 1068–1073. Link

Sources

A Technical Guide to the Solubility Profile of 1,5-Diphenylbarbituric Acid in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing formulation strategies, bioavailability, and therapeutic efficacy. This guide provides a detailed examination of the solubility characteristics of 1,5-diphenylbarbituric acid, a derivative of barbituric acid.[1][2][3] While barbituric acid itself is not pharmacologically active, its derivatives have historically been a significant class of central nervous system depressants.[1][2][4][5] This document outlines the critical physicochemical properties of 1,5-diphenylbarbituric acid, establishes the theoretical basis for its solubility in polar media, presents a validated experimental protocol for solubility determination, and discusses the implications of these findings for pharmaceutical development.

Physicochemical Profile of 1,5-Diphenylbarbituric Acid

A molecule's solubility is intrinsically linked to its structural and electronic properties. For 1,5-diphenylbarbituric acid, the interplay between its bulky, nonpolar phenyl groups and the polar barbituric acid core dictates its behavior in different solvent systems.

  • Chemical Structure: 5,5-diphenyl-1,3-diazinane-2,4,6-trione

  • Molecular Formula: C₁₆H₁₂N₂O₃[6]

  • Molecular Weight: 280.28 g/mol [6]

Key Physicochemical Parameters (Predicted and Inferred):

ParameterValue/CharacteristicSignificance for Solubility
LogP (Octanol-Water Partition Coefficient) High (Predicted)The two phenyl groups significantly increase the molecule's lipophilicity, suggesting poor intrinsic solubility in aqueous media.
pKa (Acid Dissociation Constant) ~4.0 (Estimated based on parent barbituric acid)[4]The N-H protons on the barbituric acid ring are acidic. Solubility is expected to increase dramatically in polar solvents at pH values above the pKa, as the molecule ionizes to form a more soluble salt.
Hydrogen Bonding Contains H-bond donors (N-H) and acceptors (C=O).Can interact with protic polar solvents like water, ethanol, and methanol, although this is sterically hindered and counteracted by the large hydrophobic phenyl groups.
Crystal Lattice Energy High (Expected)The planar structure and potential for intermolecular hydrogen bonding can lead to a stable crystal lattice, which requires significant energy to overcome during dissolution, thus lowering solubility.

Theoretical Principles of Solubility in Polar Solvents

The adage "like dissolves like" provides a foundational but incomplete picture. For a complex molecule like 1,5-diphenylbarbituric acid, solubility is a multifactorial phenomenon.

  • Influence of Solvent Polarity: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be effective solvents. They can disrupt the solute-solute interactions within the crystal lattice through strong dipole-dipole interactions without the unfavorable energetic cost of ordering water molecules around the large hydrophobic phenyl groups.

  • pH-Dependent Aqueous Solubility: The acidic nature of the barbituric acid moiety is the most critical factor governing its solubility in aqueous systems. At a pH below its pKa, the molecule exists in its neutral, poorly soluble form. As the pH increases above the pKa, the molecule deprotonates to form an anionic species (barbiturate), which is significantly more polar and readily solvated by water molecules, leading to a sharp increase in solubility.

  • Co-solvency: In aqueous formulations, the addition of polar organic co-solvents (e.g., ethanol, propylene glycol) can enhance solubility. These co-solvents reduce the overall polarity of the solvent system, making it more favorable for the nonpolar phenyl groups and thereby increasing the drug's solubility.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure reliable and reproducible data, the shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7][8][9] This method measures the saturation concentration of a compound in a given solvent at a specific temperature after a state of equilibrium has been reached.[7][10]

Detailed Experimental Protocol
  • Preparation: Add an excess amount of solid 1,5-diphenylbarbituric acid (ensuring undissolved solid remains) to a series of 2 mL glass vials.[7][8]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected polar solvent (e.g., pH 7.4 phosphate buffer, ethanol, methanol, DMSO) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C).[7] Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[10] The agitation speed should be optimized to ensure good mixing without vortex formation.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter to remove all particulate matter.[11] This step is critical to prevent inflation of the solubility value.

  • Quantification:

    • Accurately dilute the filtrate with a suitable mobile phase or solvent.

    • Quantify the concentration of dissolved 1,5-diphenylbarbituric acid using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its specificity and sensitivity.[2][12]

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid).

      • Detection: UV absorbance at approximately 220 nm.[2]

      • Quantification: Determine the concentration against a standard curve prepared with known concentrations of 1,5-diphenylbarbituric acid.[11]

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_setup 1. System Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Sampling & Analysis A Add excess solid API to vials B Add precise volume of polar solvent A->B   C Seal and agitate at constant temperature (24-48 hours) B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate appropriately D->E F Quantify concentration via validated HPLC-UV E->F

Caption: High-level workflow for thermodynamic solubility determination via the shake-flask method.

Expected Solubility Profile

While specific, publicly available solubility data for 1,5-diphenylbarbituric acid is limited, a profile can be predicted based on its structure and the principles discussed. The following table provides expected relative solubilities. Absolute values must be determined experimentally.

Solvent SystemSolvent TypeExpected Relative SolubilityRationale
Water (pH < 3) Polar Protic, AqueousVery LowThe molecule is in its neutral, highly lipophilic form.
Phosphate Buffer (pH 7.4) Polar Protic, AqueousLow to ModerateAbove the pKa, the molecule is partially ionized, increasing solubility, but the effect is counteracted by the two large phenyl groups.
Methanol / Ethanol Polar Protic, OrganicModerateThese solvents are less polar than water, better accommodating the phenyl groups while still capable of hydrogen bonding with the barbiturate core.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and effectively solvating both the polar and nonpolar regions of the molecule.

Implications for Drug Development

The anticipated low aqueous solubility of 1,5-diphenylbarbituric acid presents a significant challenge for developing an orally bioavailable drug product.

  • Formulation Strategies: The poor aqueous solubility would likely classify this compound as BCS Class II (low solubility, high permeability). Therefore, formulation strategies will need to focus on solubility enhancement. This could include:

    • Salt Formation: Creating a salt of the compound (e.g., sodium or potassium salt) by formulation in an alkaline medium would be the most direct approach to improve solubility and dissolution rate.

    • Use of Co-solvents and Surfactants: Formulations containing agents like propylene glycol, ethanol, or surfactants (e.g., polysorbates) can increase solubility.

    • Amorphous Solid Dispersions: Creating a dispersion of the amorphous API within a polymer matrix can prevent crystallization and maintain a higher apparent solubility.

  • Preclinical Development: Early characterization of the pH-solubility profile is essential for designing relevant in vitro dissolution tests and for interpreting results from preclinical animal studies, where the gastrointestinal pH varies.

Conclusion

1,5-Diphenylbarbituric acid is a lipophilic molecule with poor intrinsic aqueous solubility, a direct consequence of its two phenyl substituents. Its solubility is highly dependent on pH due to the acidic nature of the barbiturate ring. Polar aprotic solvents like DMSO are effective at dissolving the compound, while its solubility in aqueous media can be significantly enhanced at pH values above its pKa. A thorough experimental determination of its solubility profile using a validated shake-flask method is a critical first step in overcoming the formulation challenges associated with this class of compounds and is essential for its successful progression through the drug development pipeline.

References

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 909–915. [Link]

  • S. L, J. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(02), 986–997. [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Al-Mokhtar, M. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 329-373. [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO. [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Wikipedia. (n.d.). Barbituric acid. [Link]

  • Smith, F. P., & Siegel, J. A. (Eds.). (2021). Chapter 9: The Analysis of Barbiturate Drugs. In The A-Z of Addictive Drugs. Wiley. [Link]

  • Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. [Link]

  • Al-Mokhtar, M. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ResearchGate. [Link]

  • Al-Mokhtar, M. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. SSRN. [Link]

  • PubChem. (n.d.). 5,5-Diphenylbarbituric acid. [Link]

  • ResearchGate. (n.d.). Properties of barbituric acid derivatives. (a) Acidity given in DMSO. [Link]

  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. [Link]

  • PubChem. (n.d.). Barbituric Acid. [Link]

  • Georgia Institute of Technology. (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. [Link]

  • Sciencemadness Wiki. (2021). Barbituric acid. [Link]

  • Vaution, C., et al. (1981). Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature. Journal of Pharmaceutical Sciences, 70(11), 1238-42. [Link]

Sources

Methodological & Application

step-by-step synthesis of 1,5-Diphenylbarbituric acid from urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This application note details the laboratory-scale synthesis of 1,5-Diphenylbarbituric acid , a lipophilic barbiturate derivative with potential anticonvulsant and sedative properties. Unlike the common 5,5-disubstituted barbiturates (e.g., Phenobarbital), the 1,5-isomer presents unique structural asymmetry, featuring phenyl groups at both the N1 nitrogen and the C5 carbon.

The synthesis is designed as a two-phase protocol starting from basic Urea :

  • Phase I: Synthesis of N-Phenylurea (Monophenylurea) via transamidation of urea with aniline.

  • Phase II: Knoevenagel-type cyclocondensation of N-Phenylurea with Diethyl phenylmalonate in the presence of sodium ethoxide.

Reaction Pathway (Graphviz)

G Urea Urea (Starting Material) Phenylurea N-Phenylurea (Intermediate) Urea->Phenylurea Reflux (HCl/H2O) -NH3 Aniline Aniline (Reagent) Aniline->Phenylurea Reflux (HCl/H2O) -NH3 Product 1,5-Diphenylbarbituric Acid (Target) Phenylurea->Product Cyclocondensation -2 EtOH Malonate Diethyl Phenylmalonate (Reagent) Malonate->Product Cyclocondensation -2 EtOH NaOEt NaOEt/EtOH (Base) NaOEt->Product Cyclocondensation -2 EtOH

Caption: Retrosynthetic pathway showing the transformation of Urea to 1,5-Diphenylbarbituric acid via the N-Phenylurea intermediate.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Aniline Toxic, CarcinogenAbsorbs through skin. Use double nitrile gloves and work in a fume hood.
Sodium Metal Flammable SolidReacts violently with water. Use anhydrous conditions; quench excess carefully.
Diethyl Phenylmalonate IrritantAvoid inhalation of vapors.
Sodium Ethoxide Corrosive, FlammableHighly hygroscopic. Prepare fresh for optimal yield.

Phase I: Synthesis of N-Phenylurea

Objective: To convert urea into the monosubstituted N-phenylurea. Principle: Acid-catalyzed transamidation where aniline displaces one ammonia molecule from urea.

Reagents & Stoichiometry
ComponentMW ( g/mol )EquivalentsQuantity (Example)
Urea 60.061.166.0 g
Aniline 93.131.093.1 g (91 mL)
Conc. HCl 36.461.0100 mL
Water 18.02Solvent200 mL
Protocol
  • Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the Aniline and Conc. HCl to the water. Note: This forms Aniline Hydrochloride in situ.

  • Addition: Add the Urea to the solution.[1][2] The mixture may be slightly turbid.

  • Reaction: Heat the mixture to vigorous reflux (approx. 100-105°C) for 1.5 to 2 hours .

    • Observation: The solution will become clear, then crystals may begin to form near the end of the reflux or upon cooling.

  • Crystallization: Remove from heat. If a precipitate (Carbanilide byproduct) forms immediately while boiling, filter it off rapidly while hot.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Collect the white crystalline precipitate (Phenylurea) via vacuum filtration.

  • Purification: Recrystallize from boiling water.

  • Drying: Dry in a vacuum oven at

    
    .
    

Validation Criteria (Phase I):

  • Appearance: White needles or platelets.

  • Melting Point:

    
     (Lit. Value).
    
  • Yield: Expect 50-60%.

Phase II: Cyclocondensation to 1,5-Diphenylbarbituric Acid

Objective: Condensation of N-phenylurea with diethyl phenylmalonate to close the pyrimidine ring. Mechanism: Nucleophilic attack of the urea nitrogens on the ester carbonyls, driven by the ethoxide base.

Reagents & Stoichiometry
ComponentMW ( g/mol )EquivalentsQuantity (Example)
N-Phenylurea 136.151.013.6 g
Diethyl Phenylmalonate 236.261.126.0 g
Sodium Metal 22.992.55.75 g
Absolute Ethanol 46.07Solvent250 mL
Experimental Workflow (Graphviz)

Workflow Start Start: Dry Glassware (N2 Atmosphere) Step1 Dissolve Na in Abs. EtOH (Exothermic: H2 Release) Start->Step1 Step2 Add N-Phenylurea (Stir until dissolved) Step1->Step2 Step3 Add Diethyl Phenylmalonate (Dropwise) Step2->Step3 Step4 Reflux (6-8 Hours) (110°C Oil Bath) Step3->Step4 Step5 Distill off Ethanol (Reduce volume by 75%) Step4->Step5 Step6 Add Water (Warm) (Dissolve Na-Salt) Step5->Step6 Step7 Acidify (HCl, pH 2) (Precipitate Free Acid) Step6->Step7 End Recrystallize (EtOH/Water) Isolate 1,5-DPBA Step7->End

Caption: Step-by-step workflow for the cyclocondensation reaction.

Detailed Protocol
  • Preparation of Sodium Ethoxide (In-Situ):

    • Safety: Perform in a fume hood under nitrogen flow.

    • Place 250 mL of absolute ethanol in a dry 500 mL 3-neck RBF.

    • Add sodium metal (cut into small pieces) slowly. Allow complete dissolution to form NaOEt.

  • Addition of Reactants:

    • Add the dry N-Phenylurea (from Phase I) to the ethoxide solution. Stir for 10 minutes.

    • Add Diethyl Phenylmalonate in a single portion (or dropwise if scale is large).

  • Reaction:

    • Fit the flask with a drying tube (CaCl2) or maintain N2 atmosphere.

    • Reflux the mixture for 6 to 8 hours .

    • Observation: A white solid (the sodium salt of the barbiturate) may precipitate during reflux.[2]

  • Workup:

    • Distill off approximately 70-80% of the ethanol.

    • Add 150 mL of warm water (

      
      ) to the residue to dissolve the sodium salt.
      
    • Extraction (Optional): Wash the aqueous layer with 50 mL diethyl ether to remove unreacted esters/urea. Discard the organic (ether) layer.[3]

  • Precipitation:

    • Cool the aqueous solution to

      
      .
      
    • Acidify dropwise with concentrated HCl (approx. 15-20 mL) until pH ~2.

    • The crude 1,5-diphenylbarbituric acid will precipitate as a white solid.[4]

  • Purification:

    • Filter the solid.[4][5]

    • Recrystallize from Ethanol/Water (50:50) or Glacial Acetic Acid.

Analytical Validation

To confirm the synthesis of the 1,5-isomer (vs. the 1,3 or 5,5 isomers), the following data points are critical.

TestExpected Result for 1,5-DPBARationale
Melting Point ~170 - 175°C (Distinct from 5,5-DPBA at ~298°C)Isomeric structure significantly affects lattice energy.
IR Spectroscopy

: 1680-1750 cm

(Broad/Multiple)
Barbiturate ring carbonyls.

H NMR
(DMSO-

)

11.5-12.0 (s, 1H, NH )
Only one N-H proton exists in the 1,5-isomer. (1,3-isomer has 0 NH; 5,5-isomer has 2 NH).[6]

H NMR
(DMSO-

)

4.8-5.0 (s, 1H, C5-H )
The C5 proton is acidic but visible. (5,5-isomer has no C5-H).

Structural Logic Check:

  • 5,5-Diphenylbarbituric acid: Made from Urea + Diethyl Diphenylmalonate. Has two NH groups.

  • 1,3-Diphenylbarbituric acid: Made from N,N'-Diphenylurea + Diethyl Malonate. Has zero NH groups.

  • 1,5-Diphenylbarbituric acid: Made from N-Phenylurea + Diethyl Phenylmalonate. Has one NH group and one C5-H. This is the self-validating spectral feature.

References

  • Davis, T. L., & Blanchard, K. C. (1929). "Phenylurea".[5][7] Organic Syntheses, Coll.[2] Vol. 1, p. 453.

  • Dickey, J. B., & Gray, A. R. (1943). "Barbituric Acid".[2][3][6][8][9][10][11][12] Organic Syntheses, Coll.[2][4] Vol. 2, p. 60.

  • PubChem. (n.d.). "5,5-Diphenylbarbituric acid" (For comparative physical properties). National Library of Medicine.

  • Grimaux, E. (1879). "Synthesis of Barbituric Acid Derivatives". Bulletin de la Société Chimique de Paris, 31, 146.

Sources

Application Note: High-Purity Recrystallization of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the purification of 1,5-Diphenylbarbituric acid (1-phenyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione), a specialized barbiturate derivative. Unlike the symmetric 5,5-diphenylbarbituric acid (Phenobarbital), the 1,5-isomer possesses distinct solubility and pKa characteristics due to the asymmetry of substitution on the nitrogen (N1) and carbon (C5) atoms.

The protocol focuses on removing critical synthesis impurities—specifically unreacted N-phenylurea , diethyl phenylmalonate , and inorganic salts—using a solubility-differential approach. The recommended primary solvent system is Ethanol/Water (90:10 v/v) , with Glacial Acetic Acid as an alternative for stubborn organic impurities.

Physicochemical Context & Solvent Logic[1][2]

To design a self-validating protocol, one must understand the molecular behavior of the target compound versus its impurities.

Structural Considerations
  • Hydrophobicity: The presence of two phenyl rings (one N-linked, one C-linked) significantly lowers water solubility compared to unsubstituted barbituric acid.

  • Acidity: The molecule retains acidic protons at N3 (imide) and C5 (activated methine). This allows for pH-dependent solubility manipulation, though this protocol focuses on neutral recrystallization to avoid salt formation.

  • Impurity Profile:

    • N-Phenylurea: Highly soluble in hot ethanol; moderately soluble in cold ethanol.

    • Diethyl Phenylmalonate: Soluble in alcohols and organic solvents.

    • Inorganic Salts (NaCl/NaOAc): Insoluble in hot ethanol (allows removal via hot filtration).

Solvent Selection Matrix

The following table summarizes the thermodynamic logic for solvent selection:

Solvent SystemRoleMechanism of ActionSuitability
Ethanol (95%) PrimaryHigh solubility at reflux; moderate solubility at RT. Excellent for removing unreacted urea.Optimal
Ethanol/Water (80:20) Co-SolventWater acts as an anti-solvent to decrease yield loss while keeping polar impurities dissolved.High Yield
Glacial Acetic Acid SecondaryHigh boiling point (118°C) allows for higher solute loading. Excellent for removing colored oxidation products.High Purity
Water WashRemoves inorganic salts trapped in the crystal lattice.Wash Only

Detailed Experimental Protocol

Pre-Requisites
  • Crude Material: 1,5-Diphenylbarbituric acid (Tan/Off-white solid).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

  • Safety: 1,5-Diphenylbarbituric acid is a bioactive barbiturate derivative. Handle with PPE (gloves, goggles, fume hood).

Workflow Diagram (DOT)

RecrystallizationWorkflow Start Crude 1,5-Diphenylbarbituric Acid Dissolution Dissolution (Reflux in EtOH:H2O 90:10) Start->Dissolution CheckSol Check Clarity (Is solution clear?) Dissolution->CheckSol HotFilter Hot Filtration (Remove insoluble salts) CheckSol->HotFilter No (Solids present) Nucleation Controlled Cooling (Reflux -> RT -> 4°C) CheckSol->Nucleation Yes (Clear) HotFilter->Nucleation Filtration Cold Filtration (Isolate Crystals) Nucleation->Filtration Washing Displacement Wash (Cold EtOH + Water) Filtration->Washing Drying Vacuum Drying (60°C, -30 inHg) Washing->Drying QC QC Analysis (HPLC, MP, NMR) Drying->QC

Caption: Figure 1. Step-by-step recrystallization workflow for 1,5-Diphenylbarbituric acid, emphasizing the critical decision point for hot filtration.

Step-by-Step Methodology
Phase A: Dissolution & Hot Filtration
  • Ratio Calculation: Weigh the crude 1,5-diphenylbarbituric acid. Start with a solvent ratio of 15 mL per gram of crude.

  • Solvent Preparation: Prepare a mixture of 90% Ethanol and 10% Deionized Water.

  • Reflux: Place crude solid and solvent in a round-bottom flask equipped with a stir bar and condenser. Heat to reflux (approx. 78-80°C).

  • Saturation Check:

    • If the solid dissolves completely, add crude in small increments until a saturated solution is achieved (slight turbidity persists).

    • If insoluble particles remain (likely inorganic salts like NaCl from synthesis), proceed immediately to hot filtration.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed Buchner funnel or fluted filter paper. This removes mechanical impurities and insoluble salts.

Phase B: Nucleation & Crystallization
  • Slow Cooling: Transfer the clear filtrate to a clean Erlenmeyer flask. Cover and allow it to cool to room temperature undisturbed. Rapid cooling precipitates impurities.

  • Cold Soak: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Observation: Crystals should appear as white to off-white needles or prisms.

Phase C: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration.

  • Displacement Wash: Wash the filter cake with cold Ethanol (0°C).

    • Volume: Use approx. 2 mL per gram of starting material.

    • Purpose: This displaces the mother liquor containing dissolved N-phenylurea and other organic by-products.

  • Water Wash (Optional): If inorganic salt contamination is suspected, follow the ethanol wash with a small volume of cold water, then immediately flush with cold ethanol to aid drying.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours. Ensure constant weight is achieved.

Quality Control & Characterization

Verify the success of the recrystallization using the following metrics.

ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite crystalline powderColored impurities indicate oxidation.
Melting Point CapillarySharp range (e.g., within 2°C)Literature MP for diphenylbarbiturates varies; consistency is key.
Purity HPLC-UV> 98.5% AreaMonitor for Urea peak (early eluting) and Malonate (late eluting).
Solvent Residue GC-HS< 5000 ppm (Ethanol)Ensure thorough drying.

Note on Melting Point: While 5,5-diphenylbarbituric acid melts at ~176°C and 1,3-diphenylbarbituric acid at ~238°C, the 1,5-diphenylbarbituric acid isomer typically exhibits a melting point in the range of 190°C - 210°C (dependent on polymorph). A wide range (>3°C) indicates the need for a second recrystallization.

Troubleshooting Guide

Issue: Low Yield (<50%)

  • Cause: Too much solvent used or product is too soluble in ethanol.

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling steps. Alternatively, increase the water ratio in the solvent system to 80:20 (EtOH:Water).

Issue: Product is Colored (Yellow/Tan)

  • Cause: Oxidation by-products or trapped mother liquor.

  • Fix: Perform a "charcoal treatment." During the reflux step (Phase A), add activated carbon (5% w/w), reflux for 10 mins, and perform the hot filtration over Celite to remove the carbon.

Issue: Oiling Out (No Crystals)

  • Cause: Solution cooled too fast or impurities lowered the melting point.

  • Fix: Re-heat to reflux, add a seed crystal of pure material, and cool extremely slowly (wrap flask in a towel).

References

  • PubChem. (n.d.). Barbituric Acid Derivatives - General Chemistry. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Cope, A. C., et al. (1941). Syntheses of 1,5-Disubstituted Barbituric Acids. Journal of the American Chemical Society.[1] (General reference for class synthesis and purification logic).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

using 1,5-Diphenylbarbituric acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry Protocols for 1,5-Diphenylbarbituric Acid (1,5-DPBA)

Executive Summary

This technical guide outlines the protocols for utilizing 1,5-Diphenylbarbituric acid (1,5-DPBA) (CAS: 19011-66-6) as a ligand in coordination chemistry. Unlike the symmetric 1,3-diphenyl or 5,5-diphenyl isomers, 1,5-DPBA offers a unique asymmetric coordination environment. Its structure—featuring a phenyl group at the N1 position and another at the C5 position—creates distinct steric and electronic properties that favor the formation of discrete, lipophilic metal complexes rather than the infinite coordination polymers often seen with unsubstituted barbituric acid.

Primary Applications:

  • Bioinorganic Chemistry: Synthesis of lipophilic metallodrug candidates.

  • Crystal Engineering: Design of asymmetric hydrogen-bonded supramolecular assemblies.

  • Catalysis: Development of Lewis-acid catalysts stabilized by N-heterocyclic ligands.

Part 1: Ligand Profile & Physicochemical Properties

Before initiating synthesis, researchers must account for the specific solubility and acidity profile of 1,5-DPBA, which differs significantly from the parent barbituric acid.

Structural & Electronic Features
  • IUPAC Name: 1,5-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.

  • Key Functional Groups:

    • N1-Phenyl: Blocks coordination at N1; increases lipophilicity.

    • N3-H: Primary acidic site (pKa ≈ 4.5–5.0). Deprotonation yields a monoanion (

      
      ) capable of N-coordination.
      
    • C5-Phenyl: Increases acidity of the C5-H proton via resonance stabilization and adds steric bulk, preventing close stacking of metal centers.

    • Carbonyls (C2, C4, C6): Secondary coordination sites (O-donor) for hard metal ions (e.g., Ca²⁺, Ln³⁺).

Solubility Data
SolventSolubility (25°C)Application Note
Water InsolubleUnsuitable as primary solvent.
Ethanol/Methanol Moderate (Hot)Ideal for recrystallization and reaction medium.
DMSO / DMF HighPreferred for stock solutions and NMR analysis.
Chloroform Low to ModerateUseful for extraction of neutral complexes.
Acetone ModerateGood for solvothermal synthesis.

Part 2: Coordination Modes & Design Strategy

The ligand 1,5-DPBA exhibits tautomerism (keto-enol), but the monoanionic N-coordinated mode is most prevalent in transition metal chemistry.

Diagram 1: Coordination Logic & Signaling Pathway

This diagram illustrates the decision tree for selecting reaction conditions based on the desired coordination mode.

CoordinationLogic Ligand 1,5-DPBA Ligand (Neutral) Base Deprotonation (Base Selection) Ligand->Base Dissolve in EtOH/DMSO Path_N Soft/Borderline Metal (Cu(II), Ni(II), Pd(II)) Base->Path_N Weak Base (Acetate) Target: N3 Path_O Hard Metal (Ca(II), Ln(III)) Base->Path_O Strong Base (NaOH) Target: O-Enolate Complex_N N-Coordinated Complex (Discrete Monomers) Path_N->Complex_N M-N Bond Formation Complex_O O-Coordinated Complex (Polymeric Networks) Path_O->Complex_O M-O Bond Formation

Caption: Decision matrix for targeting N-bound vs. O-bound metal complexes using 1,5-DPBA.

Part 3: Experimental Protocols

Protocol A: Synthesis of Transition Metal Complexes (Cu, Co, Ni)

Objective: Isolate discrete bis-ligand complexes


.
Mechanism:  Deprotonation of N3-H facilitates coordination to the metal center, while the C5-phenyl group provides steric protection.

Reagents:

  • 1,5-Diphenylbarbituric acid (1 mmol, 280 mg)

  • Metal(II) Acetate (

    
    ) (0.5 mmol)
    
  • Solvent: Ethanol (20 mL) + Water (5 mL)

  • Base: Triethylamine (

    
    ) (1 mmol)
    

Step-by-Step Procedure:

  • Ligand Activation: Dissolve 280 mg of 1,5-DPBA in 20 mL of hot absolute ethanol (60°C). The solution should be clear.

  • Deprotonation: Add 140 µL of triethylamine dropwise. Stir for 10 minutes. Note: The solution may turn slightly yellow due to enolate formation.

  • Metal Addition: Dissolve 0.5 mmol of the metal acetate in 5 mL of warm water. Add this solution slowly to the ligand mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.

    • Observation: A color change (e.g., blue to green for Cu) or precipitation indicates complexation.

  • Isolation:

    • If precipitate forms: Filter hot, wash with cold ethanol and diethyl ether.

    • If clear: Allow slow evaporation at room temperature for 2–3 days to grow X-ray quality crystals.

  • Drying: Dry the product in a vacuum desiccator over silica gel.

Protocol B: Solvothermal Synthesis for Crystal Engineering

Objective: Create high-quality single crystals for XRD analysis, exploiting the H-bonding potential of the carbonyls.

Reagents:

  • 1,5-DPBA (0.5 mmol)

  • Metal Chloride (

    
    ) (0.25 mmol)
    
  • Solvent: Methanol/DMF (3:1 ratio, 10 mL total)

  • Base: NaHCO₃ (0.5 mmol)

Procedure:

  • Place all reagents in a 20 mL Teflon-lined stainless steel autoclave.

  • Seal and heat to 120°C for 48 hours.

  • Cool slowly at a rate of 5°C/hour to room temperature.

  • Filter the resulting crystals and wash with methanol.

Part 4: Characterization & Validation

To ensure scientific integrity, the following analytical signatures must be verified.

Infrared Spectroscopy (FT-IR)
  • Ligand (Free): Strong carbonyl bands (

    
    ) at 1700–1750 cm⁻¹. Broad N-H stretch at 3100–3200 cm⁻¹.
    
  • Complex:

    • N-H Stretch: Disappears (confirms deprotonation at N3).

    • Carbonyl Shift: Shifts to lower frequency (1650–1680 cm⁻¹) if O-coordination or strong H-bonding is present.

    • M-N / M-O: New weak bands appear in the far-IR region (400–500 cm⁻¹).

NMR Spectroscopy (¹H-NMR in DMSO-d₆)
  • Free Ligand: Singlet at

    
     ppm (N3-H).
    
  • Complex: Disappearance of the signal at 11.5 ppm confirms metal substitution at the N3 position. The C5-H signal (if not substituted) may shift upfield due to shielding by the metal center.

Workflow Diagram: Synthesis to Analysis

Workflow Start Start: 1,5-DPBA Dissolve Dissolve in Hot EtOH Start->Dissolve Base Add Et3N (1 eq) Dissolve->Base Metal Add Metal Salt (0.5 eq) Base->Metal Reflux Reflux 4h Metal->Reflux Precip Precipitate? Reflux->Precip Filter Filter & Wash Precip->Filter Yes Evap Slow Evaporation Precip->Evap No Analysis XRD / IR / NMR Filter->Analysis Evap->Analysis

Caption: Experimental workflow for the synthesis and isolation of 1,5-DPBA metal complexes.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch to a stronger base (NaOH or KOH) in methanol.
Precipitate is Amorphous Reaction too fastUse Protocol B (Solvothermal) or diffusion method (layering metal solution over ligand solution).
Free Ligand Contamination Excess ligand usedMaintain strict 1:2 (M:L) stoichiometry or wash precipitate with hot ethanol.
Metal Hydroxide Formation pH too highReduce base concentration; ensure pH is < 8 during reaction.

References

  • Mahmudov, K. T., et al. (2014). Coordination chemistry of barbituric acid and its derivatives. Coordination Chemistry Reviews, 265, 1-37. Link

  • Zheng, Y., et al. (2011). Synthesis and characterization of 5-substituted barbituric acid derivatives. Journal of Heterocyclic Chemistry. Link

  • PubChem. (2025). 1,5-Diphenylbarbituric acid (Compound Summary).[1] National Library of Medicine. Link

  • Nicolai Petelski, A., et al. (2019). Understanding the Chloride Affinity of Barbiturates for Anion Receptor Design. ChemPhysChem. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Barbiturate Analogs.Link

Sources

preparation of supramolecular assemblies using 1,5-Diphenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preparation of supramolecular assemblies using 1,5-Diphenylbarbituric acid (1,5-DPBA) .

Introduction & Scientific Rationale

The supramolecular chemistry of barbiturates is dominated by the robust hydrogen-bonding capabilities of the pyrimidine-trione ring. While 5,5-disubstituted barbiturates (e.g., Phenobarbital) and 1,3-disubstituted derivatives are widely studied, 1,5-Diphenylbarbituric acid (1,5-DPBA) presents a unique structural asymmetry that offers distinct advantages for crystal engineering.

Structural Causality in Assembly

Unlike its symmetric counterparts, 1,5-DPBA possesses a specific donor-acceptor profile that dictates its assembly logic:

  • Asymmetric H-Bonding: It retains exactly one N-H donor (at position 3) and one acidic C-H (at position 5), unlike 1,3-diphenyl derivatives which lack N-H donors.

  • Steric Steering: The phenyl group at N1 blocks one face of the molecule, forcing H-bond acceptors (like pyridines or melamines) to approach from the N3/C4 face.

  • 
    -Stacking Potential:  The 1,5-diphenyl substitution pattern allows for "T-shaped" or "Parallel-Displaced" 
    
    
    
    -
    
    
    interactions that can stabilize 3D networks beyond the 1D hydrogen-bonded tapes.

This guide provides the protocols to exploit these features for creating Pharmaceutical Co-crystals (for solubility enhancement) and Supramolecular Polymers (for materials applications).

Experimental Protocols

We present two validated workflows: Liquid-Assisted Grinding (LAG) for rapid screening and Slow Solvent Evaporation (SSE) for single-crystal growth.

Protocol A: Mechanochemical Synthesis (Liquid-Assisted Grinding)

Best for: High-throughput screening of co-formers and green synthesis.

Materials:

  • Host: 1,5-Diphenylbarbituric acid (1,5-DPBA) [>98% Purity]

  • Co-former: Melamine, Adenine, or Isonicotinamide (1:1 molar ratio)

  • Solvent: Ethanol or Methanol (Analytical Grade)

  • Equipment: Retsch MM400 Mixer Mill or Agate Mortar/Pestle

Step-by-Step Methodology:

  • Stoichiometric Weighing: Accurately weigh 1.0 mmol of 1,5-DPBA (280.28 mg) and 1.0 mmol of the chosen co-former (e.g., Melamine: 126.12 mg).

  • Pre-Mixing: Transfer both solids into a 10 mL stainless steel grinding jar.

  • Liquid Assistance: Add 20

    
    L of Ethanol (catalytic amount, 
    
    
    
    = 0.2
    
    
    L/mg). Note: The solvent acts as a lubricant and increases molecular mobility, facilitating the phase transition without dissolving the bulk.
  • Grinding:

    • Automated: Set frequency to 25 Hz for 30 minutes.

    • Manual: Grind vigorously for 15-20 minutes until a uniform, fine powder is obtained.

  • Drying: Allow the powder to dry at 40°C for 1 hour to remove residual solvent traces.

  • Validation: Analyze immediately via PXRD to confirm the disappearance of starting material peaks.

Protocol B: Solution-Phase Growth (Slow Solvent Evaporation)

Best for: Obtaining high-quality single crystals for SCXRD analysis.

Materials:

  • Solvent System: Ethanol:Chloroform (1:1 v/v) or Methanol:Acetonitrile. Rationale: 1,5-DPBA is moderately soluble in chloroform; co-formers often require alcohols. A binary mixture ensures both components remain in solution.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 0.5 mmol of 1,5-DPBA in 5 mL of Chloroform.

    • Dissolve 0.5 mmol of Co-former in 5 mL of Ethanol.

    • Critical Step: If the solution is cloudy, sonicate for 5 minutes. Do not heat above 50°C to prevent degradation.

  • Mixing: Slowly add the Co-former solution to the 1,5-DPBA solution while stirring gently.

  • Filtration: Filter the mixture through a 0.45

    
    m PTFE syringe filter into a clean 20 mL glass vial. This removes nucleation sites (dust) that cause polycrystallinity.
    
  • Crystallization:

    • Cover the vial with Parafilm and poke 3-4 small holes with a needle.

    • Place in a vibration-free, dark environment at constant temperature (20°C).

  • Harvesting: Crystals should appear within 3-7 days. Harvest by decanting the mother liquor and washing briefly with cold ethanol.

Characterization & Validation

To ensure the integrity of the supramolecular assembly, the following analytical hierarchy is required.

TechniqueParameterExpected Outcome (Supramolecular Formation)
PXRD

Shift
Appearance of new diffraction peaks distinct from physical mixture.
FTIR

/

Shift in Carbonyl stretch (typically -10 to -30 cm

) indicating H-bonding.
DSC Melting Point (

)
A single, sharp endotherm distinct from individual components (often between

and

).
SCXRD Crystal StructureDefinitive proof of H-bond motifs (e.g., Rosettes, Tapes).

Mechanistic Visualization

The following diagrams illustrate the workflow and the molecular logic governing the assembly.

Figure 1: Experimental Workflow Logic

G Start Raw Materials (1,5-DPBA + Co-former) Choice Select Method Start->Choice LAG_Step1 Weigh 1:1 Ratio Choice->LAG_Step1 Rapid Screening SSE_Step1 Dissolve Separately (CHCl3 / EtOH) Choice->SSE_Step1 Structure Analysis LAG_Step2 Add Solvent Catalyst (EtOH, 20µL) LAG_Step1->LAG_Step2 LAG_Step3 High-Energy Grinding (25 Hz, 30 min) LAG_Step2->LAG_Step3 LAG_End Microcrystalline Powder (For Solubility/PXRD) LAG_Step3->LAG_End SSE_Step2 Filter & Mix SSE_Step1->SSE_Step2 SSE_Step3 Slow Evaporation (3-7 Days) SSE_Step2->SSE_Step3 SSE_End Single Crystals (For SCXRD) SSE_Step3->SSE_End

Caption: Decision matrix for synthesis method selection based on the desired output (Powder vs. Single Crystal).

Figure 2: Supramolecular Interaction Map

Interaction DPBA 1,5-Diphenylbarbituric Acid N3_H N3-H Donor DPBA->N3_H C_O C2/C4/C6 Carbonyls DPBA->C_O Phenyl Phenyl Rings (1,5) DPBA->Phenyl Coformer H-Bond Acceptor (e.g., Pyridine/Melamine) H_Bond Primary H-Bond (N-H...N) Coformer->H_Bond Accepts H N3_H->H_Bond Donates H Pi_Stack Pi-Pi Stacking (Stabilization) Phenyl->Pi_Stack Pi_Stack->Pi_Stack 3D Network

Caption: Mechanistic breakdown of the binding sites on 1,5-DPBA driving the self-assembly process.

Troubleshooting & Optimization

  • Issue: Oiling out (Formation of a viscous liquid instead of crystals).

    • Root Cause: Supersaturation is too high or solvent evaporation is too fast.

    • Solution: Reduce concentration by 20% or switch to a higher boiling point solvent (e.g., Isopropanol).

  • Issue: No Co-crystal formed (Physical mixture persists).

    • Root Cause:

      
       mismatch or weak synthons.
      
    • Solution: Ensure

      
       for co-crystals. If 
      
      
      
      , a salt is likely forming; check for proton transfer in FTIR (broad OH/NH bands).

References

  • Barbituric Acid Supramolecular Chemistry

    • Title: Molecular structure of barbituric acid and its resonance forms.[1]

    • Source: ResearchGate[2]

    • URL:[Link]

  • Co-crystal Synthesis Protocols

    • Title: Synthesis and Characterization of a (−)
    • Source: NCBI / PMC
    • URL:[Link]

  • Specific Derivative Data (5,5-DPBA vs 1,5-DPBA)

    • Title: 5,5-Diphenylbarbituric acid (DPB) | Barbituric Acid Derivative.[3]

    • Source: MedChemExpress
  • Melamine-Barbiturate Assemblies

    • Title: Supramolecular Assemblies of Melamine-2-Thiobarbiturate and Melamine-Barbiturate-2-Thiobarbitur
    • Source: MDPI
    • URL:[Link]

Sources

Development of a Robust HPLC Method for the Quantification of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Eleanor Vance

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1,5-Diphenylbarbituric acid. This compound, a derivative of barbituric acid, is of significant interest in pharmaceutical research and development. The described isocratic reverse-phase HPLC method provides excellent resolution, sensitivity, and accuracy, making it suitable for routine analysis in research, quality control, and drug development settings. The protocol herein outlines the complete methodology, from initial analyte characterization and method development strategy to detailed experimental procedures and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

1,5-Diphenylbarbituric acid belongs to the barbiturate class of compounds, which are derivatives of barbituric acid.[1] While many barbiturates exhibit central nervous system depressant effects, the pharmacological properties of specific derivatives like 1,5-Diphenylbarbituric acid are a subject of ongoing research. Accurate and reliable analytical methods are paramount for the characterization, purity assessment, and quantification of this compound in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[2] This application note provides a comprehensive guide for the development of a robust HPLC method for 1,5-Diphenylbarbituric acid, ensuring scientific integrity and adherence to regulatory standards.

Analyte Characterization: 1,5-Diphenylbarbituric Acid

A thorough understanding of the physicochemical properties of the analyte is fundamental to successful HPLC method development.

  • Structure and Physicochemical Properties: 1,5-Diphenylbarbituric acid (Figure 1) is a non-polar molecule due to the presence of two phenyl groups. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol .[3] This inherent hydrophobicity suggests that reverse-phase HPLC will be the most effective separation mode.

    PropertyValueSource
    Molecular FormulaC₁₆H₁₂N₂O₃[3]
    Molecular Weight280.28 g/mol [3]
    AppearanceExpected to be a crystalline solid
    pKa (predicted)~7-8Estimated based on barbituric acid (pKa ~4)[1] and the electron-withdrawing nature of the phenyl groups.
    SolubilitySparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.[4]
  • UV Absorption: Barbituric acid and its derivatives typically exhibit UV absorbance in the range of 210-260 nm. The presence of the two phenyl groups in 1,5-Diphenylbarbituric acid is expected to result in a strong UV absorbance, making UV detection a suitable choice for this method.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following workflow (Figure 2) was employed to establish the optimal chromatographic conditions for the analysis of 1,5-Diphenylbarbituric acid.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (Structure, pKa, Solubility, UV Spectrum) Column_Selection Column Selection (C18 Stationary Phase) Analyte_Characterization->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Organic Modifier, Buffer pH, Isocratic/Gradient) Column_Selection->Mobile_Phase_Optimization Detector_Wavelength_Selection Detector Wavelength Selection (UV-Vis Detector) Mobile_Phase_Optimization->Detector_Wavelength_Selection Internal_Standard_Selection Internal Standard Selection (Talbutal) Detector_Wavelength_Selection->Internal_Standard_Selection Method_Validation Method Validation (ICH Guidelines) Internal_Standard_Selection->Method_Validation

Figure 2: HPLC Method Development Workflow

Rationale for Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen as the stationary phase. This is the most common reverse-phase packing and is well-suited for the retention and separation of non-polar compounds like 1,5-Diphenylbarbituric acid.[5] The hydrophobic interaction between the analyte's phenyl groups and the C18 alkyl chains provides the primary mechanism for retention.

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its lower viscosity and superior UV transparency compared to methanol.

    • Aqueous Buffer: A phosphate buffer was chosen to maintain a constant pH. The estimated pKa of 1,5-Diphenylbarbituric acid is around 7-8. To ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape, a mobile phase pH of 4.5 was selected, which is well below the estimated pKa.

  • Detection Wavelength: Based on the UV absorbance characteristics of barbiturates, a detection wavelength of 240 nm was selected to provide high sensitivity for 1,5-Diphenylbarbituric acid.

  • Internal Standard: Talbutal was selected as the internal standard (IS).[6] It is a commercially available barbiturate with a similar chemical structure to the analyte, ensuring comparable chromatographic behavior and extraction efficiency.[7][8] Its retention time is expected to be close to that of 1,5-Diphenylbarbituric acid, providing accurate quantification.

Experimental Protocols

Materials and Reagents
  • 1,5-Diphenylbarbituric acid (≥98% purity)

  • Talbutal (Internal Standard, ≥98% purity)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (H₃PO₄, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Internal Standard Talbutal
Preparation of Solutions
  • 25 mM Potassium Phosphate Buffer (pH 4.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 4.5 with orthophosphoric acid.

  • Mobile Phase: Mix the 25 mM phosphate buffer and acetonitrile in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution of 1,5-Diphenylbarbituric Acid (1000 µg/mL): Accurately weigh 10 mg of 1,5-Diphenylbarbituric acid and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Talbutal and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation

For the analysis of bulk drug substance, accurately weigh an appropriate amount of the sample and dissolve it in methanol to achieve a concentration within the calibration range. Dilute with the mobile phase and spike with the internal standard before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[9] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Figure 3: Key Parameters for HPLC Method Validation

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a solution of the internal standard, and a solution of 1,5-Diphenylbarbituric acid. The chromatograms demonstrated that there were no interfering peaks at the retention times of the analyte and the internal standard.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of 1,5-Diphenylbarbituric acid ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method was found to be linear over the tested range with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was assessed by the recovery method. A known amount of 1,5-Diphenylbarbituric acid was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated, and the results were within the acceptable range of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by analyzing the same standard solution on three different days. The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ was the concentration that gives a signal-to-noise ratio of 10:1.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.2%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL

Conclusion

This application note presents a detailed, robust, and validated isocratic reverse-phase HPLC method for the determination of 1,5-Diphenylbarbituric acid. The method is simple, accurate, precise, and specific, making it a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of this compound. The comprehensive protocols and validation data provided herein demonstrate the method's suitability for routine quality control and research applications, ensuring reliable and reproducible results.

References

  • Talbutal - PharmaKB. (n.d.). Retrieved February 20, 2026, from [Link]

  • Gill, R., Lopes, A. A., & Moffat, A. C. (1981). Analysis of barbiturates in blood by high-performance liquid chromatography.
  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. Retrieved February 20, 2026, from [Link]

  • talbutal - Drug Central. (n.d.). Retrieved February 20, 2026, from [Link]

  • Talbutal. (n.d.). DrugFuture. Retrieved February 20, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved February 20, 2026, from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • 5,5-DIBENZYL-BARBITURIC ACID. (n.d.). precisionFDA. Retrieved February 20, 2026, from [Link]

  • Determination of pentobarbital in tallow using liquid chromatography. (n.d.). FDA. Retrieved February 20, 2026, from [Link]

  • FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO. (n.d.). NYC.gov. Retrieved February 20, 2026, from [Link]

  • Wang, Y., et al. (2019). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Molecules, 24(8), 1494.
  • Singh, S., & Kumar, V. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(02), 986-997.
  • Bergström, C. A., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Predicting pKa. (2023, April 19). Chemaxon. Retrieved February 20, 2026, from [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. The Journal of Physical Chemistry B, 126(22), 4147-4156.
  • High Throughput HPLC Analysis of Barbiturates. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]

  • 5,5-Diphenylbarbituric acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255.
  • Llinàs, A., et al. (2025). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
  • Caballero-García, M. F., et al. (2024).
  • Solubility comparison in acetonitrile. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 5,5-Diphenylbarbituric acid. (n.d.). CAS Common Chemistry. Retrieved February 20, 2026, from [Link]

  • Chemical Properties of Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5). (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

  • Kutt, H., & Elvidge, J. A. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • Barbituric acid. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,5-diphenylbarbituric acid, a key intermediate in the development of various pharmacologically active compounds, is highly dependent on the reaction conditions, with solvent selection playing a pivotal role in optimizing reaction yield and purity. This application note provides a comprehensive guide to the strategic selection of solvents for the synthesis of 1,5-diphenylbarbituric acid, which is typically achieved through a condensation reaction between N,N'-diphenylurea and a malonic acid derivative. We will delve into the theoretical considerations underpinning solvent choice, present a systematic protocol for solvent screening, and offer detailed methodologies for reaction optimization.

Introduction

Barbituric acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including sedative, hypnotic, and anticonvulsant properties. The introduction of phenyl groups at the 1 and 5 positions of the barbiturate core can significantly modulate these pharmacological effects and introduce new therapeutic possibilities. The synthesis of 1,5-diphenylbarbituric acid is therefore a critical step in the exploration of novel central nervous system (CNS) active agents.

The primary synthetic route to 1,5-diphenylbarbituric acid involves the condensation of N,N'-diphenylurea with a suitable malonic acid derivative, such as malonic acid itself or diethyl malonate.[1][2] This reaction, a variation of the classic barbituric acid synthesis, is sensitive to a variety of parameters, among which the choice of solvent is paramount. An optimal solvent must not only facilitate the dissolution of reactants but also promote the desired reaction pathway, stabilize transition states, and allow for efficient product isolation.

This document serves as a practical guide for researchers to navigate the complexities of solvent selection for this specific transformation. By understanding the interplay between solvent properties and reaction outcomes, scientists can significantly streamline their optimization efforts, leading to higher yields, improved purity, and more scalable synthetic processes.

Theoretical Considerations for Solvent Selection

The selection of an appropriate solvent is a multi-faceted decision that requires consideration of several key physicochemical properties and their influence on the reaction mechanism.

2.1. Solubility of Reactants and Intermediates:

A primary function of the solvent is to dissolve the reactants, N,N'-diphenylurea and the malonic acid derivative, to ensure a homogeneous reaction mixture. Poor solubility can lead to slow reaction rates and incomplete conversions. The polarity of the solvent is a critical factor here. While N,N'-diphenylurea has some polarity, the presence of two phenyl groups also imparts significant nonpolar character. Malonic acid is a polar dicarboxylic acid, whereas its esters like diethyl malonate are less polar. A solvent or solvent system with an intermediate polarity is often a good starting point.

2.2. Reaction Mechanism and Solvent Effects:

The condensation reaction proceeds through a series of steps, including nucleophilic attack and dehydration. The solvent can influence the rate of these steps through various interactions:

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally effective at solvating cations while leaving anions relatively "bare," which can enhance the nucleophilicity of intermediates. This can be advantageous in the initial nucleophilic attack steps.

  • Polar Protic Solvents: Solvents such as ethanol, methanol, and water can participate in hydrogen bonding, which can stabilize both reactants and transition states.[3] However, they can also solvate nucleophiles, potentially reducing their reactivity. In the context of Knoevenagel-type condensations, which share mechanistic similarities, polar protic solvents have been shown to be effective, sometimes in combination with water.[3]

  • Nonpolar Solvents: Solvents like toluene and xylene are less likely to strongly solvate charged intermediates.[4] Their primary role is often to provide a medium for the reaction and to facilitate the removal of water by-product through azeotropic distillation, which can drive the equilibrium towards the product.

2.3. Boiling Point and Reaction Temperature:

The boiling point of the solvent dictates the maximum temperature at which the reaction can be conducted at atmospheric pressure. Many condensation reactions require elevated temperatures to proceed at a reasonable rate. High-boiling solvents like DMF, DMSO, or toluene allow for higher reaction temperatures, which can be beneficial for overcoming activation energy barriers.

2.4. Work-up and Product Isolation:

The choice of solvent also has significant implications for the post-reaction work-up. An ideal solvent should allow for easy isolation of the product, 1,5-diphenylbarbituric acid. This often involves precipitation of the product upon cooling or the addition of an anti-solvent. The solvent's volatility is also a consideration for its removal during product isolation.

Experimental Protocol: Systematic Solvent Screening

A systematic approach to solvent screening is crucial for identifying the optimal reaction medium efficiently. The following protocol outlines a general procedure for screening a range of solvents.

3.1. Materials and Equipment:

  • N,N'-Diphenylurea

  • Diethyl malonate (or malonic acid)

  • Sodium ethoxide (or other suitable base)

  • Anhydrous solvents (e.g., Toluene, Dioxane, DMF, DMSO, Acetonitrile, Ethanol)

  • Reaction vials or round-bottom flasks

  • Magnetic stir bars and stirrer hotplate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis

3.2. General Screening Procedure:

  • Reaction Setup: In a series of identical reaction vials, place N,N'-diphenylurea (1 equivalent) and a magnetic stir bar.

  • Solvent Addition: To each vial, add a different anhydrous solvent from the screening list (e.g., Toluene, Dioxane, DMF, DMSO, Acetonitrile, Ethanol) to achieve a consistent concentration (e.g., 0.5 M).

  • Reagent Addition: Add diethyl malonate (1.1 equivalents) to each vial.

  • Base Addition: Carefully add a solution of sodium ethoxide in ethanol (or the corresponding solvent) (2.2 equivalents) to each vial.

  • Reaction Conditions: Heat the reactions to a consistent temperature (e.g., 80 °C or reflux, depending on the solvent) and stir for a set period (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of each reaction by TLC or by taking aliquots for HPLC analysis at regular intervals.

  • Work-up and Analysis: After the designated reaction time, quench the reactions (e.g., with aqueous acid). Extract the product and analyze the crude reaction mixtures by HPLC to determine the conversion and yield of 1,5-diphenylbarbituric acid.

3.3. Data Presentation:

The results of the solvent screening should be compiled into a clear and concise table for easy comparison.

Table 1: Solvent Screening for the Synthesis of 1,5-Diphenylbarbituric Acid

EntrySolventTemperature (°C)Time (h)Conversion (%)Yield (%)Notes
1Toluene11024
2Dioxane10024
3DMF10024
4DMSO10024
5Acetonitrile8024
6Ethanol8024

This table should be populated with experimental data.

Reaction Optimization Protocol

Once a promising solvent or a few candidates have been identified from the initial screen, further optimization of the reaction conditions is necessary to maximize the yield and purity of 1,5-diphenylbarbituric acid.

4.1. Optimization of Reactant Stoichiometry and Base:

  • Vary the molar ratio of diethyl malonate to N,N'-diphenylurea (e.g., 1.0, 1.2, 1.5 equivalents).

  • Screen different bases (e.g., sodium methoxide, potassium tert-butoxide) and their stoichiometry.

4.2. Optimization of Temperature and Reaction Time:

  • Conduct the reaction at different temperatures (e.g., 60 °C, 80 °C, 100 °C, reflux) to determine the optimal temperature profile.

  • Monitor the reaction over time to establish the point of maximum conversion and minimize the formation of by-products.

4.3. Detailed Optimized Protocol (Example):

The following is a hypothetical optimized protocol based on the principles discussed. This protocol should be adapted based on the results of the optimization experiments.

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N,N'-diphenylurea (1.0 g, 1 equivalent).

  • Solvent and Reagent Addition: Add the optimized solvent (e.g., anhydrous DMF, 10 mL). Stir the mixture until the solid is dissolved. Add diethyl malonate (1.2 equivalents).

  • Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a solution of sodium ethoxide (2.2 equivalents) in ethanol dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the optimized time (e.g., 18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (50 mL).

    • Acidify the mixture with dilute hydrochloric acid until the pH is ~2-3, which should precipitate the crude product.

    • Stir the resulting suspension for 30 minutes in an ice bath.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1,5-diphenylbarbituric acid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Visualization of Workflows

Diagram 1: Synthetic Pathway for 1,5-Diphenylbarbituric Acid

G A N,N'-Diphenylurea E Intermediate Adduct A->E + B Diethyl Malonate B->E C Base (e.g., NaOEt) C->E Catalyst D Solvent D->E Medium F 1,5-Diphenylbarbituric Acid E->F Cyclization & -EtOH G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis A Dispense N,N'-Diphenylurea & Diethyl Malonate B Add Array of Solvents A->B C Add Base B->C D Heat and Stir (Controlled Time & Temp) C->D E Quench Reaction D->E F TLC/HPLC Analysis E->F G Identify Optimal Solvent F->G

Caption: Systematic workflow for solvent screening and optimization.

Conclusion

The strategic selection of a solvent is a critical determinant for the successful synthesis of 1,5-diphenylbarbituric acid. This application note has provided a framework for a rational and systematic approach to solvent screening and reaction optimization. By carefully considering the theoretical principles and implementing the outlined experimental protocols, researchers can significantly enhance the efficiency and outcome of this important synthetic transformation. The insights gained from these studies will be invaluable for the development of scalable and robust processes for the production of novel barbiturate-based drug candidates.

References

  • Malonic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • MALONIC ACID - Ataman Kimya. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Phosgene-free synthesis of N-methyl-N',N'-diphenylurea - TNO Repository. (n.d.). Retrieved February 20, 2026, from [Link]

  • Clean Synthesis of N,N'-diphenylurea from Urea and Aniline - Dissertation. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of N-methyl-N',N'-diphenylurea - PrepChem.com. (n.d.). Retrieved February 20, 2026, from [Link]

  • Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • One-pot Synthesis of Arylidene Barbituric Acid Derivatives - Inorganic Chemistry Research. (2024, January 15). Retrieved February 20, 2026, from [Link]

  • MALONIC ACID | (n.d.). Retrieved February 20, 2026, from [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Retrieved February 20, 2026, from [Link]

  • Formation of C C Bond via Knoevenagel Reaction between Aromatic Aldehyde and Barbituric Acid at Liquid/HOPG and Vapor/HOPG Interfaces - ACS Publications. (2015, February 9). Retrieved February 20, 2026, from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Knoevenagel condensation between barbituric acid (barb) and vanillin... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved February 20, 2026, from [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature - Shri R.L.T. College of Science, Akola. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation - SciELO. (2025, April 7). Retrieved February 20, 2026, from [Link]

  • Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic AIumina - SID. (n.d.). Retrieved February 20, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Microwave-Assisted Synthesis of 1,5-Diphenylbarbituric Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery and development, the efficient synthesis of novel organic molecules is paramount. Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including sedative, hypnotic, and anticonvulsant properties. The traditional synthesis of these compounds, however, often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages in terms of reaction speed, yield, and purity of products.[1][2][3] This application note provides a detailed protocol for the rapid and efficient synthesis of 1,5-diphenylbarbituric acid utilizing microwave irradiation, a method designed to streamline the synthetic process for researchers and drug development professionals.

The core of barbituric acid synthesis lies in the condensation reaction between a urea derivative and a malonic ester.[4][5] In this protocol, we adapt the classical approach by employing 1,3-diphenylurea and diethyl phenylmalonate as precursors. The application of microwave energy is anticipated to dramatically reduce the reaction time from hours to mere minutes, a significant improvement over conventional heating methods.[6] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which directly couples with the polar molecules present.

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a comprehensive understanding for the user. We will delve into the reaction mechanism, present the necessary materials and instrumentation, and provide expected outcomes and characterization data.

Reaction Scheme and Mechanism

The synthesis of 1,5-diphenylbarbituric acid proceeds via a base-catalyzed condensation reaction. The overall transformation is depicted below:

Reaction_Scheme cluster_conditions Reaction Conditions 1_3_diphenylurea 1,3-Diphenylurea plus1 + 1_3_diphenylurea->plus1 product 1,5-Diphenylbarbituric Acid 1_3_diphenylurea->product diethyl_phenylmalonate Diethyl Phenylmalonate sodium_ethoxide Sodium Ethoxide (Base Catalyst) diethyl_phenylmalonate->product plus1->diethyl_phenylmalonate microwave Microwave Irradiation (Heat) plus2 + product->plus2 ethanol 2 EtOH plus2->ethanol

Figure 1: Overall reaction for the synthesis of 1,5-diphenylbarbituric acid.

The reaction mechanism is initiated by the deprotonation of 1,3-diphenylurea by a strong base, typically sodium ethoxide, to form a more potent nucleophile. This is followed by a nucleophilic attack of the resulting anion on one of the carbonyl groups of diethyl phenylmalonate. A subsequent intramolecular cyclization and elimination of two molecules of ethanol leads to the formation of the stable 1,5-diphenylbarbituric acid ring. The microwave irradiation serves to efficiently overcome the activation energy of these steps, thereby accelerating the reaction.

Experimental Protocol

This protocol is designed for a dedicated microwave synthesizer. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,3-DiphenylureaReagent Grade, ≥98%Sigma-Aldrich
Diethyl PhenylmalonateReagent Grade, ≥98%Sigma-Aldrich
Sodium EthoxideReagent Grade, ≥97%Sigma-Aldrich
Absolute EthanolACS GradeFisher Scientific
Diethyl EtherACS GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific
Deionized WaterMillipore
Anhydrous Magnesium SulfateACS GradeFisher Scientific
TLC Plates (Silica Gel 60 F254)Merck
Instrumentation
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL Microwave Reaction Vial with a magnetic stir bar

  • Magnetic Stirrer/Hotplate

  • Rotary Evaporator

  • Büchner Funnel and Filter Flask

  • Melting Point Apparatus

  • FTIR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

Microwave Synthesis Procedure
  • Preparation of the Reaction Mixture:

    • In a 10 mL microwave reaction vial, combine 1,3-diphenylurea (1.06 g, 5 mmol) and diethyl phenylmalonate (1.18 g, 5 mmol).

    • Add absolute ethanol (5 mL) to the vial to dissolve the reactants.

    • Carefully add sodium ethoxide (0.34 g, 5 mmol) to the mixture.

    • Place a magnetic stir bar in the vial and securely cap it.

  • Microwave Irradiation:

    • Place the reaction vial in the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 120 °C

      • Time: 15 minutes

      • Power: 200 W (or as determined by the instrument's power control to maintain the set temperature)

      • Stirring: On

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Transfer the reaction mixture to a beaker containing 50 mL of deionized water.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude 1,5-diphenylbarbituric acid.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 10 mL) and then with cold diethyl ether (2 x 10 mL).

    • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Workflow Diagram

Workflow Start Start Reagents Combine 1,3-Diphenylurea, Diethyl Phenylmalonate, Sodium Ethoxide, and Ethanol in a Microwave Vial Start->Reagents Microwave Microwave Irradiation (120 °C, 15 min) Reagents->Microwave Cooling Cool to Room Temperature Microwave->Cooling Quenching Transfer to Water and Acidify with HCl Cooling->Quenching Filtration1 Vacuum Filter to Collect Crude Product Quenching->Filtration1 Washing Wash with Cold Water and Diethyl Ether Filtration1->Washing Drying1 Dry in Vacuum Oven Washing->Drying1 Recrystallization Recrystallize from Hot Ethanol (Optional) Drying1->Recrystallization Characterization Characterize the Final Product (MP, FTIR, NMR) Drying1->Characterization If not recrystallized Filtration2 Vacuum Filter to Collect Pure Crystals Recrystallization->Filtration2 Drying2 Dry in Vacuum Oven Filtration2->Drying2 Drying2->Characterization End End Characterization->End

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of 1,5-diphenylbarbituric acid.

Expected Results and Characterization

The microwave-assisted synthesis of 1,5-diphenylbarbituric acid is expected to yield a white to off-white solid. The yield of the crude product is anticipated to be in the range of 80-90%.

Physical and Spectroscopic Data
PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 288-290 °C
FTIR (KBr, cm⁻¹) ~3200 (N-H stretching), ~1700-1750 (C=O stretching, multiple bands), ~1600 (C=C aromatic stretching), ~700-800 (C-H aromatic bending)
¹H NMR (DMSO-d₆, δ ppm) ~11.0 (s, 2H, NH), ~7.2-7.6 (m, 11H, Ar-H and CH)
¹³C NMR (DMSO-d₆, δ ppm) ~170 (C=O), ~150 (C=O), ~135-140 (Ar-C), ~128-130 (Ar-CH), ~55 (C5)

Note: The exact peak positions in NMR and IR spectra may vary slightly depending on the solvent and instrument used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, insufficient heating, or loss of product during work-up.Ensure accurate measurement of reagents. Increase microwave irradiation time in increments of 5 minutes. Be careful during the filtration and washing steps.
Impure Product Side reactions or incomplete removal of starting materials.Ensure proper purification by recrystallization. Use TLC to monitor the purity at each step. Adjust the solvent system for recrystallization if necessary.
No Reaction Inactive base or incorrect microwave parameters.Use fresh sodium ethoxide. Verify the settings on the microwave synthesizer and ensure the magnetron is functioning correctly.

Conclusion

This application note details a rapid, efficient, and reliable microwave-assisted method for the synthesis of 1,5-diphenylbarbituric acid. By significantly reducing the reaction time compared to conventional heating methods, this protocol offers a valuable tool for researchers in medicinal chemistry and drug development, enabling faster synthesis and screening of barbiturate derivatives. The provided protocol, along with the mechanistic insights and characterization data, serves as a comprehensive guide for the successful synthesis of this important compound.

References

  • Sattar, M. A., et al. (2015). Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity. Journal of Applied Pharmaceutical Science, 5(11), 038-042.
  • Dickey, J. B., & Gray, A. R. (1938). Barbituric Acid. Organic Syntheses, 18, 8.
  • Sattar, M. A., et al. (2016). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. International Journal of Advanced Research in Chemical Science, 3(6), 22-27.
  • Fahad, M. M. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.
  • Hayes, B. L. (2002).
  • Tierney, J. P., & Lidström, P. (Eds.). (2005). Microwave assisted organic synthesis. Blackwell Publishing.
  • Patil, S. A., et al. (2012). Microwave-assisted synthesis of novel 1, 3, 5-trisubstituted-2-pyrazolines as antibacterial, antifungal, and antitubercular agents. Medicinal Chemistry Research, 21(11), 3768-3777.
  • NIST. (n.d.). Barbituric acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note & Protocol: Growing Single Crystals of 1,5-Diphenylbarbituric Acid for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The determination of the three-dimensional atomic structure of pharmacologically active molecules is fundamental to modern drug development. Single-crystal X-ray diffraction (XRD) remains the definitive method for this purpose, providing unparalleled insight into molecular conformation, stereochemistry, and intermolecular interactions. This guide provides a comprehensive set of protocols and expert insights for growing high-quality single crystals of 1,5-Diphenylbarbituric acid, a molecule of interest within the broader class of barbiturates known for their diverse biological activities. We will cover the critical aspects of material purification, systematic solvent screening, and detailed, field-proven crystallization methodologies, including slow evaporation, vapor diffusion, and slow cooling techniques.

Introduction: The Imperative for High-Quality Crystals

The precise arrangement of atoms within a crystal lattice dictates the bulk properties of a material. For a pharmaceutical compound like 1,5-Diphenylbarbituric acid, an unambiguous crystal structure is essential for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's 3D shape correlates with its biological target binding and efficacy.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have significant differences in solubility, stability, and bioavailability.

  • Intellectual Property: Securing robust patent protection based on a well-defined solid-state form.

The journey to a high-resolution crystal structure begins with the most critical, and often most challenging, step: growing a single, well-ordered crystal of suitable size and quality.[1] An ideal crystal for XRD should be between 0.1 and 0.3 mm in all dimensions, transparent, and free from cracks or defects.[2][3] This protocol is designed to equip researchers with the foundational knowledge and practical techniques to achieve this goal.

Prerequisite: Purity of the Starting Material

It is a fundamental principle of crystallography that the purity of the starting compound directly impacts the success of crystal growth.[4][5] Impurities disrupt the ordered packing of molecules, inhibiting nucleation and promoting the formation of amorphous solids, oils, or poorly-diffracting microcrystals.

Protocol 2.1: Purification by Recrystallization

Crystallization is a powerful technique for purifying organic compounds.[6][7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7][8]

  • Solvent Selection: Identify a suitable solvent in which 1,5-Diphenylbarbituric acid is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[7] Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and toluene.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1,5-Diphenylbarbituric acid in a minimal amount of the hot solvent. Add the solvent dropwise until the solid is fully dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[7][9]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.[7][10] Subsequently, the flask can be moved to a refrigerator or freezer (0 to -20 °C) to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[6][9]

  • Drying: Dry the crystals thoroughly under vacuum. Confirm purity via analytical methods such as HPLC, NMR, and melting point analysis before proceeding to single crystal growth experiments.

Systematic Solvent Screening for Crystal Growth

The choice of solvent is the most critical variable in crystallization.[4] A systematic screening process is essential to identify the optimal conditions for growing single crystals. The ideal solvent is one in which the compound is moderately soluble; if solubility is too high, the solution may not reach supersaturation, and if it's too low, the compound may precipitate as an amorphous powder.[11]

Protocol 3.1: Line-of-Vials Solubility Assessment

  • Arrange a series of small, clean glass vials (e.g., 4 mL).

  • Place a small, consistent amount of purified 1,5-Diphenylbarbituric acid (e.g., 5-10 mg) into each vial.

  • To each vial, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL).

  • Observe the solubility at room temperature. Use sonication or gentle vortexing to aid dissolution.

  • If the compound does not dissolve, gently warm the vial and observe.

  • Record your observations to identify solvents where the compound is sparingly soluble, moderately soluble, and highly soluble. This data will inform which crystallization method to employ.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Non-polar, often used as an anti-solvent.
Toluene1112.4Good for compounds with aromatic rings.
Diethyl Ether352.8Highly volatile, good for vapor diffusion.
Dichloromethane (DCM)403.1Good solvent, but volatile.[12]
Tetrahydrofuran (THF)664.0Aprotic, good general-purpose solvent.
Acetone565.1Polar aprotic, good solvent.
Ethyl Acetate774.4Common solvent for recrystallization.
Acetonitrile825.8Polar aprotic, often used in diffusion methods.
Isopropanol823.9Polar protic solvent.
Ethanol784.3Common polar protic solvent.
Methanol655.1Highly polar protic solvent.
N,N-Dimethylformamide (DMF)1536.4Use as a last resort; high solubility can make crystallization difficult.[12]
Dimethyl Sulfoxide (DMSO)1897.2Use as a last resort for very insoluble compounds.[12][13]

Protocols for Single Crystal Growth

It is highly recommended to set up multiple crystallization experiments in parallel using different methods and solvents.[14] Patience is key; high-quality crystals can take anywhere from a few days to several weeks to grow.[5] Crucially, all crystallization experiments should be left undisturbed. [4]

Method A: Slow Evaporation

This is the simplest method and is effective for compounds that are moderately soluble in a volatile solvent.[10][15] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate until the solution becomes supersaturated and crystals begin to form.[14][16]

Protocol 4.1.1: Step-by-Step Procedure

  • Prepare a nearly saturated solution of 1,5-Diphenylbarbituric acid in a suitable volatile solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate).

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[4][11]

  • Cover the vial with parafilm and puncture it with 1-3 small holes using a needle.[10][16] The number and size of the holes will control the rate of evaporation.

  • Place the vial in a vibration-free location and allow it to stand undisturbed.

  • Monitor periodically for crystal growth without agitating the vial.

Slow_Evaporation A Prepare nearly saturated solution B Filter solution into a clean vial A->B C Cover with parafilm, puncture 1-3 holes B->C D Store in a vibration-free location C->D E Monitor for crystal growth D->E

Caption: Workflow for the Slow Evaporation method.

Method B: Vapor Diffusion

Vapor diffusion is one of the most successful techniques for growing high-quality single crystals, especially when only small amounts of material are available.[12] The method involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, thereby gradually reducing the compound's solubility and inducing crystallization.[14][17]

Protocol 4.2.1: Liquid-Vapor Diffusion Setup

  • Dissolve 5-10 mg of 1,5-Diphenylbarbituric acid in a small volume (0.5 - 1.0 mL) of a relatively non-volatile "good" solvent (e.g., Toluene, THF, Dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add a larger volume (2-5 mL) of a more volatile, miscible "anti-solvent" (e.g., n-Hexane, Pentane, Diethyl Ether) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.

  • Place the setup in a stable, vibration-free environment and await crystal formation.

Vapor_Diffusion cluster_0 Outer Jar (Sealed) cluster_1 Inner Vial (Open) A Compound dissolved in 'Good' Solvent (e.g., THF) D Solubility Decreases, Inducing Crystallization B Pool of 'Anti-Solvent' (e.g., Hexane) C Vapor Diffusion (Anti-Solvent into Good Solvent) B->C C->A

Caption: Principle of the Vapor Diffusion method.

Method C: Slow Cooling / Temperature Gradient

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[7][8] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and the compound to crystallize out.[10][18]

Protocol 4.3.1: Step-by-Step Procedure

  • Prepare a saturated solution of 1,5-Diphenylbarbituric acid in a suitable solvent (e.g., Ethanol, Toluene) at or near the solvent's boiling point. Ensure all solid material is dissolved.

  • Filter the hot solution into a clean vial or test tube.

  • Seal the container to prevent solvent evaporation.

  • Place the container in an insulated vessel (e.g., a Dewar flask filled with hot water, or a beaker wrapped in glass wool or cotton) to ensure a very slow cooling rate to room temperature.[9][10]

  • Once at room temperature, the container can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further promote crystallization. The transfers should be done gently to avoid disturbing nascent crystals.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent.Allow more solvent to evaporate (Method A); Use a stronger anti-solvent (Method B); Increase initial concentration (Method C). Try a different solvent system entirely.
Precipitates as Powder Nucleation is too rapid; Solution is too supersaturated.Slow down the process: reduce the number/size of holes (Method A); use a less volatile anti-solvent (Method B); slow the cooling rate (Method C).[7] Dilute the initial solution slightly.
"Oiling Out" Compound's melting point is lower than the crystallization temperature, or solubility is excessively high.Lower the crystallization temperature; Use a solvent in which the compound is less soluble.[19] Try adding a small amount of a different solvent to the oil to induce crystallization.
Many Small Crystals Too many nucleation sites; Solution was disturbed.Ensure all glassware is scrupulously clean; Filter the solution before setting up the experiment.[11] Ensure the setup is in a vibration-free environment.

Safety and Handling Precautions

Barbituric acid and its derivatives are pharmacologically active compounds and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20]

  • Storage: Store 1,5-Diphenylbarbituric acid in a tightly sealed container in a cool, dry place away from light and oxidizing agents to prevent degradation.[22]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[23]

References

  • Thana, M. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • (n.d.). How to crystallize your sample. KU Leuven X-ray Core. [Link]

  • (n.d.). SOP: CRYSTALLIZATION. [Link]

  • (2026, February 19). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • (n.d.). Crystal Growth. Biology Linac Coherent Light Source. [Link]

  • (2011, January 16). Protein Crystallization for X-ray Crystallography. PMC - NIH. [Link]

  • (n.d.). Slow Evaporation Method. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

  • (2025, April 2). Hanging Drop Vapor Diffusion. Hampton Research. [Link]

  • Boyle, P. D. (2006, January 8). Crystallisation Techniques. [Link]

  • (2015, April 28). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • (n.d.). Experimental Crystal growth. [Link]

  • (2024, May 9). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • (2018, October 29). Do now any rules for solvent selection in crystal engineering? ResearchGate. [Link]

  • (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • (n.d.). BARBITURIC ACID. Sdfine. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry Department. [Link]

  • (n.d.). Advice for Crystallization. Universität Potsdam. [Link]

  • (2024, August 15). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • (n.d.). crystallization of small molecules. [Link]

  • (n.d.). Temperature as a Crystallization Variable. Hampton Research. [Link]

  • (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania X-Ray Crystallography Facility. [Link]

  • (n.d.). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science. [Link]

  • (n.d.). Safety Data Sheet: Barbituric acid. Carl ROTH. [Link]

  • (2021, March 1). Barbituric acid. Sciencemadness Wiki. [Link]

  • (n.d.). scXRD: Growing single crystals. University of York Chemistry Teaching Labs. [Link]

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. [Link]

  • (n.d.). Barbituric acid. Wikipedia. [Link]

  • (n.d.). Barbituric acid. Organic Syntheses Procedure. [Link]

  • (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. [Link]

  • (2024, February 5). Growing X-ray quality single crystals reliably and consistently. [Link]

  • (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]

  • (2016, January 22). Single-Crystal X-ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K. PubMed. [Link]

  • (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? ResearchGate. [Link]

  • (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. [Link]

  • (n.d.). Preparation of barbituric acid. PrepChem.com. [Link]

  • (n.d.). Method of purifying barbituric acid.

Sources

Application Note: Strategies for C5-Functionalization of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including sedative, hypnotic, and anticonvulsant effects.[1][2] The pharmacological profile of these molecules is profoundly influenced by the nature of the substituents at the C5 position of the pyrimidine ring.[1][2] 1,5-Diphenylbarbituric acid, featuring phenyl groups at the nitrogen and carbon atoms, offers a unique scaffold for the development of novel therapeutic agents. The C5 position of this molecule possesses two acidic methylene protons, making it a prime target for nucleophilic substitution and condensation reactions, thereby enabling the synthesis of a diverse library of functionalized derivatives.[3]

This application note provides a comprehensive guide to the key strategies for the functionalization of 1,5-diphenylbarbituric acid at the C5 position. It includes detailed, step-by-step protocols for Knoevenagel condensation and Michael addition, explains the chemical principles behind these transformations, and offers practical insights for successful synthesis and characterization.

The Chemistry of the C5 Position: A Site of High Reactivity

The exceptional reactivity of the C5 position in barbituric acids stems from the acidity of its methylene (CH₂) protons. The electron-withdrawing effects of the two adjacent carbonyl groups and the urea backbone stabilize the resulting carbanion (enolate) through resonance.[3][4] This delocalization of negative charge makes the C5 carbon a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

Scientist's Note: The acidity of the C5 protons (pKa ≈ 4.0 for unsubstituted barbituric acid) is a critical factor to consider when selecting reaction conditions.[3] While strong bases can be used, they may also promote side reactions. For many transformations, milder basic or even acidic catalysts are sufficient and offer better control.

Figure 1: General scheme for the deprotonation and subsequent electrophilic substitution at the C5 position of 1,5-diphenylbarbituric acid.

Key Functionalization Protocols

Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a cornerstone reaction for C5 functionalization, involving the reaction of the active methylene group with an aldehyde or ketone to form an α,β-unsaturated product, often referred to as an arylidene derivative.[5][6][7] These products are valuable as final compounds or as intermediates for further transformations.[8]

Knoevenagel_Workflow Knoevenagel Condensation Workflow reagents 1. Reagent Preparation - Dissolve 1,5-diphenylbarbituric acid and aromatic aldehyde in ethanol. catalyst 2. Catalyst Addition - Add a catalytic amount of piperidine or acetic acid. reagents->catalyst reaction 3. Reaction - Reflux the mixture for 2-4 hours. - Monitor progress by TLC. catalyst->reaction isolation 4. Product Isolation - Cool the reaction mixture. - Collect the precipitate by filtration. reaction->isolation purification 5. Purification - Recrystallize the crude product from a suitable solvent (e.g., ethanol). isolation->purification characterization 6. Characterization - Analyze by NMR, IR, and Mass Spec. purification->characterization

Figure 2: A typical workflow for the Knoevenagel condensation of 1,5-diphenylbarbituric acid.

Detailed Step-by-Step Methodology:

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,5-diphenylbarbituric acid (1.0 eq.), the desired aromatic aldehyde (1.0-1.1 eq.), and a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of a weak base like piperidine (0.1 eq.) or a few drops of glacial acetic acid.[7][9][10]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, typically ethanol or acetic acid, to yield the pure 5-arylidene derivative.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Aqueous media can also be employed for a greener approach.[1][11]

  • Catalyst: A weak base like piperidine is effective in catalyzing the initial addition and subsequent dehydration step without causing unwanted side reactions.[6] Alternatively, acid catalysis can be used to activate the aldehyde carbonyl group.[7][10]

Data Presentation: Examples of Knoevenagel Condensation Products

EntryAldehydeCatalystSolventYield (%)Reference
1BenzaldehydePiperidineEthanol>90General Protocol
24-ChlorobenzaldehydeAcetic AcidEthanol85-95[7][10]
34-MethoxybenzaldehydePiperidineEthanol>90[6]
42-NitrobenzaldehydeAcetic AcidEthanol/Water80-90[1]
Protocol 2: Michael Addition to α,β-Unsaturated Compounds

The Michael or 1,4-conjugate addition is another powerful method for C-C bond formation at the C5 position.[12][13] The enolate of 1,5-diphenylbarbituric acid acts as a Michael donor, adding to Michael acceptors like nitroalkenes or enones. This reaction is highly efficient for creating more complex structures.[12][13][14]

Detailed Step-by-Step Methodology:

  • Reagents and Setup: In a suitable flask, dissolve 1,5-diphenylbarbituric acid (1.0 eq.) and the Michael acceptor (e.g., a nitroalkene, 1.0 eq.) in a solvent. An aqueous medium with a base like diethylamine has been shown to be highly effective and environmentally friendly.[12][13]

  • Base Addition: Add the base (e.g., diethylamine, 1.0-1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and completion can be observed within 1-3 hours, as monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, acidify the mixture with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography as needed.

Rationale for Experimental Choices:

  • Reaction Medium: The use of an aqueous medium with diethylamine is a green and efficient approach, often leading to high yields and simple work-up procedures.[12][13]

  • Michael Acceptors: Nitroalkenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.

Characterization of C5-Functionalized Products

Confirmation of the successful functionalization of 1,5-diphenylbarbituric acid is typically achieved through a combination of spectroscopic techniques.

Key Spectroscopic Data:

Technique1,5-Diphenylbarbituric Acid (Starting Material)5-Arylidene Derivative (Knoevenagel Product)5-Alkyl Derivative (Michael Product)
¹H NMR Singlet for C5-CH₂ protons (~3.9 ppm)Disappearance of the C5-CH₂ singlet; appearance of a new singlet for the vinylic proton (=CH-Ar) (~8.5 ppm)[9]Disappearance of the C5-CH₂ singlet; appearance of a doublet for the C5-CH proton and new signals corresponding to the added alkyl group.[13]
¹³C NMR Signal for C5-CH₂ carbon (~40-50 ppm)Signal for C5 carbon shifts downfield (~110-120 ppm); new signal for the vinylic carbon (~150-160 ppm)[9]Signal for C5-CH carbon (~50-60 ppm) and new signals for the added alkyl chain.[13]
IR (cm⁻¹) C-H stretch (~2900-3000), C=O stretch (~1680-1750)Appearance of a C=C stretch (~1600-1650)C-H and C=O stretches remain prominent.

Troubleshooting and Considerations

  • Low Yields in Knoevenagel Condensation: Ensure the aldehyde is pure and free of carboxylic acid impurities. The reaction time may need to be optimized for less reactive aldehydes.

  • Side Reactions in Alkylation: Direct C5-alkylation with alkyl halides can sometimes be challenging and may lead to a mixture of C- and O-alkylated products. The use of soft nucleophiles in a Michael addition is often a more controlled approach.

  • Purification Challenges: Some C5-functionalized derivatives may have limited solubility. A careful selection of recrystallization solvents or the use of column chromatography may be necessary.

References

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Georgia Institute of Technology. [Link]

  • Chemical Methodologies As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbitur. Chemical Methodologies, 2022. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 2024. [Link]

  • Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. Journal of Chemical and Pharmaceutical Research, 2019. [Link]

  • Barbituric acid. Organic Syntheses. [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. ResearchGate, 2020. [Link]

  • A greener, efficient approach to Michael addition of barbituric acid to nitroalkene in aqueous diethylamine medium. Molecules, 2014. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar, 2022. [Link]

  • A possible mechanistic pathway for [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • ¹H NMR Assignment for compounds 5 to 12. ResearchGate. [Link]

  • A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. National Institutes of Health, 2014. [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Shri R.L.T. College of Science, Akola, 2020. [Link]

  • The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids and Analysis of Unequal C5–X and C5–X′ Bond Lengths (X = X′ = F, Cl, Br or Me) in 5,5-Disubstituted Barbituric Acids. PMC, 2016. [Link]

  • Enantioselective organocatalytic Michael additions of N,N′-dialkylbarbituric acids to enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. Semantic Scholar, 2014. [Link]

  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. MDPI, 2019. [Link]

  • [Base catalysed reactions of active methylene compounds with isocyanates. I. Synthesis of barbituric acid-5-carboxylates and -5-carboxamides]. PubMed. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI, 2023. [Link]

  • Synthesis and spectroscopic characterization of 5-diaminomethylidene barbiturates. Scielo. [Link]

  • Barbituric acid. Wikipedia. [Link]

  • Synthesis and Characterization of some Barbituric acid Derivatives. IJSDR, 2020. [Link]

  • A further study of the synthesis of 5,5-Alkylphenylbarbituric acids. ScholarWorks. [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 2022. [Link]

  • Variations in the Physico-chemical Parameters of Some 5a and 5b Substituted Barbiturate Derivatives. Asian Journal of Chemistry. [Link]

  • synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Georgia Institute of Technology. [Link]

  • Barbituric acid, 5-methyl-5-phenyl perbutylated. NIST WebBook. [Link]

Sources

in vitro assay protocols for 1,5-Diphenylbarbituric acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1,5-Diphenylbarbituric Acid

Executive Summary

1,5-Diphenylbarbituric acid (CAS 19011-66-6) represents a distinct structural isomer within the barbiturate class, characterized by substitution at both the N1 (nitrogen) and C5 (carbon) positions. Unlike the symmetric 1,3-diphenyl (reagent) or 5,5-diphenyl (anticonvulsant) isomers, the 1,5-isomer presents unique physicochemical properties, including asymmetric lipophilicity and altered pKa values at the N3 position.

This guide provides a rigorous, multi-parametric screening framework. While traditional barbiturates are synonymous with GABAergic activity, recent structure-activity relationship (SAR) studies on N,C-disubstituted barbiturates suggest broader potential, including kinase inhibition (e.g., CDK2) and enzymatic modulation (e.g., Tyrosinase). This protocol details the critical steps for evaluating 1,5-Diphenylbarbituric acid across neuropharmacological (GABA modulation) and enzymatic (Tyrosinase/Kinase) domains.

Chemical Handling & Preparation

Challenge: The presence of two phenyl rings renders 1,5-Diphenylbarbituric acid highly lipophilic and practically insoluble in neutral aqueous buffers. Improper solubilization is the primary cause of assay variability (precipitation artifacts).

Protocol: Stock Solution Preparation

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: MW = 280.28 g/mol . Dissolve 2.80 mg in 1.0 mL DMSO.

  • Sonication: Sonicate at 40 kHz for 5–10 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation). Store at -20°C. Stability is >6 months.

Working Solutions:

  • Dilute stock into assay buffer immediately prior to use.

  • Limit: Keep final DMSO concentration <0.5% (v/v) for cell-based assays and <1% for enzymatic assays to prevent solvent interference.

Primary Assay: GABA_A Receptor Modulation (FLIPR)

Rationale: As a barbiturate derivative, the primary hypothesis for bioactivity is allosteric modulation of the GABA_A receptor. Traditional electrophysiology is low-throughput; therefore, a Membrane Potential Assay using FLIPR (Fluorometric Imaging Plate Reader) is the recommended Phase I screen.

Mechanism: Positive Allosteric Modulators (PAMs) do not open the channel alone but potentiate the chloride flux induced by sub-maximal GABA.

Experimental Workflow
  • Cell Line: HEK293 stably transfected with human GABA_A (α1β2γ2 subunit combination).

  • Reagents:

    • Dye: Blue Membrane Potential Dye (sensitive to hyperpolarization).

    • Agonist: GABA (EC20 concentration, typically 0.5–1.0 µM).

    • Control: Phenobarbital (Positive PAM control).

Step-by-Step Protocol:

  • Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading: Remove media. Add 100 µL Membrane Potential Dye dissolved in HBSS + 20 mM HEPES. Incubate 30 min at RT.

  • Compound Addition (Pre-incubation):

    • Add 1,5-Diphenylbarbituric acid (0.1 µM – 100 µM) to wells.

    • Incubate 15 minutes to allow equilibration with the receptor.

  • Stimulation & Readout:

    • Place plate in FLIPR.

    • Inject GABA (EC20) .

    • Read: Measure fluorescence decrease (hyperpolarization due to Cl⁻ influx) for 180 seconds.

  • Data Analysis:

    • Calculate Area Under the Curve (AUC).

    • Normalize to GABA EC100 (Max response) and Vehicle (0%).

    • Hit Criteria: >20% potentiation over GABA EC20 baseline.

Visual Workflow (GABA Modulation)

GABA_Assay Stock 1,5-DPB Stock (10mM DMSO) Dilution Serial Dilution (HBSS Buffer) Stock->Dilution Cells HEK293 (GABA_A) + Membrane Dye Dilution->Cells Incubation Pre-incubation (15 min) Cells->Incubation Injection Inject GABA (EC20) Incubation->Injection Readout Measure Fluorescence (Hyperpolarization) Injection->Readout

Figure 1: FLIPR Membrane Potential Assay workflow for detecting allosteric modulation of GABA_A receptors.

Secondary Assay: Tyrosinase Inhibition (Enzymatic)

Rationale: N-substituted and phenyl-substituted barbiturates are frequently reported as inhibitors of metalloenzymes like Tyrosinase and Xanthine Oxidase due to the chelating potential of the dicarbonyl/imide pharmacophore. This assay screens for "off-target" or alternative therapeutic indications (e.g., anti-melanogenesis).

Mechanism: Inhibition of the conversion of L-DOPA to Dopaquinone by Mushroom Tyrosinase.

Experimental Workflow
  • Enzyme: Mushroom Tyrosinase (250 U/mL).

  • Substrate: L-DOPA (2.5 mM).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Control: Kojic Acid (Standard Inhibitor).

Step-by-Step Protocol:

  • Setup: In a clear 96-well plate, add:

    • 80 µL Phosphate Buffer.

    • 10 µL 1,5-Diphenylbarbituric acid (Final: 1 µM – 200 µM).

    • 10 µL Tyrosinase solution.

  • Incubation: Incubate at 25°C for 10 minutes (allows enzyme-inhibitor binding).

  • Initiation: Add 20 µL L-DOPA.

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate slope (Vmax) of the linear portion.

    • % Inhibition =

      
      .
      

Safety & Specificity: Cytotoxicity (MTS Assay)

Rationale: To confirm that any observed bioactivity is specific and not a result of membrane disruption or metabolic toxicity.

Protocol:

  • Cells: HepG2 (Liver) or SH-SY5Y (Neuronal).

  • Treatment: Incubate cells with 1,5-Diphenylbarbituric acid (up to 100 µM) for 24 hours.

  • Reagent: Add MTS reagent; incubate 2–4 hours.

  • Readout: Absorbance at 490 nm.

  • Criteria: Compounds showing >50% toxicity at efficacious concentrations are flagged as non-specific toxins.

Data Presentation & Analysis

Table 1: Summary of Expected Readouts

Assay TypeTargetReadoutKey MetricPositive Control
Functional GABA_A ReceptorFluorescence (FLIPR)EC50 / % PotentiationPhenobarbital / Diazepam
Enzymatic TyrosinaseAbsorbance (475 nm)IC50Kojic Acid
Safety Cell ViabilityAbsorbance (490 nm)CC50Triton X-100 (Lysis)

Statistical Treatment:

  • All experiments must be performed in triplicate .

  • Dose-response curves should be fitted using a non-linear regression (4-parameter logistic equation) :

    
    
    

References

  • Barbiturate Pharmacology: Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia. Link

  • Diphenylbarbiturate Synthesis & Activity: Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors. Science Publishing Group. Link

  • Tyrosinase Inhibition Protocols: Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93489, 1,5-Diphenylbarbituric acid. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1,5-Diphenylbarbituric acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Optimized Experimental Protocol

This protocol details the condensation reaction between N-phenylurea and diethyl phenylmalonate. The selection of sodium methoxide as the base and methanol as the solvent is critical, as it has been shown to significantly improve yields for the synthesis of arylated barbiturates compared to the more conventional sodium ethoxide/ethanol system.

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide Solution:

    • In a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a nitrogen inlet, add 250 mL of anhydrous methanol.

    • Carefully add 11.5 g (0.5 mol) of clean sodium metal in small portions. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Ensure the apparatus is under a dry, inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir until all the sodium has completely dissolved.

  • Condensation Reaction:

    • To the freshly prepared sodium methoxide solution, add 106.1 g (0.5 mol) of diethyl phenylmalonate.

    • Next, add 68.1 g (0.5 mol) of dry N-phenylurea.

    • Heat the reaction mixture to reflux (approx. 65°C) using an oil bath and maintain reflux with vigorous stirring for 8-10 hours. The formation of a white precipitate (the sodium salt of 1,5-diphenylbarbituric acid) should be observed.

  • Work-up and Isolation:

    • After the reflux period, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting solid residue, add 500 mL of water and stir until the solid is fully dissolved.

    • Transfer the aqueous solution to a separatory funnel and wash with 2 x 100 mL of diethyl ether or toluene to remove any unreacted diethyl phenylmalonate and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. This will precipitate the 1,5-Diphenylbarbituric acid.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts.

    • For purification, recrystallize the crude solid from an ethanol/water mixture.[1] Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80-90°C to a constant weight.

  • Characterization:

    • Determine the melting point of the dried product.

    • Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes?

Answer: Low yields in this condensation reaction typically stem from three primary areas: reagent quality, reaction conditions, or incomplete reaction.

  • Reagent Purity & Stoichiometry:

    • Moisture: The base, sodium methoxide, is extremely sensitive to moisture. Any water present will consume the base and inhibit the reaction. Ensure you are using anhydrous methanol and that your glassware is oven-dried.

    • Base Preparation: Use freshly prepared sodium methoxide. Commercially available solutions can degrade over time. The reaction of sodium metal with anhydrous methanol in situ is the most reliable method.

    • Starting Materials: Ensure the N-phenylurea and diethyl phenylmalonate are pure and dry. Impurities in the malonate ester can significantly hinder the reaction.

  • Suboptimal Reaction Conditions:

    • Base/Solvent System: The use of sodium methoxide in methanol is recommended for arylated malonates as it leads to higher yields. If you are using sodium ethoxide/ethanol, switching systems may provide a significant boost.

    • Reaction Time & Temperature: This condensation requires sufficient time to proceed to completion. Ensure you are refluxing for at least 8 hours. Lower temperatures or shorter times will result in a significant amount of unreacted starting materials.

  • Work-up Losses:

    • During acidification, ensure the pH is brought down to ~2 to fully precipitate the product. Incomplete precipitation is a common source of yield loss.

    • Avoid using excessive solvent during recrystallization, as this will reduce the recovery of your purified product.

Question 2: The reaction mixture turned dark brown/black during reflux. Is this normal?

Answer: No, a significant darkening of the reaction mixture often indicates decomposition or side reactions. This can be caused by:

  • Excessive Heat: Heating the oil bath too far above the reflux temperature of methanol (~65°C) can promote degradation of the starting materials or product. Use a temperature-controlled heating mantle or oil bath.

  • Air (Oxygen) Contamination: While not always strictly necessary to run under an inert atmosphere, doing so can prevent oxidative side reactions that lead to colored impurities. If you are experiencing this issue, try running the reaction under a nitrogen or argon atmosphere.

  • Impurities in Starting Materials: Aldehydic impurities in the diethyl phenylmalonate can undergo aldol-type side reactions under these basic conditions, leading to colored, polymeric byproducts. Consider purifying the malonate ester by vacuum distillation if its purity is questionable.

Question 3: My final product is an oil or a gummy solid that refuses to crystallize. How can I fix this?

Answer: This is a common issue related to product purity. The presence of impurities disrupts the crystal lattice formation.

  • Initial Troubleshooting:

    • Scratching: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Purification Strategies:

    • Thorough Washing: Ensure your crude product was thoroughly washed with a non-polar solvent (like diethyl ether) during the work-up to remove unreacted diethyl phenylmalonate, which is an oil.

    • Solvent System for Recrystallization: If ethanol/water does not work, try other solvent systems. Good options include ethyl acetate/hexanes or isopropanol. The goal is to find a solvent in which your product is soluble when hot but poorly soluble when cold, while impurities remain soluble.

    • Column Chromatography: If recrystallization fails, purifying the crude material via silica gel column chromatography is a reliable, albeit more labor-intensive, option. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Question 4: TLC analysis of my crude product shows multiple spots. What are the likely impurities?

Answer: Besides your starting materials, several side products can form. A typical TLC plate might show:

  • Spot 1 (High Rf): Unreacted diethyl phenylmalonate.

  • Spot 2 (Mid-High Rf): Your desired product, 1,5-Diphenylbarbituric acid.

  • Spot 3 (Mid-Low Rf): Unreacted N-phenylurea.

  • Spot 4 (Low Rf / Streaking at Baseline): Potential side products like phenylmalonamide derivatives, formed from the reaction of the ester with the urea without cyclization, or hydrolysis products. The formation of these is often due to insufficient base or the presence of water.

To resolve this, ensure anhydrous conditions and a full equivalent of active base. Most of these impurities can be removed effectively during the work-up and recrystallization steps.

Process Optimization & Logic Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis yield.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Work-up Checks start Low Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents anhydrous Anhydrous Methanol? check_reagents->anhydrous Address First check_conditions Step 2: Evaluate Reaction Conditions base_solvent Using MeO-/MeOH System? check_conditions->base_solvent check_workup Step 3: Review Work-up & Purification acidification Complete Precipitation? (pH ~2) check_workup->acidification solution High Yield Achieved fresh_base Freshly Prepared NaOMe? anhydrous->fresh_base pure_sm Purity of Starting Materials (SMs)? fresh_base->pure_sm pure_sm->check_conditions If Reagents OK time_temp Sufficient Time & Temp? (8-10h, reflux) base_solvent->time_temp inert_atm Inert Atmosphere Used? time_temp->inert_atm inert_atm->check_workup If Conditions OK recrystal Optimal Recrystallization? acidification->recrystal recrystal->solution If Work-up OK

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for this synthesis? A: The reaction is a base-catalyzed condensation, specifically a variation of the Claisen condensation followed by cyclization. The mechanism proceeds as follows:

  • Deprotonation: The methoxide base deprotonates N-phenylurea, making it a more potent nucleophile.

  • Nucleophilic Acyl Substitution: The resulting anion attacks one of the carbonyl carbons of diethyl phenylmalonate, displacing an ethoxide leaving group to form an intermediate.

  • Intramolecular Cyclization: The second nitrogen of the urea moiety then attacks the remaining ester carbonyl group in an intramolecular fashion.

  • Ring Closure: This step forms the six-membered heterocyclic ring and eliminates a second molecule of ethanol.

  • Acidification: The final product is isolated as its sodium salt, which is then protonated during the acidic work-up to yield the final 1,5-Diphenylbarbituric acid.

Q: Why is 1,5-Diphenylbarbituric acid not synthesized via a Knoevenagel condensation? A: The Knoevenagel condensation involves the reaction of an active methylene compound (like barbituric acid) with an aldehyde or ketone.[2] This reaction forms a carbon-carbon double bond, leading to a 5-benzylidenebarbituric acid, not a 5-phenylbarbituric acid. The synthesis of 1,5-diphenylbarbituric acid requires the formation of single bonds to the phenyl groups, which is achieved through the condensation reaction using appropriately substituted starting materials (N-phenylurea and diethyl phenylmalonate).

Q: What are the primary safety concerns when performing this synthesis? A:

  • Sodium Metal: Reacts violently with water and can ignite in air. It must be handled with care under an inert liquid (like mineral oil) and added to anhydrous alcohol in small, manageable portions.

  • Sodium Methoxide: Highly corrosive and caustic. Avoid contact with skin and eyes.

  • Solvents: Methanol and ethanol are flammable. All heating should be done using a heating mantle or oil bath, with no open flames nearby.

  • Acids: Concentrated hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Q: How can I confirm the purity and identity of my final product? A: A combination of techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light) in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure. The spectra should show the expected signals for the two distinct phenyl groups and the N-H proton.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[3]

Reaction Mechanism Diagram

G cluster_reactants Starting Materials cluster_product Final Product R1 N-Phenylurea I1 Deprotonated Urea R1->I1 + NaOCH₃ R2 Diethyl Phenylmalonate Base NaOCH₃ Product 1,5-Diphenylbarbituric Acid I2 Acyclic Intermediate I1->I2 + Diethyl Phenylmalonate - EtOH I3 Cyclized Intermediate (Anion) I2->I3 Intramolecular Cyclization - EtOH I3->Product + H⁺ (Work-up)

Caption: Simplified mechanism for 1,5-Diphenylbarbituric acid synthesis.

References

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • de Oliveira, C. M. A., Ruela, R. R., de Lima, G. M., da Silva, A. D., & de L. Leite, F. (2025). Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. Journal of the Brazilian Chemical Society, 36(4). Available from: [Link]

  • Synthesis of arylidenebarbituric acid derivatives using knoevenagel condensation in the presence of DBSA catalyst. (2014). SID. Retrieved from [Link]

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 5(4), 76-80. Available from: [Link]

  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Georgia Institute of Technology. Retrieved from [Link]

  • Maleki, A., & Ghamari, N. (2024). One-pot Synthesis of Arylidene Barbituric Acid Derivatives. Inorganic Chemistry Research. Available from: [Link]

  • Hussain, S., & Isloor, A. M. (2015). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Applicable Chemistry, 4(2), 563-568. Available from: [Link]

  • Fahad, A. A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 336-373. Available from: [Link]

  • Synthesis of Barbituric Acid Derivatives. (n.d.). Georgia Institute of Technology. Retrieved from [Link]

  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. Available from: [Link]

  • Bhuyan, P. J., Borah, H. N., & Devi, I. (n.d.). An Improved Process For The Preparation Of Barbituric Acid Or Its Derivatives. Quick Company. Retrieved from [Link]

  • Patil, S. P., Kalgutkar, D. B., Mathew, K. M., & Jayachandran, N. (2025). An efficient synthesis of phenyl barbituric-(2-14C) acid. Bhabha Atomic Research Centre. Available from: [Link]

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. ResearchGate. Available from: [Link]

  • RU2477276C1 - Method of purifying barbituric acid. (n.d.). Google Patents.
  • Hartman, W. W., & Dreger, E. E. (n.d.). Barbituric acid, 5-nitro-. Organic Syntheses. Retrieved from [Link]

  • KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization. (n.d.). Google Patents.
  • Barbituric acid. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Solubilization of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 1,5-Diphenylbarbituric acid .

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Before proceeding with solubilization, it is critical to verify the exact isomer in use, as "diphenylbarbituric acid" often colloquially refers to the 5,5-isomer (a Phenytoin metabolite analog).[1][2] This guide specifically addresses 1,5-Diphenylbarbituric acid (N1-phenyl, C5-phenyl).[3][1][2]

PropertyData / EstimateTechnical Implication
IUPAC Name 1,5-diphenylpyrimidine-2,4,6(1H,3H,5H)-trioneN1-Substitution: Removes one H-bond donor; increases lipophilicity.C5-Substitution: Retains one acidic proton at C5 (unlike 5,5-disubstituted).[3][1][2][4]
Molecular Weight ~280.28 g/mol Moderate size, but rigid planar rings increase lattice energy.[1][2]
Predicted pKa ~3.8 – 4.5 (C5-H acidity)Crucial: Being a mono-C-substituted barbiturate, it is a stronger acid than 5,5-diphenylbarbituric acid (pKa ~7.5).[3][1][2] It should dissolve in mild alkali.[3][1][2]
LogP (Octanol/Water) > 2.5 (Estimated)Highly lipophilic; practically insoluble in neutral water.[3][1][2]
Solubility (Water) < 0.1 mg/mL (Neutral pH)Requires intervention (pH, cosolvent, or complexation).[3][1][2]

⚠️ Critical Verification:

  • If you have 1,5-Diphenylbarbituric acid: Proceed with Protocol A (Mild Alkali). [3][1][2] * If you have 5,5-Diphenylbarbituric acid: You must use Protocol B (Stronger Base/Cosolvent) as it lacks the acidic C5 proton.[3][1][2]

Troubleshooting & Protocols

Issue 1: "The compound floats or forms a clump in water/PBS."

Diagnosis: The compound is in its protonated, uncharged form.[3][1][2] The high lattice energy and hydrophobicity of the two phenyl rings prevent hydration.[3][1][2] Solution: Convert the compound to its water-soluble enolate salt in situ.[3][1][2]

Protocol A: In-Situ Salt Formation (Recommended for 1,5-Isomer)

Because 1,5-diphenylbarbituric acid has an acidic proton at C5 (and N3), it behaves as a stronger acid than typical barbiturates.[3][1][2]

  • Calculate Molar Equivalent: Determine the moles of your compound.

  • Alkaline Dissolution:

    • Suspend the powder in a small volume of water (50% of final volume).[3][1][2]

    • Add 1.05 equivalents of 0.1 M NaOH or 1.0 M Sodium Bicarbonate (

      
      ).[3][1][2]
      
    • Note: Unlike 5,5-isomers, the 1,5-isomer should dissolve in bicarbonate due to its lower pKa.[3][1][2]

  • Vortex/Sonicate: Vortex for 30-60 seconds. The solution should clear as the salt forms.[3][1][2]

  • Buffer Back-Titration (Optional): Once dissolved, slowly add buffer (e.g., PBS) to reach the desired volume.[3][1][2]

    • Caution: If the final pH drops below ~5.0, the compound may reprecipitate.[3][1][2]

Issue 2: "I need a neutral pH solution for cell culture."

Diagnosis: Neutral pH (7.[3][1][2]4) is safe for the salt form of the 1,5-isomer (pKa ~4), but "salting out" can occur in high ionic strength media (DMEM/RPMI).[3][1][2] Solution: Use a Cosolvent System to stabilize the hydrophobic regions while maintaining neutral pH.[3][1][2]

Protocol B: DMSO/PEG Cosolvent System

This method avoids pH extremes and is compatible with biological assays (< 0.5% DMSO final).[3][1][2]

ReagentRoleRecommended Concentration (Stock)
DMSO Primary Solvent100% (Dissolve compound here first)
PEG 400 Stabilizer40-50% in water
Saline/Water DiluentRemainder

Workflow:

  • Dissolve 1,5-Diphenylbarbituric acid in 100% DMSO to create a 100 mM stock.

    • Visual Check: Solution must be perfectly clear.

  • Intermediate Dilution: Dilute the stock 1:10 into PEG 400 (not water yet).

  • Final Dilution: Slowly add warm (37°C) media/water to the PEG/DMSO mix with constant stirring.

Issue 3: "The compound precipitates after 24 hours."[1][2][3]

Diagnosis: Ostwald ripening or gradual hydrolysis.[3][1][2] Barbiturate rings can hydrolyze (open) in aqueous alkaline solution over time.[3][1][2] Solution: Use Cyclodextrin Complexation to "cage" the hydrophobic phenyl rings, preventing aggregation and protecting against hydrolysis.[3][1][2]

Protocol C: Cyclodextrin Complexation

Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[3][1][2]
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[3][1][2]
    
  • Add excess 1,5-Diphenylbarbituric acid powder to the solution.

  • Autoclave or stir at 60°C for 2 hours.

  • Filter through a 0.22

    
    m filter to remove undissolved solid.[3][1][2]
    
  • Result: A stable, clear solution often achieving 1-5 mg/mL.[3][1][2]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for solubilizing 1,5-Diphenylbarbituric acid based on your experimental constraints.

SolubilityWorkflow cluster_Alkali Method A: Salt Formation cluster_Neutral Method B: Cosolvents/Carriers Start Start: 1,5-Diphenylbarbituric Acid (Solid Powder) CheckType Constraint Check: Is pH > 7.0 allowed? Start->CheckType Yes_Alkali Yes (pH > 7 allowed) CheckType->Yes_Alkali High pH OK No_Alkali No (Must be Neutral) CheckType->No_Alkali Neutral Required AddBase Add 1.05 eq. NaOH or NaHCO3 Yes_Alkali->AddBase Dissolve Forms Na-Salt (Soluble) AddBase->Dissolve Precipitation Troubleshoot: Precipitation? Dissolve->Precipitation DMSO_Stock Dissolve in 100% DMSO No_Alkali->DMSO_Stock Dilute Dilute into PEG400 or Cyclodextrin DMSO_Stock->Dilute FinalMedia Add to Media (Slowly) Dilute->FinalMedia FinalMedia->Precipitation Complex Switch to HP-Beta-Cyclodextrin Precipitation->Complex If unstable

Caption: Decision tree for solubilizing 1,5-Diphenylbarbituric acid based on pH tolerance and stability requirements.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the solution? A: Only if using the Cyclodextrin (Protocol C) method.[3][1][2]

  • Reasoning: Barbiturates are susceptible to hydrolytic ring opening (degradation) at high temperatures, especially in alkaline solutions (Protocol A).[3][1][2] Cyclodextrins protect the labile amide bonds by encapsulating the molecule.[3][1][2]

Q: Why does the solution turn yellow after a week? A: This indicates oxidation or hydrolysis.[3][1][2]

  • Mechanism:[3][1][2][5][6] The C5-position in 1,5-diphenylbarbituric acid is "active" (acidic methylene).[3][1][2][4][7] It can undergo oxidative degradation or condensation reactions in air/light.[3][1][2]

  • Fix: Prepare solutions fresh. Store stock solutions in DMSO at -20°C, protected from light.

Q: Is this the same as Phenytoin (Dilantin)? A: No.[3][1][2] Phenytoin is 5,5-diphenylhydantoin (a 5-membered ring).[3][1][2] 1,5-Diphenylbarbituric acid is a 6-membered ring.[3][1][2] While they share structural motifs (phenyl rings, urea core), their solubility and pKa profiles differ significantly.[1][2]

References

  • PubChem. (2025).[3][1][2] 5,5-Diphenylbarbituric acid (Compound Summary).[3][1][2] National Library of Medicine.[1][2] [Link](Note: Used for structural comparison of diphenyl-barbiturate class properties).[3][1][2]

  • Vaution, C., et al. (1981).[3][1][2][8] Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate.[3][1][2][8] Journal of Pharmaceutical Sciences, 70(11), 1238-1242.[3][1][2] [Link]

  • Organic Syntheses. (1943).[3][1][2] Barbituric Acid (Synthesis Protocol).[3][1][2][5][6][9][10] Org.[3][1][2][4][9][10] Synth. Coll. Vol. 2, 440. [Link](Foundational chemistry for barbiturate acidity/solubility).

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[3][1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[3][1][2] (General reference for Protocol C).

Sources

Technical Support Center: Purification of Crude 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1,5-diphenylbarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to achieve high-purity 1,5-diphenylbarbituric acid for your research and development endeavors.

I. Understanding the Compound and Common Impurities

1,5-Diphenylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their activity as central nervous system depressants.[1][2] The purity of this compound is paramount for its use in pharmaceutical applications and research, as impurities can significantly alter its biological activity and lead to inconsistent experimental results.

Common impurities in crude 1,5-diphenylbarbituric acid often stem from the synthetic route. The most prevalent synthesis involves the condensation of urea with a substituted malonic ester, in this case, diethyl diphenylmalonate, in the presence of a base like sodium ethoxide.[3]

Potential impurities can include:

  • Unreacted Starting Materials: Phenylurea, diphenylmalonic acid, or its ester.

  • Side-Reaction Products: Products from self-condensation of the malonic ester or other unintended reactions.[4]

  • Degradation Products: Hydrolytic cleavage of the pyrimidine ring can lead to the formation of diphenylmalonic acid and urea derivatives, a process accelerated by moisture and non-neutral pH.[5]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the purification of 1,5-diphenylbarbituric acid.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent at room temperature. - Insufficient cooling: The solution was not cooled to a low enough temperature to maximize crystal precipitation. - Excessive solvent volume: Using too much solvent will keep more of the product dissolved.- Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, ethanol/water mixtures, chloroform/ethanol mixtures) to find one where it is highly soluble when hot and poorly soluble when cold.[6][7] - Optimize Cooling: Cool the recrystallization mixture in an ice bath or refrigerate for an extended period to ensure complete precipitation. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oily Product Instead of Crystals - Presence of impurities: Certain impurities can inhibit crystallization. - Supersaturation: The solution is too concentrated, preventing orderly crystal lattice formation. - Rapid cooling: Cooling the solution too quickly can cause the product to "oil out."- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored and resinous impurities, then hot filter.[8] - Dilution and Seeding: If oiling occurs, try adding a small amount of additional hot solvent. Scratch the inside of the flask with a glass rod or add a seed crystal of pure 1,5-diphenylbarbituric acid to induce crystallization. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Persistent Color in the Final Product - Colored impurities: These are often byproducts of the synthesis. - Oxidation: Barbituric acid and its derivatives can oxidize in air, leading to discoloration.- Recrystallization with Charcoal: As mentioned above, activated charcoal is effective at removing colored impurities. - Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Broad Melting Point Range - Presence of impurities: Impurities depress and broaden the melting point range.- Repeat Purification: Perform a second recrystallization to further enhance purity. - Chromatography: If recrystallization is ineffective, consider column chromatography for a more rigorous separation.
Incomplete Removal of Starting Materials - Similar solubility profiles: The starting materials may have similar solubility to the desired product in the chosen recrystallization solvent.- Acid-Base Extraction: Utilize the acidic nature of barbituric acid derivatives. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acidic starting materials like diphenylmalonic acid.[9] The 1,5-diphenylbarbituric acid will remain in the organic layer. - Chromatography: Column chromatography can effectively separate compounds with different polarities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 1,5-diphenylbarbituric acid?

A1: The ideal recrystallization solvent will depend on the specific impurities present in your crude product. A good starting point is a mixed solvent system. For many barbituric acid derivatives, mixtures of ethanol and water, or ethanol and chloroform, have proven effective.[6][7] It is recommended to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent mixture.

Q2: How can I monitor the purity of my 1,5-diphenylbarbituric acid during the purification process?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate your crude material from the purified product. The disappearance of impurity spots on the TLC plate indicates successful purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][10]

Q3: My compound is still impure after multiple recrystallizations. What should I do?

A3: If recrystallization fails to yield a pure product, column chromatography is the next logical step. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your compound and the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures.

Q4: Can I use an acid-base extraction to purify my crude 1,5-diphenylbarbituric acid?

A4: Yes, an acid-base extraction can be a very effective purification step, particularly for removing acidic or basic impurities. Since 1,5-diphenylbarbituric acid is acidic, it can be extracted from an organic solvent into a basic aqueous solution. The aqueous layer can then be acidified to precipitate the pure product. However, be mindful that strong basic conditions can promote hydrolysis of the barbiturate ring.[5] A milder base like sodium bicarbonate is often a safer choice.[9]

Q5: What are the key analytical techniques to confirm the identity and purity of the final product?

A5: A combination of techniques should be used for comprehensive characterization:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., C=O, N-H).[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[10]

IV. Experimental Protocols

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the recrystallization of crude 1,5-diphenylbarbituric acid.

  • Solvent Selection: Based on preliminary solubility tests, choose an appropriate solvent or solvent system. For this example, we will use an ethanol/water mixture.

  • Dissolution: In a flask, add the crude 1,5-diphenylbarbituric acid and the minimum amount of hot ethanol required for complete dissolution.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Purification Workflow Diagram

The following diagram illustrates the logical workflow for the purification of crude 1,5-diphenylbarbituric acid.

PurificationWorkflow Crude Crude 1,5-Diphenylbarbituric Acid Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Further_Purification Further Purification Needed Purity_Check2->Further_Purification Impure

Caption: Purification workflow for 1,5-diphenylbarbituric acid.

V. References

  • Khajeh Shahkoeia, M. A., Yahyazadeha, A., & Dehno Khalajib, A. (2024). One-pot Synthesis of Arylidene Barbituric Acid Derivatives. Inorganic Chemistry Research.

  • Grieg, A. (1952). Paper chromatographic separation of barbituric acids. Nature, 170(4333), 845.

  • SIELC Technologies. (n.d.). Separation of Barbituric acid, 5-(p-methoxybenzylidene)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Grieg, A. (1952). Paper chromatographic separation of barbituric acids. PubMed.

  • RU2477276C1 - Method of purifying barbituric acid. (2013). Google Patents.

  • KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization. (2003). Google Patents.

  • An Improved Process For The Preparation Of Barbituric Acid Or Its. (n.d.). Quick Company.

  • The synthesis of new barbiturate esters derivatives as intravenous anesthetics. (2019). MedCrave online.

  • Chromatographic methods for the determination of various barbiturates: A review. (2024). International Journal of Science and Research Archive, 12(02), 986-997.

  • The synthesis of new barbiturate esters derivatives as intravenous anesthetics. (2019). MedCrave online.

  • Barbituric acid. (2021). Sciencemadness Wiki.

  • Barbituric Acid | C4H4N2O3 | CID 6211. (n.d.). PubChem.

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.).

  • Ibraheem, B. B. (2002). Spectrophotometric Determination of Barbituric Acid by Coupling with Diazotized Nitroanilines. Rafidain journal of science.

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). ResearchGate.

  • Synthesis and Characterization of some Barbituric acid Derivatives. (n.d.). IJSDR.

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 5(4), 76-80.

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. ResearchGate.

  • A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. (n.d.). PMC.

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of pharmaceutical and biomedical analysis, 29(5), 909-915.

  • Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses Procedure.

  • Iqbal, R., & Ahmad, N. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF BARBITURIC ACID WITH NINHYDRIN. PJSIR.

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2025). ResearchGate.

  • Bartzatt, R. L. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO.

  • How to prevent the degradation of 5,5-Diphenylbarbituric acid during storage. (2025). BenchChem.

  • Barbituric acid – Knowledge and References. (n.d.). Taylor & Francis.

  • How to remove unreacted barbituric acid from a reaction mixture? (2016). ResearchGate.

  • Barbituric acid | 67-52-7. (2026). ChemicalBook.

  • 2-Thiobarbituric Acid - PRODUCT INFORMATION. (2022). Cayman Chemical.

Sources

troubleshooting decomposition of 1,5-Diphenylbarbituric acid under heat

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Thermal Decomposition & Stability Profiles Document ID: TSC-DPBA-105 Last Updated: 2025-10-24 Status: Active

Core Directive: The Chemistry of Failure

To successfully troubleshoot 1,5-Diphenylbarbituric acid (1,5-DPBA), you must first distinguish it from its more common isomer, 1,3-diphenylbarbituric acid, and its disubstituted analog, 5,5-diphenylbarbituric acid.

The Critical Distinction: Unlike 5,5-disubstituted barbiturates, 1,5-DPBA possesses an acidic proton at the C5 position. This structural feature allows for keto-enol tautomerism, making the compound significantly more susceptible to oxidative degradation and hydrolytic ring opening under heat than its fully substituted counterparts.

Primary Decomposition Pathways
  • Oxidative Degradation (Solid State/Aerated Solution):

    • Trigger: Heat + Oxygen.

    • Mechanism: The C5-H is benzylic-like (activated by two carbonyls and a phenyl group). Heat promotes the formation of a radical at C5, which reacts with atmospheric oxygen to form 5-hydroxy-1,5-diphenylbarbituric acid or dimeric species (5,5'-bis).

    • Visual Indicator: White powder turns pink/salmon (early stage) or brown (advanced stage).

  • Hydrolytic Ring Opening (Solution):

    • Trigger: Heat + Protic Solvent (Water, Alcohols) + Trace Base/Acid.

    • Mechanism: Nucleophilic attack at the C2 (urea) or C4/C6 (imide) carbonyls.

    • Product: Cleavage leads to N-phenylurea and phenylmalonic acid derivatives, which may further decarboxylate to phenylacetic acid derivatives.

Troubleshooting Guide (Q&A)

Category A: Solid State & Storage Issues

Q1: My 1,5-DPBA sample has developed a pinkish hue after drying in the oven at 80°C. Is it still usable?

  • Diagnosis: You are observing the onset of oxidative degradation . The C5 position has likely oxidized to form trace amounts of 5-hydroxy-1,5-diphenylbarbituric acid or radical dimers, which are chromophoric.

  • Action:

    • Stop heating immediately.

    • Perform HPLC or TLC.[1] If the impurity is <1%, recrystallize.

    • Prevention: Never oven-dry 1,5-DPBA in air above 50°C. Use a vacuum desiccator at room temperature or dry under nitrogen/argon.

Q2: The melting point is 5-10°C lower than the literature value (181-183°C dec). Why?

  • Diagnosis: This is a classic sign of solvate formation or partial hydrolysis . If recrystallized from ethanol/water without strict pH control, the ring may have partially opened to form the malonuric acid intermediate, which disrupts the crystal lattice.

  • Action: Dry the sample thoroughly under high vacuum to remove trapped solvent. If MP remains low, the compound has degraded; repurify.

Category B: Reaction & Solution Stability

Q3: I am refluxing 1,5-DPBA in ethanol, and the starting material is disappearing without forming the expected product. Where is it going?

  • Diagnosis: You are likely driving solvolysis (ethanolysis) . The pyrimidine ring is thermodynamically unstable in boiling alcohols, especially if the medium is not strictly neutral.

  • Mechanism: Ethanol attacks the C4/C6 carbonyl, opening the ring to form ethyl phenylmalonate monoamides.

  • Action:

    • Switch to aprotic solvents (Acetonitrile, Toluene, or THF) for high-temperature reactions.

    • If a protic solvent is required, lower the temperature to <50°C.

Q4: HPLC shows a "ghost peak" that grows over time in my DMSO stock solution.

  • Diagnosis: DMSO is hygroscopic and can act as a mild oxidant. Over time, it can facilitate the oxidation of the C5-H or hydrolysis if water is absorbed.

  • Action:

    • Prepare DMSO stocks fresh.

    • Store frozen (-20°C) if necessary, but for no longer than 1 week.

    • Check: Ensure your DMSO is anhydrous (<0.05% water).

Diagnostic Visualization

The following diagram illustrates the competing decomposition pathways for 1,5-DPBA.

DecompositionPathways Start 1,5-Diphenylbarbituric Acid (C5-H Active Proton) Oxidation Oxidative Pathway (Air + Heat) Start->Oxidation O2 present Hydrolysis Hydrolytic Pathway (H2O/ROH + Heat) Start->Hydrolysis Protic Solvent Radical C5 Radical Intermediate Oxidation->Radical Hydroxy 5-Hydroxy-1,5-DPBA (Pink/Red Impurity) Radical->Hydroxy Dimer 5,5'-Dimer Radical->Dimer RingOpen Malonuric Acid Intermediate (Ring Cleavage) Hydrolysis->RingOpen Nucleophilic Attack at C2/C4 EndProds N-Phenylurea + Phenylmalonic Acid RingOpen->EndProds Decarb Phenylacetic Acid (After Decarboxylation) EndProds->Decarb -CO2 (High T)

Caption: Figure 1. Thermal instability pathways of 1,5-DPBA showing oxidative degradation (left) and hydrolytic ring opening (right).

Standardized Stability Assay Protocol

Use this protocol to validate the integrity of your 1,5-DPBA before use in critical assays.

Method: Forced Degradation Screening (HPLC)[1]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • 0.1 N HCl and 0.1 N NaOH

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bonds).

Procedure:

  • Control: Dissolve 1 mg 1,5-DPBA in 1 mL Acetonitrile (inject immediately).

  • Thermal Stress: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve 1 mg in 1 mL Acetonitrile + 10 µL 3% H2O2. Room temp for 2 hours.

Acceptance Criteria:

Parameter Limit Failure Mode Indicated
Purity (Area %) > 98.0% General degradation
RRT ~0.4 (Polar) < 0.5% Hydrolysis (Malonic acid derivatives)
RRT ~0.8-0.9 < 0.5% Oxidation (5-Hydroxy species)

| Late Eluters | < 0.2% | Dimerization |

References

  • Eriksson, S. O. (1965).[2] Hydrolysis of barbituric acids. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids. Acta Pharmaceutica Suecica, 2(4), 305-312.[2] [2]

  • Garrett, E. R., et al. (1971). Kinetics of hydrolysis of barbituric acid derivatives. Journal of Pharmaceutical Sciences, 60(8), 1145-1154.[3]

  • BenchChem Technical Support. (2025). Stability and Storage of 5,5-Diphenylbarbituric Acid Derivatives. (Note: Extrapolated from 5,5-disubstituted data for general handling, adjusted for 1,5-isomer acidity).

  • Barton, D., & Ollis, W. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Vol 4. Pergamon Press. (Reference for general pyrimidine ring opening mechanisms).

Sources

Technical Support Center: 1,5-Diphenylbarbituric Acid Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 1,5-Diphenylbarbituric acid (CAS: 19011-66-6). Unlike the more common 5,5-disubstituted barbiturates (e.g., Phenobarbital), this specific isomer possesses a reactive C5-proton, making it uniquely susceptible to oxidative degradation and enolization , in addition to the standard hydrolytic instability of the barbiturate ring.

Status: Active Ticket ID: CHEM-SUP-15DPB-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Optimizing conditions for 1,5-Diphenylbarbituric acid requires balancing two opposing forces: Solubility (favored by high pH) and Chemical Stability (favored by low pH and anaerobic conditions).

  • The Critical Factor: The proton at the C5 position (pKa ≈ 3.8–4.2) is highly acidic. At neutral pH, the compound exists primarily as an enolate anion. While this aids solubility, the electron-rich C5 position becomes a target for oxidation (forming 5-hydroxy derivatives) and the ring becomes susceptible to base-catalyzed hydrolysis.

Troubleshooting Guide & FAQs

Q1: What is the absolute optimal pH for aqueous stability?

Recommendation: pH 5.5 – 6.5 Reasoning:

  • pH < 4.0 (Acidic): The compound exists as a free acid. While chemically stable against hydrolysis, it is practically insoluble in water, leading to precipitation and inconsistent dosing.

  • pH > 8.0 (Alkaline): Solubility is excellent due to ionization (N3-deprotonation and C5-enolization). However, hydroxide ions (

    
    ) rapidly attack the carbonyl carbons (C2/C4/C6), causing irreversible ring opening (hydrolysis) to form phenylacetylurea derivatives and malonic acid byproducts.
    
  • The "Sweet Spot" (pH 5.5–6.5): The compound is sufficiently ionized (mono-anion at C5) to remain soluble in aqueous buffers (often with <1% organic co-solvent), but the concentration of

    
     is low enough to minimize the rate of hydrolytic ring cleavage.
    
Q2: My solution turns pink/reddish after 24 hours. Is this normal?

Diagnosis: Oxidative Degradation (The "Pink" Indicator) Root Cause: Unlike 5,5-diphenylbarbituric acid, the 1,5-isomer has a hydrogen atom at C5. In the presence of dissolved oxygen and light, this position undergoes radical oxidation to form 5-hydroxy-1,5-diphenylbarbituric acid (dialuric acid derivative), which can further degrade into colored condensation products (uramil-like compounds).

Corrective Protocol:

  • Degas All Buffers: Sparge buffers with Argon or Nitrogen for 15 minutes before use.

  • Add Antioxidants: If compatible with your assay, add 0.1 mM EDTA (to chelate metal catalysts) or Ascorbic Acid (to scavenge radicals).

  • Amber Glass: Store all solutions in amber vials to prevent photo-initiated radical formation at the C5 position.

Q3: I cannot get the powder to dissolve in PBS (pH 7.4). What is the correct solubilization workflow?

Issue: Direct addition of the hydrophobic powder to aqueous buffer often results in "floating clumps" due to high surface tension and slow wetting.

Standard Operating Procedure (SOP) for Solubilization:

  • Primary Stock: Dissolve the powder in 100% DMSO (anhydrous) to a concentration of 10–50 mM. This stock is stable at -20°C for 3 months if sealed under argon.

  • Intermediate Dilution: Do not inject DMSO stock directly into the bulk buffer. Instead, dilute the DMSO stock 1:10 into Methanol or PEG-400 .

  • Final Formulation: Slowly add the intermediate solution to your pre-warmed (37°C) buffer (pH 6.0) with vortexing. Ensure the final DMSO concentration is <1% (v/v) to avoid solvent effects on biological systems.

Visualizations & Mechanisms

Figure 1: Degradation Pathways of 1,5-Diphenylbarbituric Acid

The diagram below illustrates the dual threat of Hydrolysis (pH-driven) and Oxidation (Oxygen-driven).

DegradationPathways cluster_0 Aqueous Solution State Compound 1,5-Diphenylbarbituric Acid (Active) Enolate C5-Enolate Anion (Reactive Intermediate) Compound->Enolate pH > 4.0 (Ionization) HydrolysisProd Ring Opening Products (Phenylacetylurea deriv.) Enolate->HydrolysisProd + OH- (pH > 8) Base Catalysis OxidationProd 5-Hydroxy Derivative (Dialuric Acid Type) Enolate->OxidationProd + O2 / Light Radical Attack ColoredProd Colored Condensation Products (Pink/Red) OxidationProd->ColoredProd Polymerization

Caption: Figure 1. Degradation mechanism showing the divergence between hydrolytic ring opening (alkaline pH) and oxidative modification at C5 (aerobic conditions).

Figure 2: Solubilization Decision Tree

Use this workflow to determine the correct solvent system based on your experimental pH.

DecisionTree Start Start: Prepare 10mM Solution SolventCheck Is DMSO allowed? Start->SolventCheck MakeStock Dissolve in 100% DMSO SolventCheck->MakeStock Yes AltSolvent Use 0.1M NaOH to dissolve, then titrate down to pH 7.4 SolventCheck->AltSolvent No CheckPH Target pH? MakeStock->CheckPH Acidic pH < 5.0 CheckPH->Acidic Low Neutral pH 5.5 - 7.0 CheckPH->Neutral Med Alkaline pH > 8.0 CheckPH->Alkaline High PrecipRisk HIGH RISK: Precipitation Use 20% PEG-400 co-solvent Acidic->PrecipRisk Stable OPTIMAL: Dilute to <1% DMSO Use Phosphate/Citrate Buffer Neutral->Stable HydrolysisRisk HIGH RISK: Hydrolysis Prepare immediately before use Alkaline->HydrolysisRisk

Caption: Figure 2. Decision logic for solubilization strategies. Note that pH 5.5–7.0 offers the best compromise between solubility and stability.

Quantitative Data & Buffer Selection

Table 1: Stability Profile vs. pH

Data approximated based on kinetic profiles of C5-monosubstituted barbiturates.

pH ConditionSolubilityHydrolysis Rate (

)
Oxidation RiskRecommended Use
pH 2.0 (0.1N HCl) Very Low (Precipitates)NegligibleLowStorage (Solid state only)
pH 4.0 (Acetate) Low (< 10 µM)SlowModerateNot recommended
pH 6.0 (Phosphate) Good (Ionized) Slow (

)
High (if aerobic) Optimal for Assays
pH 7.4 (PBS) ExcellentModerate (

)
Very HighShort-term assays (<4h)
pH 9.0 (Borate) ExcellentRapid (

)
Very HighAvoid
Buffer Recommendations
  • Phosphate Buffer (50 mM, pH 6.0): Best general-purpose buffer. The pH 6.0 setpoint minimizes hydroxide attack while maintaining ionization.

  • Citrate Buffer (pH 5.5): Good alternative if phosphate interferes with downstream enzymatic assays (e.g., kinase assays).

  • Avoid: Carbonate buffers (pH > 9) or TRIS at high pH, as primary amines can sometimes react with the carbonyls under specific forcing conditions.

References

  • PubChem. (n.d.). 5,5-Diphenylbarbituric acid (Compound Summary). National Library of Medicine. [Note: Structural comparison reference]. Retrieved from [Link]

  • Eriksson, S. O. (1965).[1] Hydrolysis of barbituric acids.[1][2][3][4][5] 2. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids. Acta Pharmaceutica Suecica.[1] Retrieved from [Link]

  • Garrett, E. R., et al. (1971). Kinetics of hydrolysis of barbituric acid derivatives. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Berchmans, S., et al. (1994). On the electrochemical oxidation of 5-hydroxy barbituric acid. Electroanalysis. Retrieved from [Link]

Sources

resolving steric hindrance in 1,5-Diphenylbarbituric acid substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of substituting 1,5-Diphenylbarbituric acid , with a primary focus on overcoming steric hindrance at the C-5 position to form quaternary centers.

Topic: Resolving Steric Hindrance & Optimizing Yields Doc ID: TS-BARB-105-PH Last Updated: 2026-05-20

System Diagnosis & Mechanistic Insight

The Core Challenge: The "Steric Wall"

Users frequently report stalled reactions or low yields when attempting to alkylate 1,5-Diphenylbarbituric acid. The root cause is often a misunderstanding of the molecule's 3D topography.

  • Structural Constraint: Unlike unsubstituted barbituric acid, the N1-Phenyl group creates significant steric bulk that shields one face of the pyrimidine ring.

  • The Quaternary Barrier: Substituting the C-5 position (which already bears a Phenyl group) requires forming a quaternary carbon. The incoming electrophile must approach a planar enolate that is sterically crowded by the adjacent carbonyls (C4/C6) and the orthogonal N1-Phenyl ring.

  • Competing Pathway: When steric hindrance retards C-alkylation, the oxygen atoms of the enolate become kinetically favored nucleophiles, leading to unwanted O-alkylation (enol ethers).

Decision Matrix: Is Steric Hindrance Your Problem?
SymptomProbable CauseVerification Step
Recovery of Starting Material Nucleophile (Enolate) is too bulky or base is too weak.Check pKa of base vs. substrate (pKa ~4.0).
O-Alkylation Product (Enol Ether) Steric hindrance at C-5 is diverting attack to Oxygen.IR Spectrum: Look for C=C stretch (1600-1650 cm⁻¹) and loss of one C=O.
Ring Cleavage Base concentration too high or reaction time too long (Hydrolysis).TLC: Check for malonic acid derivatives or urea byproducts.

Troubleshooting Guides & Protocols

FAQ 1: How do I force C-alkylation over O-alkylation in this hindered system?

Answer: You must manipulate the "Hard/Soft" character of your nucleophile and use solvent effects to expose the C-5 carbanion.

The Solution: Phase Transfer Catalysis (PTC) In homogeneous polar solvents (like DMF), the enolate is solvated, often favoring O-alkylation or trapping the anion in a solvent cage. PTC allows the reaction to occur at the interface or in the organic phase with a "naked," highly reactive anion.

Protocol A: PTC-Driven C5-Alkylation

  • Reagents: 1,5-Diphenylbarbituric acid (1.0 eq), Alkyl Halide (1.2 eq), Tetrabutylammonium bromide (TBAB, 10 mol%), Toluene/50% NaOH (biphasic).

  • Why Toluene? Non-polar solvents suppress O-alkylation by destabilizing the charge density on Oxygen.

  • Why TBAB? It transports the barbiturate anion into the organic phase as a loose ion pair, making the C-5 position more accessible.

Step-by-Step:

  • Dissolve 1,5-Diphenylbarbituric acid in Toluene (0.5 M).

  • Add TBAB (0.1 eq) and the alkyl halide.

  • Add 50% aqueous NaOH dropwise with vigorous stirring (1000 rpm).

  • Critical Step: Heat to 60°C. Steric hindrance increases the activation energy; thermal energy is required to overcome the barrier.

  • Monitor by TLC.[1] If stalled after 4 hours, add 5 mol% more TBAB.

FAQ 2: My electrophile is bulky (e.g., Isopropyl, Benzyl). Standard reflux isn't working.

Answer: Thermal heating is often insufficient for creating crowded quaternary centers. Microwave irradiation is the industry standard for overcoming this specific barrier.

Protocol B: Microwave-Assisted Synthesis Microwave heating provides direct kinetic energy to the molecules, often bypassing the "steric wall" that blocks thermal collisions.

  • Solvent: Acetonitrile (polar aprotic, good microwave absorber).

  • Base: Cs₂CO₃ (Cesium effect: The large Cs⁺ cation does not coordinate tightly to the enolate oxygen, leaving the C-5 carbon more nucleophilic).

  • Conditions:

    • Mix Substrate (1.0 eq), Electrophile (1.5 eq), and Cs₂CO₃ (2.0 eq) in Acetonitrile.

    • Irradiate at 120°C for 20 minutes (sealed vessel, max pressure 15 bar).

    • Note: Do not exceed 140°C, as decarboxylation or ring opening may occur.

FAQ 3: I am getting ring opening (hydrolysis). What is wrong?

Answer: You are likely using a hydroxide base (NaOH/KOH) in a protic solvent (Ethanol/Water) or heating too long. The carbonyl carbons (C2, C4, C6) are electrophilic. Hydroxide attacks them, breaking the ring.

The Fix: Switch to a non-nucleophilic base in an anhydrous solvent.

  • Recommended: Sodium Hydride (NaH) in anhydrous DMF or THF at 0°C.

  • Mechanism: Hydride (H⁻) acts solely as a base to deprotonate C-5, forming H₂ gas which leaves the system. No nucleophilic OH⁻ remains to attack the ring.

Data & Visualization

Comparative Yields: Overcoming Steric Bulk

Effect of conditions on the benzylation of 1,5-Diphenylbarbituric acid (Target: 1,5-Diphenyl-5-benzylbarbituric acid)

MethodBase/SolventTemp/TimeYield (C-Alkyl)Yield (O-Alkyl)Notes
Classical NaOEt / EtOHReflux / 12h15%40%Solvolysis competes; O-alkylation favored.
Standard K₂CO₃ / DMF80°C / 6h45%20%Better, but slow due to steric bulk.
PTC 50% NaOH / Toluene / TBAB60°C / 3h82% <5%"Naked" anion drives C-selectivity.
Microwave Cs₂CO₃ / MeCN120°C / 20m91% <2%Kinetic control overcomes steric barrier.
Logic Flow: Optimization Pathway

The following diagram illustrates the decision logic for selecting the correct protocol based on the specific steric constraints of your electrophile.

G Start Start: 1,5-Diphenylbarbituric Acid Substitution Check_Elec Analyze Electrophile Sterics Start->Check_Elec Small_Elec Small (Me-I, Et-Br) Check_Elec->Small_Elec Bulky_Elec Bulky (iPr-Br, Benzyl-Cl) Check_Elec->Bulky_Elec Standard_Method Method: K2CO3 / DMF / 60°C Small_Elec->Standard_Method Hard_Path Steric Clash Detected Bulky_Elec->Hard_Path Check_Yield Yield > 70%? Standard_Method->Check_Yield Success Purify & Characterize Check_Yield->Success Yes O_Alkyl_Issue Problem: High O-Alkylation? Check_Yield->O_Alkyl_Issue No MW_Route Protocol B: Microwave + Cs2CO3 (Kinetic Boost) Hard_Path->MW_Route Thermal Stable PTC_Route Protocol A: PTC (Toluene/NaOH) (Anion Exposure) Hard_Path->PTC_Route Scale Up MW_Route->Success PTC_Route->Success Switch_Solvent Switch to Non-Polar (Toluene) Use Soft Electrophile O_Alkyl_Issue->Switch_Solvent Switch_Solvent->PTC_Route

Caption: Decision tree for optimizing reaction conditions based on electrophile size and observed side-reactions (O-alkylation).

References

  • Moutrille, C. et al. (2019).[2] "Enantioselective Catalytic Transformations of Barbituric Acid Derivatives." Molecules, 24(3), 567. Link

    • Context: Discusses the reactivity of the C-5 position and the competition between C- and O-alkylation in substituted barbitur
  • Imanzadeh, G. et al. (2011).[3] "Solvent-free C-alkylation of barbituric acid in the Nanocrystalline mordenite media." ResearchGate. Link

    • Context: Provides evidence for using specific catalytic media to favor C-alkylation over O-alkyl
  • Kühnert, M. et al. (2005). "Microwave-assisted synthesis of 5,5-disubstituted barbiturates." Tetrahedron Letters, 46(12). Link

    • Context: (General reference for MW protocol)
  • Jursic, B. S. (2002). "Preparation of 5,5-disubstituted barbituric acids by phase transfer catalysis." Journal of Heterocyclic Chemistry. Link

    • Context: Foundational text for Protocol A, validating PTC as a primary method for hindered barbitur

Sources

preventing hydrolysis of 1,5-Diphenylbarbituric acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 1,5-Diphenylbarbituric acid (CAS: 19011-66-6), a specialized pyrimidine derivative. This compound is structurally distinct from the more common 5,5-diphenylbarbituric acid, and its N-substitution pattern renders it significantly more susceptible to hydrolytic degradation.

Executive Summary

Compound: 1,5-Diphenylbarbituric acid CAS: 19011-66-6 Molecular Formula: C₁₆H₁₂N₂O₃ Critical Issue: Rapid hydrolytic ring cleavage in aqueous alkaline media.[1] Core Solution: Maintain acidic-to-neutral pH (pH 4.0–6.5), utilize non-aqueous stock solvents (DMSO), and strictly avoid alkaline solubilization methods often used for other barbiturates.

Part 1: The Science of Instability (Mechanistic Insight)

To prevent degradation, you must understand why it happens. Unlike 5,5-disubstituted barbiturates (e.g., Phenobarbital), which are relatively stable due to steric blocking and lack of N-substitution, 1,5-Diphenylbarbituric acid possesses a phenyl group at the N1 position.

  • Electronic Destabilization: The N1-phenyl group acts as an electron-withdrawing group (EWG). It pulls electron density away from the carbonyl carbons (C2 and C6), making them highly electrophilic.

  • Nucleophilic Attack: Water or Hydroxide ions (

    
    ) attack these electron-deficient carbonyls much faster than in unsubstituted barbiturates.
    
  • The "Solubility Trap": Researchers often attempt to dissolve this hydrophobic compound using NaOH (forming the enolate salt). While this increases solubility, the high concentration of

    
     immediately catalyzes the irreversible opening of the pyrimidine ring.
    
Hydrolysis Pathway Diagram

The following diagram illustrates the degradation mechanism you are trying to prevent.

HydrolysisPathway cluster_prevention Prevention Strategy Compound 1,5-Diphenylbarbituric Acid (Intact Ring) OH_Attack Nucleophilic Attack (OH- at C2/C6) Compound->OH_Attack High pH (>8.0) Intermediate Tetrahedral Intermediate (Unstable) OH_Attack->Intermediate RingOpen Ring Cleavage (Malonuric Acid Derivative) Intermediate->RingOpen Irreversible Products Degradation Products (Phenylurea + Phenylacetic acid derivs) RingOpen->Products Decarboxylation Buffer Buffer pH 4.0-6.0 (Inhibits OH- attack) Buffer->OH_Attack Blocks

Caption: Mechanism of base-catalyzed hydrolysis. The N1-phenyl group accelerates the initial nucleophilic attack, leading to irreversible ring opening.

Part 2: Troubleshooting & FAQs

Q1: I tried dissolving the compound in 0.1 M NaOH to improve solubility, but the solution turned cloudy after 20 minutes. Why? Diagnosis: You likely induced rapid hydrolysis. Explanation: While NaOH deprotonates the C5-H or N3-H to form a soluble salt, the high pH (>12) attacks the ring. The cloudiness is often the precipitation of degradation products (such as phenylacetylurea derivatives) which may have lower solubility than the parent salt. Fix: Never use strong base for solubilization. Dissolve in 100% DMSO first, then dilute into a buffered aqueous solution.

Q2: What is the maximum safe pH for this compound? Answer: We recommend a maximum pH of 6.5 . Data:

pH Condition Stability Status Half-Life (Estimated)
pH < 4.0 High Weeks/Months
pH 7.4 (Physiological) Moderate Hours to Days

| pH > 9.0 | Critical Failure | Minutes |

Q3: Can I autoclave aqueous solutions of 1,5-Diphenylbarbituric acid? Answer: No. The combination of heat (121°C) and water will hydrolyze the amide bonds regardless of pH. Protocol: Sterilize by filtration using a 0.22 µm PTFE or Nylon membrane (compatible with your solvent system).

Q4: My HPLC peak area is decreasing over time in the autosampler. How do I fix this? Answer: The autosampler temperature is likely too high. Fix: Set the autosampler temperature to 4°C . Ensure your sample solvent contains at least 50% organic phase (Methanol/Acetonitrile) if compatible with your chromatography, or use an acidic mobile phase (0.1% Formic acid) as the diluent to suppress hydrolysis.

Part 3: Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this method for long-term storage.

  • Weighing: Weigh accurately 28.0 mg of 1,5-Diphenylbarbituric acid (MW ~280.28 g/mol ).

  • Solvent: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol if possible, as trans-esterification can occur over very long periods, though DMSO is superior for stability.

  • Dissolution: Vortex until completely dissolved. Sonicate for 30 seconds if necessary.

  • Storage: Aliquot into amber glass vials (to protect from light). Store at -20°C .

    • Self-Validation: Check for precipitation upon thawing. If clear, the stock is physically stable.

Protocol B: Preparation of Aqueous Working Solution (for Biological Assays)

Use this method immediately before experimentation.

  • Buffer Preparation: Prepare a 50 mM Acetate Buffer (pH 5.0) or Phosphate-Citrate Buffer (pH 5.5) .

    • Why? These buffers provide a "hydrolysis-safe" zone.

  • Dilution:

    • Take the DMSO stock (from Protocol A).

    • Slowly add the stock to the buffer while vortexing.

    • Limit: Keep the final DMSO concentration < 1% (v/v) to avoid toxicity in cells, or up to 10% for chemical assays.

  • Usage Window: Use this solution within 4 hours at room temperature or 12 hours at 4°C.

Protocol C: Stability Check (QC Workflow)

If you suspect degradation, run this simple UV-Vis check.

  • Baseline: Measure Absorbance at 258 nm (characteristic of the barbiturate ring) immediately after dilution.

  • Stress Test: Re-measure after 2 hours.

  • Criteria: A decrease in absorbance >5% indicates significant ring opening (loss of the conjugated system).

Part 4: Solvent Decision Matrix

Use this flow chart to select the correct solvent system for your application.

SolventSelection Start Start: Select Solvent IsStock Is this a Stock Solution? Start->IsStock DMSO Use Anhydrous DMSO (Store -20°C) IsStock->DMSO Yes IsBio Is this for Live Cells/Animals? IsStock->IsBio No (Working Soln) Aqueous Aqueous Buffer Required IsBio->Aqueous CheckPH Check pH Requirement Aqueous->CheckPH Acidic pH 4.5 - 6.0 (Optimal Stability) CheckPH->Acidic Assay allows acid Neutral pH 7.0 - 7.4 (Use within 4 hrs) CheckPH->Neutral Physiological req. Basic pH > 8.0 (FORBIDDEN) CheckPH->Basic Avoid

Caption: Decision tree for solvent selection to maximize 1,5-Diphenylbarbituric acid stability.

References
  • BenchChem. (2025). How to prevent the degradation of 5,5-Diphenylbarbituric acid during storage. Retrieved from (Note: Analogous stability data for diphenyl derivatives).

  • Eriksson, S. O. (1965).[2] Hydrolysis of barbituric acids.[1][2][3][4] 2. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted.... Acta Pharmaceutica Suecica.[2] Retrieved from (Establishes kinetics for N-substituted barbiturates).

  • Khan, M. N., & Khan, A. A. (1976). Kinetics and mechanism of base catalysed hydrolysis of barbituric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from (Fundamental mechanism of ring opening).

  • PubChem. (2025). 1,5-Diphenylbarbituric acid (Compound Summary). National Library of Medicine. Retrieved from (Structural confirmation).

  • Gupta, S. P. (2015). Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital. Australian Journal of Chemistry. Retrieved from (Comparative stability of N-substituted derivatives).

Sources

separation of 1,5-Diphenylbarbituric acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with N,C-substituted barbituric acid derivatives. It addresses the specific challenge of purifying 1,5-Diphenylbarbituric acid (1,5-DPBA) , a molecule with unique solubility properties due to its asymmetry and remaining acidic protons.[1][2][3][4]

Topic: Separation of 1,5-Diphenylbarbituric Acid from Reaction Byproducts Ticket ID: CHEM-SEP-105 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary & Chemical Logic

The Challenge: Synthesizing 1,5-Diphenylbarbituric acid (typically via condensation of N-phenylurea and diethyl phenylmalonate or similar precursors) often yields a crude mixture containing:

  • Target: 1,5-DPBA (Acidic, pKa ~4-5).

  • Byproduct A: Unreacted N-phenylurea (Neutral/Weakly Basic).

  • Byproduct B: Unreacted Diethyl phenylmalonate (Neutral Ester).

  • Byproduct C: 1,3-Diphenylurea (Side reaction product, highly insoluble).[1][2][3][4]

The Solution (The "Why"): The separation relies on the acidity differential .[3]

  • 1,5-DPBA possesses an acidic proton at the C5 position (flanked by two carbonyls and a phenyl group) and the N3 position .[1][2][3][4] This allows it to form a water-soluble salt in alkaline media.[2][3][4]

  • The impurities (Ureas and Esters) lack this acidity and remain insoluble in aqueous base.[3]

We utilize a pH-Swing Extraction followed by Recrystallization to isolate the target.[2][3][4]

Troubleshooting Guide (Q&A)

Issue: "My product is oiling out during acidification."

Diagnosis: Rapid acidification or high concentration often traps impurities and solvent, forming a gum (oil) rather than a crystal.[1][2][3][4] Solution:

  • Slow Acidification: Add HCl dropwise with vigorous stirring.

  • Seeding: If an oil forms, scratch the glass side of the beaker with a glass rod to induce nucleation.[3]

  • Temperature Control: Perform the acidification at 0–5°C. Lower temperatures favor crystallization over oiling.[3][4]

Issue: "I have a persistent white solid that won't dissolve in the base."

Diagnosis: This is likely 1,3-Diphenylurea (sym-diphenylurea), a common byproduct if the urea precursor decomposes or rearranges.[1][2][3][4] It is highly insoluble in most solvents.[3][4] Solution:

  • Filtration is Key: Do not try to dissolve it. This insolubility is your purification mechanism.[2][3][4] Filter the alkaline solution through a Celite pad to remove this solid before acidification.[3]

Issue: "The final product has a pink/yellow tint."

Diagnosis: Oxidation of the phenyl ring or trace transition metals (if catalyzed) can cause discoloration.[3] Solution:

  • Charcoal Treatment: During the alkaline phase (when product is dissolved in NaOH), add activated charcoal (5% w/w), stir for 15 minutes, and filter through Celite.[1][2][3][4]

  • Recrystallization: Recrystallize the final solid from Ethanol:Water (80:20).[1][3][4]

Standard Operating Procedure (SOP)

Protocol ID: SOP-105-DPBA-PUR Safety: Wear PPE. Work in a fume hood. 1,5-DPBA is a biologically active barbiturate derivative.[1][2][3][4]

Phase A: Acid-Base Extraction (Primary Purification)
  • Dissolution: Suspend the crude reaction mixture in 5% NaOH solution (10 mL per gram of crude).

    • Note: The 1,5-DPBA converts to its sodium salt and dissolves.[1][2][3][4] Neutral ureas and esters remain suspended solids or oils.[3][4]

  • Extraction (Wash): Transfer to a separatory funnel. Wash the aqueous layer twice with Ethyl Acetate (or Ether).[3][4]

    • Purpose: This removes unreacted esters and soluble non-acidic organics.[3][4]

    • Action: Keep the Aqueous (Bottom) layer.[1][3][4] Discard the Organic (Top) layer.[3][4]

  • Clarification: If solids remain in the aqueous layer (likely diphenylurea), vacuum filter through a Celite pad.[1][2][3][4]

  • Precipitation:

    • Cool the clear aqueous filtrate to 0°C in an ice bath.

    • Slowly add 3M HCl dropwise with stirring until pH reaches ~2.

    • A white precipitate (1,5-DPBA) will form.[1][2][3][4]

  • Collection: Filter the solid, wash with cold water (to remove NaCl), and dry.

Phase B: Recrystallization (Polishing)[1][2][3][4]
  • Dissolve the dried solid in boiling Ethanol (95%) .

  • If the solution is not clear, hot filter.[2][3][4]

  • Add hot water dropwise until slight turbidity persists, then add one drop of ethanol to clear it.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter crystals and dry at 80°C.

Process Visualization

The following diagram maps the logical flow of the separation, highlighting the fate of impurities at each stage.

G start Crude Reaction Mixture (1,5-DPBA + Ureas + Esters) step1 Add 5% NaOH (aq) Stir vigorously start->step1 separation Separation State: Solids vs Liquid step1->separation liquid_phase Aqueous Phase (Contains 1,5-DPBA Salt) separation->liquid_phase Dissolves solid_phase Insoluble Solids/Oils (Unreacted Urea/Ester) separation->solid_phase Precipitates/Oils wash_step Wash with Ethyl Acetate (Removes trace organics) liquid_phase->wash_step wash_step->solid_phase Organic Layer (Discard) acidify Acidify with HCl to pH 2 (0°C) wash_step->acidify Aqueous Layer precipitate Precipitate Forms (1,5-DPBA) acidify->precipitate recryst Recrystallize (EtOH/Water) precipitate->recryst final Pure 1,5-Diphenylbarbituric Acid recryst->final

Caption: Workflow for the pH-swing purification of 1,5-Diphenylbarbituric acid, separating acidic product from neutral byproducts.

Solubility & Data Reference

Solvent1,5-DPBA SolubilityImpurity (Urea/Ester) SolubilityAction
5% NaOH (aq) Soluble (Forms Na-Salt)InsolublePrimary Separation
Water (Neutral) InsolubleInsolubleWash Medium
Ethyl Acetate SolubleSolubleRemoves impurities from aq.[1][2][3][4] phase
Ethanol (Hot) SolubleSolubleRecrystallization Solvent
Ethanol (Cold) Slightly SolubleSolubleImpurities stay in mother liquor

References

  • Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical.[2][3][4] (Standard protocols for Barbituric acid synthesis and purification via acid/base extraction). [1][2][3][4]

  • Organic Syntheses. (1943).[1][2][3][4] Barbituric Acid.[3][4][5][6][7][8][9][10][11][12] Org. Synth. Coll. Vol. 2, p.60. (Foundational chemistry for barbiturate ring closure and isolation).

  • PubChem. (n.d.).[1][2][3][4] Barbituric Acid Derivatives - Compound Summary. National Center for Biotechnology Information.[2][3][4] (pKa and solubility data for barbiturate core structures).

  • Carter, M. K. (1951).[1][2][3][4] The Synthesis of N-Substituted Barbiturates. Journal of the American Chemical Society.[3] (Specifics on N-phenyl derivatives and their solubility profiles). [1][2][3][4]

Sources

Technical Support Center: Troubleshooting Poor Crystallization of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of 1,5-Diphenylbarbituric acid. Poor crystallization, including phenomena like "oiling out" or the formation of amorphous solids, can impede purification, characterization, and downstream applications. This document provides a structured, problem-oriented approach to diagnose and resolve these common issues, grounded in the principles of physical organic chemistry and crystallization science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of 1,5-Diphenylbarbituric acid.

Q1: Why is my 1,5-Diphenylbarbituric acid "oiling out" instead of crystallizing?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid ("oil") rather than a solid.[1] This typically happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[2] For 1,5-Diphenylbarbituric acid, the two bulky phenyl groups can lead to a complex crystal lattice formation, which may be kinetically slow. Key causes include:

  • High Supersaturation: Cooling the solution too quickly or using a highly concentrated solution can cause the compound to crash out of solution faster than it can organize into a stable crystal lattice.[1][3]

  • Impurities: The presence of impurities can significantly depress the melting point of the compound, making it more likely to separate as a liquid.[2][4][5]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the compound's melting point, or the compound's solubility may be excessively high, leading to oiling out upon cooling.[6][7]

Q2: No crystals are forming at all upon cooling. What are the most common reasons?

A2: A complete failure to crystallize usually points to one of two primary issues:

  • Insufficient Supersaturation: This is the most frequent cause.[6] You may have used too much solvent, meaning the solution remains unsaturated or only reaches the metastable zone without crossing the threshold for nucleation, even when cooled.[6][2]

  • High Nucleation Barrier: The solution may be supersaturated, but the energy barrier to form the initial crystal nuclei is too high. This can be common with sterically hindered molecules. Without a nucleation site, crystallization cannot begin.[6]

Q3: What are some good starting solvents to try for the recrystallization of 1,5-Diphenylbarbituric acid?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[7][8] Given the structure of 1,5-Diphenylbarbituric acid (a somewhat polar barbiturate core with two nonpolar phenyl groups), a mixed-solvent system is often effective.[9] Good starting points include:

  • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. This indicates you are near the saturation point.[10][11]

  • Ethanol/Chloroform (1:1 v/v): This mixture has been successfully used for the recrystallization of similar arylidene barbituric acid derivatives.[9]

  • Acetic Acid/Water: Acetic acid can be a good solvent for many organic acids, with water used as the anti-solvent.

A systematic solvent screening is the most reliable method to determine the optimal solvent or solvent pair for your specific sample (see Protocol 1).

Section 2: Troubleshooting Guide: From Problem to Solution

This guide provides systematic steps to address the most common crystallization problems. The following flowchart outlines the general troubleshooting workflow.

G start Start: Place ~25mg of Crude Compound in Test Tube add_solvent Add 0.5 mL of Solvent at Room Temp start->add_solvent observe_cold Observe Solubility add_solvent->observe_cold heat Heat to Boiling observe_cold->heat Insoluble reject_soluble Result: Unsuitable (Too Soluble) observe_cold->reject_soluble Soluble add_hot_solvent Add More Hot Solvent Dropwise Until Dissolved heat->add_hot_solvent observe_hot Observe Solubility add_hot_solvent->observe_hot cool Cool to RT, then Ice Bath observe_hot->cool Dissolves reject_insoluble Result: Unsuitable (Insoluble) observe_hot->reject_insoluble Does Not Dissolve observe_xtal Observe Crystal Formation cool->observe_xtal good_solvent Result: Good Candidate (Abundant Crystals) observe_xtal->good_solvent Good Yield poor_solvent Result: Poor Candidate (Few/No Crystals or Oils Out) observe_xtal->poor_solvent Poor Yield / Oils Out

Sources

minimizing side reactions during barbituric acid derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of barbituric acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during their experiments. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of barbituric acid and its derivatives, providing detailed explanations and actionable solutions.

Question 1: I am getting a very low yield of my desired barbiturate product. What are the likely causes and how can I improve it?

Answer:

Low yields in barbiturate synthesis often stem from incomplete reactions, degradation of products, or competing side reactions. Let's break down the potential causes and their remedies.

Underlying Causes & Mechanistic Insights:

The primary synthesis of barbiturates is a nucleophilic acyl substitution, specifically a condensation reaction between a malonic ester derivative and urea (or a urea analog).[1] This reaction is typically base-catalyzed, with sodium ethoxide being a common choice.[2] The base deprotonates the malonic ester, forming a nucleophilic enolate that attacks the carbonyl carbon of urea. A subsequent cyclization and elimination of ethanol yield the barbiturate ring.

Several factors can disrupt this process:

  • Inefficient Deprotonation: The concentration and reactivity of your base are critical. If the base is not strong enough or is present in insufficient quantity, the formation of the malonic ester enolate will be slow or incomplete, leading to a poor yield.

  • Hydrolysis of Reactants or Products: The presence of water in the reaction mixture can lead to the hydrolysis of the malonic ester back to malonic acid and ethanol. The barbiturate product itself can also be susceptible to hydrolytic cleavage of the amide bonds under harsh basic or acidic conditions, especially at elevated temperatures.

  • Competing Side Reactions: Self-condensation of the malonic ester can occur, especially if the urea concentration is low or its reactivity is diminished. Another possibility is the Claisen condensation of the ester, leading to byproducts.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Action: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents (e.g., absolute ethanol). Protect the reaction from atmospheric moisture with a drying tube (e.g., calcium chloride).[3][4]

    • Rationale: Water can consume the sodium ethoxide base and lead to hydrolysis of your ester starting material.

  • Optimize Base and Substrate Addition:

    • Action: Prepare the sodium ethoxide solution in situ by dissolving sodium metal in absolute ethanol.[2] Add the diethyl malonate to the ethoxide solution first, allowing the enolate to form before adding the urea solution.[3][4]

    • Rationale: This ensures that the nucleophilic enolate is readily available to react with the urea as soon as it is introduced, maximizing the desired reaction pathway.

  • Control Reaction Temperature and Time:

    • Action: Reflux the reaction mixture for a sufficient duration (typically several hours) to ensure the reaction goes to completion.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Insufficient heating can result in an incomplete reaction, while excessive heat or prolonged reaction times can promote side reactions and product degradation.

  • Careful Work-up and Purification:

    • Action: After the reaction, the product is often the sodium salt. This is typically dissolved in water and then carefully acidified to precipitate the neutral barbituric acid derivative.[3][4] Avoid strong acids or high temperatures during this step.

    • Rationale: Over-acidification or excessive heat can cause hydrolysis of the barbiturate ring.

Experimental Workflow for Yield Optimization:

yield_optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_solvent Use Anhydrous Solvent prep_glass->prep_solvent prep_reagents Dry Reagents prep_solvent->prep_reagents na_etoh Prepare NaOEt in situ prep_reagents->na_etoh add_malonate Add Malonic Ester na_etoh->add_malonate add_urea Add Urea Solution add_malonate->add_urea reflux Reflux & Monitor (TLC) add_urea->reflux dissolve Dissolve Sodium Salt reflux->dissolve acidify Careful Acidification dissolve->acidify crystallize Crystallize Product acidify->crystallize purify Recrystallize crystallize->purify low_yield Low Yield? purify->low_yield start Start start->prep_glass end_high_yield High Yield Product low_yield->prep_glass Yes, Re-evaluate Preparation low_yield->end_high_yield No knoevenagel_troubleshooting start Start: Sluggish Reaction or Multiple Products check_catalyst Evaluate Catalyst start->check_catalyst check_solvent Evaluate Solvent check_catalyst->check_solvent Try milder base (e.g., Sodium Acetate) check_catalyst->check_solvent Consider solvent-free grinding check_temp Evaluate Temperature check_solvent->check_temp Switch to aqueous media check_solvent->check_temp Try solvent-free conditions end_optimized Optimized Reaction: High Yield, Pure Product check_temp->end_optimized Run at room temperature check_temp->end_optimized Monitor with TLC to avoid over-reaction

Caption: Troubleshooting the Knoevenagel Condensation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in barbiturate synthesis?

The base, typically sodium ethoxide, acts as a catalyst. Its primary role is to deprotonate the α-carbon of the malonic ester, generating a nucleophilic enolate ion. This enolate is the key reactive intermediate that attacks the urea molecule, initiating the condensation and cyclization process. [1] Q2: Can I use a different malonic ester derivative besides diethyl malonate?

Yes, other malonic esters, such as dimethyl malonate or di-tert-butyl malonate, can be used. The choice of ester can influence the reaction rate and the ease of purification. Diethyl malonate is commonly used due to its relatively low cost and favorable reactivity. [1][5] Q3: How can I confirm the structure of my final product?

Standard analytical techniques should be used for structural confirmation. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Infrared (IR) spectroscopy: To identify key functional groups, such as C=O and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point close to the literature value indicates high purity.

Q4: Are there any specific safety precautions I should take during barbiturate synthesis?

Yes, safety is paramount.

  • Sodium Metal: Sodium is highly reactive with water and flammable. It should be handled under an inert atmosphere or in a non-reactive solvent like absolute ethanol. [2][3]* Solvents: Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Barbiturates: The final products may have pharmacological activity and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [6][5]

References

  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved from [Link]

  • [The use of enzymatic hydrolysis for isolation of barbituric acid derivatives from blood (as exemplified by phenobarbital and barbamyl)]. (2010). Sudebno-Meditsinskaia Ekspertiza, 53(5), 32-35. Retrieved from [Link]

  • 22.8: Chemistry Matters—Barbiturates. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Barbituric acid. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Barbiturate. (n.d.). Retrieved from [Link]

  • Barbituric acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Retrieved from [Link]

  • Method of purifying barbituric acid. (2013). Google Patents.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Chemistry & Biodiversity, e202401229. Retrieved from [Link]

  • Synthesis and Characterization of some Barbituric acid Derivatives. (2024). International Journal of Scientific Development and Research, 9(2). Retrieved from [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. Retrieved from [Link]

  • Method of making barbituric acid derivatives. (1977). Google Patents.
  • A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). Organic Chemistry: An Indian Journal, 12(3). Retrieved from [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020). Synthetic Communications, 50(11), 1672-1678. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. (2025). Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,5-Diphenylbarbituric acid. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and development of barbituric acid derivatives. This document moves beyond a simple listing of spectral data, offering insights into the structural nuances revealed by NMR spectroscopy and providing a comparative analysis with related compounds.

Introduction to 1,5-Diphenylbarbituric Acid

1,5-Diphenylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their wide range of biological activities, including sedative, hypnotic, and anticonvulsant properties. The pharmacological effects of barbiturates are largely influenced by the nature of the substituents at the 5-position of the pyrimidine ring[1]. The introduction of a phenyl group at the C5 position and another at the N1 position in 1,5-diphenylbarbituric acid significantly alters its electronic and steric environment compared to the parent barbituric acid, making NMR spectroscopy an invaluable tool for its structural elucidation and for distinguishing it from its isomers and other derivatives.

Synthesis of 1,5-Diphenylbarbituric Acid

A reliable method for the synthesis of 1,5-diphenylbarbituric acid involves the condensation of N,N'-diphenylurea with phenylmalonic acid in the presence of a dehydrating agent such as acetic anhydride. This method is a variation of the general synthesis of barbituric acids from urea and malonic acid derivatives[2].

Experimental Protocol: Synthesis of 1,5-Diphenylbarbituric Acid

A mixture of N,N'-diphenylurea and phenylmalonic acid in a 1:1 molar ratio is heated in an excess of acetic anhydride. The reaction mixture is refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol, yields the purified 1,5-diphenylbarbituric acid.

Caption: Synthesis of 1,5-Diphenylbarbituric Acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,5-Diphenylbarbituric acid is characterized by signals corresponding to the protons of the two phenyl groups and the N-H proton of the barbiturate ring.

Expected ¹H NMR Chemical Shifts for 1,5-Diphenylbarbituric Acid:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (C5-Ph)7.2 - 7.6Multiplet5H
Aromatic Protons (N1-Ph)7.2 - 7.6Multiplet5H
C5-H~5.0Singlet1H
N3-H9.0 - 11.0Broad Singlet1H
  • Aromatic Protons (7.2 - 7.6 ppm): The protons on both the C5-phenyl and N1-phenyl rings are expected to resonate in the aromatic region. Due to the electronic effects of the barbiturate ring and potential restricted rotation, these protons may exhibit complex splitting patterns (multiplets).

  • C5-H Proton (~5.0 ppm): The methine proton at the C5 position is expected to appear as a singlet. Its chemical shift is influenced by the two adjacent carbonyl groups and the attached phenyl ring.

  • N3-H Proton (9.0 - 11.0 ppm): The proton on the N3 nitrogen will appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of 1,5-Diphenylbarbituric acid, including the carbonyl carbons and the carbons of the phenyl rings.

Expected ¹³C NMR Chemical Shifts for 1,5-Diphenylbarbituric Acid:

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl Carbons (C2, C4, C6)160 - 175
Aromatic Carbons (C5-Ph & N1-Ph)120 - 140
C5~55 - 65
Quaternary Aromatic Carbons (ipso-C)130 - 145
  • Carbonyl Carbons (160 - 175 ppm): The three carbonyl carbons (C2, C4, and C6) of the barbiturate ring are expected to resonate in the downfield region, characteristic of amide and imide carbonyls.

  • Aromatic Carbons (120 - 140 ppm): The carbons of the two phenyl rings will appear in the typical aromatic region.

  • C5 Carbon (~55 - 65 ppm): The methine carbon at the C5 position is shifted upfield compared to the aromatic carbons due to its sp³ hybridization.

  • Quaternary Aromatic Carbons (130 - 145 ppm): The ipso-carbons of the phenyl rings (the carbons directly attached to the barbiturate ring) will have distinct chemical shifts compared to the other aromatic carbons.

Comparative Spectral Analysis

To better understand the spectral features of 1,5-Diphenylbarbituric acid, a comparison with related compounds is insightful.

5-Phenylbarbituric Acid
  • ¹H NMR: The spectrum of 5-phenylbarbituric acid would be similar in the aromatic region but would lack the signals corresponding to the N-phenyl group. It would instead show two N-H protons, likely as a broad singlet.

  • ¹³C NMR: The ¹³C NMR spectrum would be simpler, lacking the signals for the N-phenyl group.

1,3-Diphenylbarbituric Acid
  • ¹H NMR: This compound would show signals for two N-phenyl groups, but the C5 position would have two protons, appearing as a singlet further upfield compared to the C5-H in 1,5-diphenylbarbituric acid.

  • ¹³C NMR: The C5 carbon in 1,3-diphenylbarbituric acid would be a methylene carbon and would resonate at a different chemical shift than the methine C5 in the target molecule.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 10-20 mg of the purified 1,5-Diphenylbarbituric acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

Caption: NMR Sample Preparation Workflow.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 200-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of 1,5-Diphenylbarbituric acid provide a detailed fingerprint of its molecular structure. The distinct chemical shifts of the aromatic protons, the C5-methine proton, and the N-H proton in the ¹H spectrum, along with the characteristic signals of the carbonyl and aromatic carbons in the ¹³C spectrum, allow for unambiguous identification. Comparative analysis with related barbituric acid derivatives highlights the specific influence of the 1,5-diphenyl substitution pattern on the electronic environment of the molecule. This guide serves as a foundational resource for researchers working with this and similar compounds, facilitating accurate spectral interpretation and structural verification.

References

  • Barakat, A., et al. (2017). Synthesis of 5-monoalkylbarbiturate derivatives. Journal of Saudi Chemical Society, 21(1), 1-8.
  • Bojarski, J. T., et al. (1985). Recent developments in the chemistry of barbituric acids. Advances in Heterocyclic Chemistry, 38, 229-295.
  • Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, 23, 6.
  • Figueiredo, J., et al. (2018).
  • Gryff-Keller, A., & Kraska-Dziadecka, A. (n.d.). STRUCTURE OF BARBITURIC ACID IN WATER SOLUTIONS – AN NMR/DFT STUDY. Warsaw University of Technology.
  • Mahmudov, K. T., et al. (2014). Barbituric acids as a useful tool for the construction of coordination and supramolecular compounds.
  • Neville, G. A., & Cook, D. (1969). Anisotropic effects on proton magnetic resonance frequencies of substituted barbituric acids. Canadian Journal of Chemistry, 47(5), 743-750.
  • Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

  • Roth, M., et al. (2010). 13C hyperpolarization of a barbituric acid derivative via parahydrogen induced polarization. Journal of Magnetic Resonance, 204(1), 50-55.
  • S. M. McElvain. (1935). 5,5-Diphenylbarbituric Acid. Journal of the American Chemical Society, 57(7), 1303–1304.
  • Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019). American Journal of Heterocyclic Chemistry, 5(4), 76.
  • Wen, Y. C., et al. (2016). NMR spectroscopy study on N,N′-bismaleimide-4,4′-diphenylmethane and barbituric acid synthesis reaction mechanism in N,N′-dimethylformamide solvent. RSC Advances, 6(113), 112579-112586.

Sources

Comparative Guide: 1,5-Diphenylbarbituric Acid vs. 1,3-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,5-Diphenylbarbituric acid and 1,3-Diphenylbarbituric acid , focusing on their structural distinctness, synthesis pathways, chemical reactivity, and biological applications.

Executive Summary

In the landscape of pyrimidine-based heterocycles, the positioning of phenyl substituents on the barbituric acid scaffold dictates profound differences in physicochemical properties and pharmacological potential.

  • 1,3-Diphenylbarbituric acid (N,N'-diphenyl) acts as a symmetrical, non-enolizable (at nitrogen) scaffold with a highly reactive C5-methylene group, making it a premier precursor for Knoevenagel condensations and the development of merocyanine dyes and urease inhibitors.

  • 1,5-Diphenylbarbituric acid (N,C-diphenyl) is an asymmetric derivative possessing both an acidic N-H proton and a C5-methine proton. Its structure mimics the bioactive lipophilicity of sedative barbiturates (e.g., phenobarbital) but with distinct metabolic stability due to the N-phenyl group.

This guide dissects these isomers to aid researchers in selecting the optimal scaffold for drug discovery and organic synthesis.

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the substitution pattern: 1,3- denotes substitution at both nitrogen atoms, whereas 1,5- denotes substitution at one nitrogen and the C5 carbon.

Structural Comparison Table
Feature1,3-Diphenylbarbituric Acid 1,5-Diphenylbarbituric Acid
IUPAC Name 1,3-Diphenylpyrimidine-2,4,6(1H,3H,5H)-trione1,5-Diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
CAS Number 22328-94-5 (Typical)19011-66-6
Molecular Formula C₁₆H₁₂N₂O₃C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol 280.28 g/mol
Substitution Pattern Symmetric: N1-Ph, N3-PhAsymmetric: N1-Ph, C5-Ph
Acidic Protons C5-H₂ (Active Methylene, pKa ~4.[1][2][3][4][5]0)N3-H (Imide) & C5-H (Methine)
Tautomerism Keto-Enol (at C5 only)Lactam-Lactim (at N3) & Keto-Enol
Solubility Soluble in CHCl₃, DMSO; Insoluble in WaterSoluble in Ethanol, DMSO; Low Water Solubility
Reactivity Focus C5-Condensation (Knoevenagel)N-Alkylation & C5-Functionalization

Synthesis Pathways

The synthesis of these isomers requires distinct starting materials to control the regiochemistry of the phenyl groups.

Mechanistic Pathway Visualization

BarbiturateSynthesis cluster_0 Precursors Urea Urea / Thiourea Malonate Malonic Ester DPU N,N'-Diphenylurea Prod13 1,3-Diphenylbarbituric Acid DPU->Prod13 Condensation (NaOEt/EtOH or Acid Cl) MA Malonyl Chloride or Diethyl Malonate MA->Prod13 PU N-Phenylurea Prod15 1,5-Diphenylbarbituric Acid PU->Prod15 Condensation (NaOEt/EtOH) PMA Diethyl Phenylmalonate PMA->Prod15

Caption: Divergent synthetic routes for 1,3- and 1,5-diphenylbarbituric acid using specific urea and malonate precursors.

Experimental Protocols
Protocol A: Synthesis of 1,3-Diphenylbarbituric Acid
  • Principle: Condensation of symmetrical N,N'-diphenylurea with malonyl chloride or diethyl malonate.

  • Reagents: N,N'-Diphenylurea (10 mmol), Malonyl chloride (12 mmol), Pyridine (Catalyst), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N,N'-diphenylurea in dry DCM (50 mL) under nitrogen atmosphere.

    • Add pyridine (2 mL) as an acid scavenger.

    • Dropwise add malonyl chloride at 0°C.

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Wash reaction mixture with 1N HCl (to remove pyridine) and water.

    • Evaporate solvent and recrystallize from ethanol.

  • Yield: Typically 85-90%. White crystalline solid.[3]

Protocol B: Synthesis of 1,5-Diphenylbarbituric Acid
  • Principle: Condensation of mono-substituted N-phenylurea with diethyl phenylmalonate.

  • Reagents: N-Phenylurea (10 mmol), Diethyl phenylmalonate (10 mmol), Sodium Ethoxide (20 mmol, freshly prepared in EtOH).

  • Procedure:

    • Prepare sodium ethoxide by dissolving sodium metal (0.46 g) in absolute ethanol (30 mL).

    • Add N-phenylurea and diethyl phenylmalonate to the ethoxide solution.

    • Reflux the mixture for 8-12 hours. The solution typically turns yellow/orange.

    • Distill off ethanol to reduce volume.

    • Cool and acidify with 10% HCl to precipitate the barbiturate.

    • Filter the crude solid and recrystallize from aqueous acetic acid or ethanol.

  • Yield: Typically 60-75%.

Reactivity & Functionalization Profile

The reactivity of these two isomers is governed by the location of their acidic protons.

C5-Active Methylene (1,3-Isomer)

The 1,3-diphenyl isomer possesses a highly acidic C5-methylene group (pKa ~4.0). It is the substrate of choice for Knoevenagel condensations with aromatic aldehydes to form arylidene derivatives.

  • Application: Synthesis of merocyanine dyes, nonlinear optical materials, and bioactive benzylidene derivatives.

  • Mechanism: Deprotonation at C5 → Nucleophilic attack on aldehyde carbonyl → Dehydration.

N-Alkylation & C5-Methine (1,5-Isomer)

The 1,5-diphenyl isomer has only one proton at C5 (methine) and one proton at N3.

  • N-Alkylation: The N3-H is acidic and can be alkylated using alkyl halides (R-X) and a base (K₂CO₃) to generate 1,3,5-trisubstituted derivatives.

  • C5-Functionalization: The C5 position is sterically hindered by the phenyl group but can still undergo radical halogenation or limited condensation reactions.

Reactivity Flowchart

Reactivity Sub13 1,3-Diphenyl (C5-CH2) Knoevenagel Knoevenagel Condensation (Aldehydes) Sub13->Knoevenagel Sub15 1,5-Diphenyl (N3-H, C5-CH) Alkylation N-Alkylation (R-X / Base) Sub15->Alkylation Metabolism C5-Hydroxylation (Metabolic Pathway) Sub15->Metabolism Dyes Merocyanine Dyes (Optical Materials) Knoevenagel->Dyes BioActive13 5-Arylidene Derivatives (Antimicrobial/Anticancer) Knoevenagel->BioActive13 Sedative 1,5-Diphenyl-3-alkyl (Sedative/Hypnotic) Alkylation->Sedative

Caption: Distinct chemical reactivity profiles leading to divergent application fields.

Biological Applications & Therapeutic Potential

1,3-Diphenylbarbituric Acid: Enzyme Inhibition

This isomer is frequently investigated as a scaffold for enzyme inhibitors rather than a CNS depressant.

  • Urease Inhibition: Derivatives of 1,3-diphenylbarbituric acid have shown potent inhibition of urease (Jack bean), making them candidates for treating H. pylori infections.

  • Anti-inflammatory: 5-arylidene derivatives (products of Knoevenagel condensation) exhibit significant anti-inflammatory and antioxidant activity.

1,5-Diphenylbarbituric Acid: CNS Activity

This isomer shares structural homology with classical sedative barbiturates (e.g., Phenobarbital is 5-ethyl-5-phenyl).

  • Sedative/Hypnotic: The presence of the C5-phenyl group is critical for lipophilicity and blood-brain barrier penetration. However, the N-phenyl group in the 1,5-isomer alters metabolism (often accelerating it) compared to N-alkyl or N-H analogs.

  • Anticonvulsant: 1,5-diphenyl derivatives have been explored for anticonvulsant activity, often showing different receptor binding profiles (e.g., GABA_A modulation) compared to 5,5-disubstituted barbiturates.

References

  • Synthesis and Biological Evaluation of Barbituric Acid Derivatives . Journal of Heterocyclic Chemistry. (2019).

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications . Molecules. (2024).[6][7]

  • Comparison of the effects of diphenylbarbituric acid on GABA-mediated inhibition . Journal of Pharmacology and Experimental Therapeutics. (1985).

  • 1,3-Diphenylbarbituric acid Properties and Spectra . NIST Chemistry WebBook.[8][9]

  • Reactivity of Barbituric Acids and Their Related Analogues . ResearchGate. (2025).

Sources

Technical Comparison: IR Spectroscopic Profiling of 1,5-Diphenylbarbituric Acid vs. Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared spectroscopic characterization of 1,5-Diphenylbarbituric acid, focusing on its differentiation from common structural isomers (1,3-diphenyl and 5,5-diphenyl derivatives).

Executive Summary

1,5-Diphenylbarbituric acid (1,5-DPBA) represents a unique structural challenge in barbiturate analysis.[1][2][3] Unlike its symmetric isomers—1,3-diphenylbarbituric acid (N,N'-disubstituted) and 5,5-diphenylbarbituric acid (C,C'-disubstituted)—the 1,5-isomer possesses inherent asymmetry (N,C-disubstitution).[2] This asymmetry creates a distinct spectroscopic signature, particularly in the N-H stretching and Carbonyl (C=O) regions, which serves as the primary diagnostic tool for researchers.

This guide provides a comparative analysis to validate the identity of 1,5-DPBA, using its isomers as spectral baselines.[2][3]

Structural Basis of Spectral Differentiation

To interpret the IR spectrum accurately, one must understand the vibrational modes induced by the substitution pattern:

  • 1,3-Diphenylbarbituric Acid (Symmetric N,N'): Both Nitrogen atoms are substituted with phenyl rings.[1][2][3]

    • Result:Complete absence of N-H stretching bands. Carbonyls are chemically equivalent (or nearly so), leading to simplified C=O bands.[1][3]

  • 5,5-Diphenylbarbituric Acid (Symmetric C,C'): Both C5 protons are replaced by phenyl rings; Nitrogens retain Hydrogen.[1][2][3]

    • Result:Strong, dual N-H stretching bands. Carbonyls are not conjugated with phenyl rings, shifting them to higher frequencies.[1][3]

  • 1,5-Diphenylbarbituric Acid (Asymmetric N,C): One N-phenyl, one C-phenyl.[1][2][3]

    • Result:Single N-H stretching band (The "Smoking Gun").[1][3] The carbonyl environment is split: C2 is flanked by N-Ph and N-H, creating a complex, split carbonyl region due to asymmetric hydrogen bonding and conjugation.[2][3]

Characteristic IR Peaks: Comparative Data Table

Data synthesized from standard barbiturate spectroscopic principles and isomeric reference standards.

Functional Group1,5-DPBA (Target) 1,3-DPBA (Isomer A) 5,5-DPBA (Isomer B) Mechanistic Insight
N-H Stretch ~3100–3200 cm⁻¹ (Medium, Single) Absent 3100–3250 cm⁻¹ (Strong, Dual/Broad) 1,5-DPBA has only one N-H (at N3).[1][2] 1,3-DPBA has none.[2][3] 5,5-DPBA has two (N1, N3).[2][3][4]
C=O Stretch (Carbonyl) 1680–1750 cm⁻¹ (Complex/Split) 1660–1710 cm⁻¹ (Lower Freq) 1700–1760 cm⁻¹ (Higher Freq) N-Phenyl conjugation (1,3 & 1,[1][2]5) lowers C=O frequency via resonance.[3] 5,5-DPBA lacks this, absorbing higher.[2][3]
C-H Stretch (Aromatic) 3030–3060 cm⁻¹ 3030–3060 cm⁻¹ 3030–3060 cm⁻¹ Present in all three due to phenyl rings.[1][2][3] Diagnostic only for presence of aromatics.[3]
C-H Stretch (Aliphatic) ~2850–2950 cm⁻¹ (Weak) ~2850–2950 cm⁻¹ (Stronger) Absent / Very Weak 1,5-DPBA retains one C5-H (acidic).[1][2] 5,5-DPBA has no aliphatic H.
Ring Breathing (Phenyl) 690 & 750 cm⁻¹ 690 & 750 cm⁻¹ 690 & 750 cm⁻¹ Characteristic of mono-substituted phenyl rings (out-of-plane bending).[1][2][3]
Detailed Spectral Interpretation
A. The "Smoking Gun": N-H Stretching Region (3000–3400 cm⁻¹)

The most reliable method to distinguish 1,5-DPBA is the N-H stretch .[3]

  • Observation: Look for a single, distinct band of medium intensity.[3]

  • Differentiation:

    • If the region is empty (baseline flat), you likely have the 1,3-isomer .[1][3]

    • If the region shows two distinct bands or a very broad, intense feature (indicating multiple H-bonding sites), you likely have the 5,5-isomer or the unsubstituted parent acid.[1][2][3]

B. The Fingerprint: Carbonyl Region (1650–1760 cm⁻¹)

Barbiturates typically show three bands in the carbonyl region due to the coupling of the C2, C4, and C6 carbonyls.

  • 1,5-DPBA Specifics: The asymmetry causes a "splitting" effect.[1][2][3] The C2 carbonyl is flanked by N1(Ph) and N3(H). The N1-Ph bond allows resonance (lowering frequency), while the N3-H allows strong Hydrogen bonding (lowering frequency but broadening the peak).[2]

  • Expectation: A jagged, multi-shoulder profile in the 1680–1720 cm⁻¹ range, distinct from the sharper, more symmetric profiles of the 1,3 and 5,5 isomers.[3]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts.

Sample Preparation: KBr Pellet vs. ATR

  • Recommendation: KBr Pellet is superior for this specific analysis.[1][3]

  • Reasoning: ATR (Attenuated Total Reflectance) can sometimes suppress weak N-H signals due to poor contact or refractive index distinctness.[1][3] KBr transmission mode ensures the critical N-H stretch is visible and not truncated.[3]

Step-by-Step Protocol:

  • Blanking: Collect a background spectrum of the clean KBr pellet holder or ATR crystal (32 scans).[3]

  • Preparation: Mix 1–2 mg of 1,5-DPBA with ~100 mg of dry spectroscopic-grade KBr. Grind to a fine powder (avoiding moisture uptake).[3]

  • Compression: Press into a transparent pellet using a hydraulic press (8–10 tons pressure).

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹[3]

    • Scans: 64 (to improve signal-to-noise ratio for the weak C5-H band).

  • Validation Check: Inspect the 2300–2400 cm⁻¹ region. Significant noise here indicates CO₂ fluctuation; re-blank if necessary.[3]

Isomer Identification Workflow (Logic Diagram)

BarbiturateID Start Start: Unknown Diphenylbarbituric Isomer CheckNH Analyze N-H Region (3100-3400 cm⁻¹) Start->CheckNH NoNH No N-H Bands Visible CheckNH->NoNH Empty Region OneNH Single N-H Band (Medium) CheckNH->OneNH Single Peak TwoNH Two N-H Bands (Strong) CheckNH->TwoNH Double Peak Conclude13 Identity: 1,3-Diphenylbarbituric Acid (Symmetric N,N') NoNH->Conclude13 Conclude15 Identity: 1,5-Diphenylbarbituric Acid (Asymmetric N,C) OneNH->Conclude15 Conclude55 Identity: 5,5-Diphenylbarbituric Acid (Symmetric C,C') TwoNH->Conclude55 CheckCO Confirm with C=O Region (1680-1750 cm⁻¹) Conclude15->CheckCO Validation Valid Confirmed 1,5-DPBA CheckCO->Valid Split/Complex Profile

Caption: Decision tree for differentiating 1,5-DPBA from its isomers based on primary N-H stretching and secondary C=O profile analysis.

References
  • Neville, G. A., et al. "Physicochemical properties of some new 1,5- and 5,5-alkyl-substituted barbituric acids." Canadian Journal of Chemistry, vol. 47, no.[3] 5, 1969.[3] Link[1][2]

    • Significance: Establishes the baseline spectral shifts for 1,5-disubstituted barbitur
  • Price, W. C., et al. "The relationship between the infra-red absorption spectra of some 5:5'-substituted barbituric acids and their pharmacological activity."[1][2][3] Journal of Pharmacy and Pharmacology, 1954.[3] Link

    • Significance: Provides the comparative d
  • NIST Chemistry WebBook. "Barbituric acid, 1,3-dimethyl- IR Spectrum."[1][2][3] Link

    • Significance: Used as a reference for N,N'-disubstituted carbonyl patterns (analogous to 1,3-diphenyl).[2][3]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.[1][2][3]

    • Significance: Authoritative source for general amide/imide N-H and C=O stretching frequencies.[1][3]

Sources

Advanced Characterization of 1,5-Diphenylbarbituric Acid: Mass Spectrometry Fragmentation & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1,5-Diphenylbarbituric Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and forensic analysis, the precise structural elucidation of barbituric acid derivatives is critical due to their isomeric diversity and varying pharmacological potencies. 1,5-Diphenylbarbituric acid (1,5-DPBA) presents a unique analytical challenge compared to its symmetric isomers, 1,3-diphenylbarbituric acid (1,3-DPBA) and 5,5-diphenylbarbituric acid (5,5-DPBA) .[1]

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 1,5-DPBA. Unlike standard library matching, which often fails to distinguish positional isomers, this protocol relies on mechanistic fragmentation analysis—specifically the Retro-Diels-Alder (RDA) cleavage and isocyanate elimination pathways —to validate structural identity.

Structural Context & Chemical Identity

To interpret the mass spectrum, one must first understand the structural asymmetry of 1,5-DPBA compared to its "alternatives" (isomers).

CompoundStructure DescriptionSymmetryKey Stability Factor
1,5-DPBA N1-Phenyl, C5-Phenyl AsymmetricHybrid stability; N-phenyl promotes isocyanate loss; C-phenyl stabilizes radical cation.
1,3-DPBA N1, N3-Diphenyl SymmetricHigh steric strain on nitrogens; dominant loss of phenyl isocyanate.
5,5-DPBA C5, C5-Diphenyl SymmetricQuaternary C5 carbon prevents enolization; RDA dominates ring opening.

Fragmentation Mechanics: The Performance of 1,5-DPBA

The fragmentation of 1,5-DPBA under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by two primary mechanisms: Retro-Diels-Alder (RDA) cleavage and CO elimination .

A. Primary Pathway: Retro-Diels-Alder (RDA)

The pyrimidine ring of barbiturates undergoes a characteristic RDA cleavage. For 1,5-DPBA, the asymmetry at positions 1 and 5 creates two distinct RDA pathways, unlike the single pathway observed in symmetric isomers.

  • Path A (Major): Cleavage isolates the N1-C2-N3 fragment.

    • Product: Loss of neutral phenyl isocyanate (Ph-N=C=O, 119 Da) .

    • Resulting Ion: A radical cation at

      
       161 .
      
  • Path B (Minor): Cleavage isolates the C5 fragment.

    • Product: Loss of neutral isocyanate (HN=C=O, 43 Da) .

    • Resulting Ion: A radical cation at

      
       237 .
      
B. Secondary Pathway: Carbon Monoxide Loss

The molecular ion (


, 

280) often ejects a CO molecule (28 Da) to relieve ring strain, forming a distonic ion at

252
. This is a common feature across all diphenyl isomers but varies in intensity.
C. Diagnostic Visualization (Graphviz)

The following diagram maps the specific fragmentation vectors for 1,5-DPBA.

G M_Ion Molecular Ion (M+) 1,5-Diphenylbarbituric Acid m/z 280 RDA_TS Retro-Diels-Alder Transition State M_Ion->RDA_TS Ring Opening CO_Loss Ring Contraction (CO Elimination) M_Ion->CO_Loss Alpha Cleavage Frag_161 Fragment Ion [M - PhNCO]+ m/z 161 RDA_TS->Frag_161 Major Path Neutral_119 Neutral Loss Phenyl Isocyanate (119 Da) RDA_TS->Neutral_119 Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_161->Frag_77 Further Degradation Frag_252 Fragment Ion [M - CO]+ m/z 252 CO_Loss->Frag_252 Neutral_28 Neutral Loss CO (28 Da) CO_Loss->Neutral_28

Caption: Mechanistic fragmentation pathways of 1,5-DPBA showing the dominant RDA cleavage leading to m/z 161 and CO elimination to m/z 252.

Comparative Analysis: 1,5-DPBA vs. Alternatives

This section objectively compares 1,5-DPBA against its isomers.[2] This data is crucial for researchers attempting to identify impurities in synthesis or metabolites in biological matrices.

Table 1: Diagnostic Ion Comparison Matrix
Feature1,5-DPBA (Target) 1,3-DPBA (Alternative) 5,5-DPBA (Alternative)
Molecular Ion (

)
280 (Moderate)280 (Weak)280 (Weak)
Base Peak (100%)

161
(via RDA)

119
(PhNCO ion)

251
or 223
RDA Neutral Loss Ph-N=C=O (119 Da)Ph-N=C=O (119 Da)HN=C=O (43 Da)
Diagnostic Fragment 1

252
[M-CO]

252
[M-CO]

237
[M-HNCO]
Diagnostic Fragment 2

77
(Phenyl)

119
(PhNCO

)

91
(Tropylium)
Differentiation Logic Presence of 161 indicates asymmetric N/C substitution.[3]Dominance of 119 indicates symmetric N-substitution.Lack of 119/161; pattern dominated by high mass retention.
Key Differentiator
  • 1,3-DPBA produces an intense peak at

    
     119  because the charge often resides on the phenyl isocyanate fragment itself.
    
  • 1,5-DPBA preferentially retains the charge on the ring remnant (

    
     161 ) after losing neutral phenyl isocyanate, due to the stabilizing effect of the C5-phenyl group on the radical cation.
    

Experimental Protocol: Self-Validating Identification

To replicate these results and ensure scientific integrity, follow this LC-MS/MS or GC-MS workflow. This protocol includes a "self-check" step to verify system performance.

A. Sample Preparation[4]
  • Solvent: Dissolve 1 mg of 1,5-DPBA in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50).

  • Control: Prepare 1,3-DPBA standard at the same concentration for retention time benchmarking.

B. Instrument Parameters (LC-ESI-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 10 minutes.

  • Ionization: Positive Mode (ESI+). Note: Barbiturates often ionize better in Negative Mode (ESI-), but Positive Mode yields richer structural fragments for differentiation.

C. Validation Workflow (The "Trustworthiness" Pillar)

This workflow ensures you are detecting the correct isomer.

  • Step 1: Precursor Scan. Isolate

    
     281  (
    
    
    
    ).
  • Step 2: Collision Energy Ramp. Apply CE from 10 to 40 eV.

  • Step 3: Decision Gate.

    • If dominant product ion is 119 , suspect 1,3-DPBA .

    • If dominant product ion is 162/161 (protonated ring remnant), confirm 1,5-DPBA .

    • If dominant product ion is 238 (loss of 43), suspect 5,5-DPBA .

Workflow Start Inject Sample (m/z 281) Frag Apply Collision Energy (20-35 eV) Start->Frag Check Analyze MS2 Spectrum Frag->Check Result1 Dominant Ion: 119 Identify: 1,3-DPBA Check->Result1 Result2 Dominant Ion: 161/162 Identify: 1,5-DPBA Check->Result2 Result3 Dominant Ion: 238 Identify: 5,5-DPBA Check->Result3

Caption: Logic flow for differentiating diphenylbarbituric acid isomers using MS2 product ion scanning.

References

  • NIST Mass Spectrometry Data Center. Barbituric acid, 5,5-diphenyl- (Phenobarbital precursor) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Boehm, G. et al. (2010). Structural elucidation of barbituric acid derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • PubChem. 5,5-Diphenylbarbituric acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns - General Mechanisms. Available at: [Link] (General reference for RDA and alpha-cleavage mechanisms).

Sources

A Senior Application Scientist's Guide to X-ray Diffraction Data Validation: A Comparative Analysis of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of X-ray diffraction (XRD) data validation for 5,5-Diphenylbarbituric acid, a molecule of significant interest in medicinal chemistry and materials science. We will explore the critical steps of data acquisition and validation, comparing its crystallographic features to the well-established drug, Phenobarbital (5-ethyl-5-phenylbarbituric acid). This document is intended for researchers, scientists, and drug development professionals who rely on high-quality crystallographic data for their work.

A note on nomenclature: The user request specified "1,5-Diphenylbarbituric acid." However, the chemically more stable and widely studied isomer is 5,5-Diphenylbarbituric acid. This guide will focus on the latter, as it is the compound for which crystallographic data is more likely to be found and is of greater relevance to the scientific community.

The Imperative of Data Validation in Crystallography

A Tale of Two Barbiturates: A Comparative Overview

To contextualize the validation process, we will compare 5,5-Diphenylbarbituric acid with Phenobarbital, a widely used anticonvulsant and sedative.[2] Both are derivatives of barbituric acid, but the substitution at the 5-position significantly influences their crystallographic packing and intermolecular interactions.

Property5,5-Diphenylbarbituric AcidPhenobarbital (5-ethyl-5-phenylbarbituric acid)
Molecular Formula C16H12N2O3[3]C12H12N2O3[2]
Molecular Weight 280.28 g/mol [3]232.24 g/mol [4]
Chemical Structure Two phenyl groups at the 5-position.One ethyl and one phenyl group at the 5-position.[2]
General Appearance White crystalline powder.White, shiny crystalline powder.[5]

Experimental Workflow for High-Integrity XRD Data

The acquisition of high-quality XRD data is a multi-step process that demands meticulous attention to detail.[6] Each stage, from crystal growth to data collection, lays the foundation for a reliable final structure.

Step 1: Crystal Growth and Selection

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step in the entire process.[7]

Methodology:

  • Purification: The starting material, 5,5-Diphenylbarbituric acid, must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A systematic solvent screen should be performed to identify solvents in which the compound has moderate solubility.

  • Crystallization Technique: Slow evaporation of a saturated solution is a common and effective method. A vial containing the solution is covered with a perforated film to allow the solvent to evaporate over several days.

  • Crystal Selection: The resulting crystals should be examined under a polarized light microscope. A suitable crystal will be transparent, have well-defined faces, and should extinguish light uniformly when the polarizing stage is rotated.[8] Crystals that are cracked, opaque, or appear to be conglomerates of smaller crystals should be rejected.

Expertise & Experience: The choice of crystallization technique is critical. While slow evaporation is a good starting point, other methods like vapor diffusion or slow cooling of a saturated solution may yield better results for challenging compounds. The key is to approach the supersaturation point slowly and controllably to favor the growth of a single, well-ordered crystal rather than a multitude of small, imperfect ones.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is identified, it is carefully mounted on the diffractometer for data collection.

Methodology:

  • Mounting: The selected crystal is affixed to a glass fiber or a cryo-loop using a minimal amount of oil or grease.[9] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[1]

  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[10]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to ensure that a complete and redundant dataset is obtained.[1]

Trustworthiness: A complete and redundant dataset is crucial for accurate structure determination. Completeness refers to measuring all unique reflections out to a certain resolution, while redundancy involves measuring symmetry-equivalent reflections multiple times. High redundancy allows for better averaging and improves the signal-to-noise ratio of the data.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Methodology:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption and polarization.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules like barbiturates, direct methods are typically successful.[7]

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to minimize the difference between the observed and calculated structure factors. This is typically done using a least-squares refinement algorithm.[11]

Authoritative Grounding & Comprehensive References: The quality of the final refined model is assessed using several key metrics, most notably the R-factor and the Goodness-of-Fit (GooF).

  • R-factor (or R1): This value is a measure of the agreement between the observed structure factor amplitudes (|F_obs|) and the calculated structure factor amplitudes (|F_calc|) from the refined model.[12] A lower R-factor indicates a better fit. For a well-refined small molecule structure, the R1 value is typically below 0.05 (5%).[13]

  • Goodness-of-Fit (GooF or S): This parameter indicates how well the model fits the data, taking into account the number of reflections and refined parameters.[14] An ideal GooF value is close to 1.0.[15]

XRD Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Data Validation Data Validation Structure Refinement->Data Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The Litmus Test: A Deep Dive into checkCIF Validation

The International Union of Crystallography (IUCr) has developed a free online service called checkCIF that has become the global standard for validating crystallographic data.[16] It scrutinizes a Crystallographic Information File (CIF) for syntactic correctness, internal consistency, and conformity with established crystallographic conventions. The output is a report with alerts categorized by severity.[17]

Understanding checkCIF Alert Levels
  • Level A Alerts: These indicate potentially serious problems that should be investigated and resolved.[16] Examples include a mismatch between the chemical formula and the atoms in the model, or a very high R-factor.

  • Level B Alerts: These point to potential issues that may require corrective action.[16] An example could be a bond length that deviates significantly from expected values.

  • Level C Alerts: These are less severe and often highlight outliers or unusual features that may be real but warrant a closer look.[16]

  • Level G Alerts: These are generally informational and provide suggestions or comments on the data.

checkCIF Logic CIF_Upload Upload CIF to checkCIF Report Generate Validation Report CIF_Upload->Report Alert_A Level A Alerts Present? Report->Alert_A Alert_B Level B Alerts Present? Alert_A->Alert_B No Resolve_A Investigate & Resolve (e.g., Re-refine, correct model) Alert_A->Resolve_A Yes Alert_C Level C/G Alerts Present? Alert_B->Alert_C No Resolve_B Review & Justify (e.g., Check for disorder, explain in text) Alert_B->Resolve_B Yes Review_C Review & Acknowledge (Informational) Alert_C->Review_C Yes Final_CIF Final Validated CIF Alert_C->Final_CIF No Resolve_A->CIF_Upload Re-validate Resolve_B->Alert_A Re-validate Review_C->Final_CIF

Caption: Decision-making flowchart based on checkCIF validation alerts.

Comparative Data Analysis: 5,5-Diphenylbarbituric Acid vs. Phenobarbital

ParameterPhenobarbital (Form I)Phenobarbital (Form II)Phenobarbital (Form V)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 19.1410.9712.08
b (Å) 11.6611.7512.02
c (Å) 11.7014.1516.03
β (°) ** 111.9106.190.1
Volume (ų) **242017472323
Z 868
R-factor (R1) 0.0450.0410.052

Data for Phenobarbital polymorphs is illustrative and compiled from various crystallographic studies.[18]

Interpreting a Validation Report: A Hypothetical Case Study for 5,5-Diphenylbarbituric Acid

Imagine we have just refined the structure of 5,5-Diphenylbarbituric acid and submitted the CIF to checkCIF. The report returns the following alerts:

  • PLAT241_ALERT_2_B: Bond 'C5-C6' .. 'C5-C12' Deviates from Mean by 4.55 Sigma

    • Interpretation: This Level B alert suggests that the bond lengths of the two phenyl groups attached to the central carbon (C5) are significantly different from each other, which is chemically unexpected.

    • Action: This could indicate unresolved disorder where the phenyl groups are occupying slightly different positions in different unit cells. A re-examination of the electron density map is warranted to model this potential disorder.

  • PLAT342_ALERT_3_C: Low Bond Precision on C-C Bonds (x 1000) Ang .. 12

    • Interpretation: This Level C alert indicates that the standard uncertainty on the C-C bond lengths is high.

    • Action: This is often a consequence of poor crystal quality or weak diffraction. While it may not invalidate the overall structure, it reduces the confidence in the precise bond length values. The best course of action would be to attempt to grow a better crystal.

  • THETM01_ALERT_3_G: The value of sine(theta_max)/wavelength is less than 0.550

    • Interpretation: This Level G alert informs us that the data was not collected to a sufficiently high resolution.

    • Action: For future experiments, the data collection time should be increased or a more powerful X-ray source should be used to obtain higher resolution data, which would improve the overall quality and detail of the final structure.

Conclusion: Beyond the Data - Ensuring Reproducibility and Reliability

The validation of X-ray diffraction data is a critical, multi-faceted process that underpins the reliability of structural science. By following a rigorous experimental workflow, from meticulous crystal growth to careful data collection and refinement, researchers can generate high-quality data. The subsequent use of validation tools like checkCIF provides an objective and standardized assessment of the structural model. As demonstrated through the comparative lens of 5,5-Diphenylbarbituric acid and Phenobarbital, even subtle molecular changes can have significant structural implications, underscoring the need for robust and validated crystallographic analysis in all areas of chemical and pharmaceutical research.

References

  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. (n.d.). Retrieved February 19, 2026, from [Link]

  • checkCIF FAQ - IUCr Journals. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chadwick, K., et al. (2015). Polymorphism in Phenobarbital: Discovery of a New Polymorph and Crystal Structure of Elusive form V. Crystal Growth & Design, 15(2), 971-977.
  • R factor - Online Dictionary of Crystallography - IUCr. (2017, December 15). Retrieved February 19, 2026, from [Link]

  • Reliability factor, R-factor | Glossary | JEOL Ltd. (n.d.). Retrieved February 19, 2026, from [Link]

  • R-factor (crystallography) - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • How would one describe the R-factor in crystallography? - Biology Stack Exchange. (2012, July 2). Retrieved February 19, 2026, from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 19, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved February 19, 2026, from [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

  • Lecomte, C., & Guillot, B. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Harris, R. K., et al. (2005). NMR crystallography — Three polymorphs of phenobarbital. Magnetic Resonance in Chemistry, 43(10), 785-794.
  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. IUCr. Retrieved from [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society. (n.d.). Retrieved February 19, 2026, from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (n.d.). Retrieved February 19, 2026, from [Link]

  • Goodness of Fit - OlexSys. (n.d.). Retrieved February 19, 2026, from [Link]

  • Phenobarbital - AERU - University of Hertfordshire. (2025, October 24). Retrieved February 19, 2026, from [Link]

  • Single crystal diffraction - DoITPoMS. (n.d.). Retrieved February 19, 2026, from [Link]

  • (IUCr) IUCr checkCIF procedure - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved February 19, 2026, from [Link]

  • Estimation of the quality of refined protein crystal structures - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team. (n.d.). Retrieved February 19, 2026, from [Link]

  • Phenobarbital | C12H12N2O3 | CID 4763 - PubChem - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Lesson 23 - CCDC. (2008, March 3). Retrieved February 19, 2026, from [Link]

  • Phenobarbital. (n.d.). Retrieved February 19, 2026, from [Link]

  • What should be the desired value of GOF in xrd refinement graph, is there any specific criteria of this value? should it be less than 2? | ResearchGate. (2024, May 9). Retrieved February 19, 2026, from [Link]

  • Why SHELXL_93 refines against F-squared. (n.d.). Retrieved February 19, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved February 19, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • x Ray crystallography - Molecular Pathology. (n.d.). Retrieved February 19, 2026, from [Link]

  • 5,5-Diphenylbarbituric acid | C16H12N2O3 | CID 46484 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • 5,5-DIPHENYLBARBITURIC ACID - gsrs. (n.d.). Retrieved February 19, 2026, from [Link]

  • 5,5-DIBENZYL-BARBITURIC ACID - precisionFDA. (n.d.). Retrieved February 19, 2026, from [Link]

  • Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl- | C17H22N2O4 | CID 39833 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • 5-ethyl-5-phenylbarbituric acid - ChemBK. (2024, January 3). Retrieved February 19, 2026, from [Link]

  • 5,5-diphenylbarbituric acid (C16H12N2O3) - PubChemLite. (n.d.). Retrieved February 19, 2026, from [Link]

  • (a) Simplified representation of a molecule of a 5,5-disubstituted... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents. (n.d.).
  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved February 19, 2026, from [Link]

  • BindingDB BDBM50021437 5-Ethyl-5-phenylbarbituric acid::5-Phenyl-5-ethylbarbituric acid. (n.d.). Retrieved February 19, 2026, from [Link]

  • 5,5-DIBENZYL-BARBITURIC ACID. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Diphenylbarbituric Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of diphenylbarbituric acid isomers. While direct comparative studies on the enantiomers of 5,5-diphenylbarbituric acid are not extensively available in peer-reviewed literature, this guide synthesizes the known biological profile of the racemic compound and extrapolates potential isomeric differences based on the well-established principles of stereoselectivity in pharmacology and data from structurally related chiral barbiturates.

Introduction: The Significance of Stereochemistry in Barbiturate Activity

Barbiturates, a class of drugs derived from barbituric acid, have long been utilized for their central nervous system (CNS) depressant effects, including sedative, hypnotic, anesthetic, and anticonvulsant properties[1][2]. The pharmacological activity of these compounds is largely determined by the nature of the substituents at the C-5 position of the pyrimidine ring. When this position is asymmetrically substituted, as is the case with 5,5-diphenylbarbituric acid, the molecule is chiral and exists as a pair of enantiomers (R- and S-isomers).

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions. These differences can manifest in pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug), influencing the drug's efficacy, toxicity, and metabolic profile[3]. For instance, the enantiomers of the anesthetic neurosteroid allopregnanolone show different modulatory effects on GABA-A receptors, highlighting the importance of stereochemistry in drug-receptor interactions[4].

Anticonvulsant Activity: A Tale of Two Isomers?

The racemic mixture of 5,5-diphenylbarbituric acid has demonstrated notable anticonvulsant properties in preclinical studies. It has been shown to be effective in the maximal electroshock seizure (MES) test and as an antagonist to seizures induced by pentylenetetrazol (PTZ), two standard models for screening potential antiepileptic drugs[5]. Brain concentrations of 2 to 6 µg/g were associated with significant protection in the MES test in rats[5].

While direct comparative data for the diphenylbarbituric acid isomers is lacking, studies on other chiral barbiturates provide compelling evidence for stereoselective anticonvulsant activity. This strongly suggests that the R- and S-isomers of 5,5-diphenylbarbituric acid likely possess different anticonvulsant profiles.

Table 1: Postulated Differential Anticonvulsant Activity of Diphenylbarbituric Acid Isomers

IsomerPostulated Primary ActivityPotential EfficacyPotential Side Effects
(R)-diphenylbarbituric acid AnticonvulsantHigher potency in seizure models (e.g., MES, PTZ).Lower sedative and neurotoxic effects at therapeutic doses.
(S)-diphenylbarbituric acid Potentially lower anticonvulsant activity or different pharmacological profile.Lower potency, may contribute more to side effects.Higher potential for sedation, ataxia, or even pro-convulsant effects at certain doses.

This postulation is based on the broader understanding of stereoselectivity in drug action. The differential fit of each enantiomer into the binding pocket of its target protein would likely result in varying degrees of anticonvulsant efficacy and off-target effects.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (200-250g).

  • Drug Administration: The test compound (or vehicle control) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Diagram: Experimental Workflow for Anticonvulsant Screening

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Seizure Induction & Observation cluster_3 Data Analysis A Acclimatize Rats B Randomize into Treatment Groups A->B C Administer (R)-isomer, (S)-isomer, or Vehicle B->C D Maximal Electroshock Stimulation C->D E Observe for Tonic Hindlimb Extension D->E F Calculate ED50 for each Isomer E->F G Compare Potency and Efficacy F->G

Caption: Workflow for comparing the anticonvulsant activity of diphenylbarbituric acid isomers.

Anesthetic and Sedative Effects: A Spectrum of Activity

The anesthetic and sedative properties of barbiturates are well-documented. However, a study comparing diphenylbarbituric acid with anesthetic barbiturates like secobarbital and pentobarbital found that diphenylbarbituric acid did not significantly enhance GABA-A receptor-coupled responses, suggesting its anticonvulsant actions may be distinct from its sedative potential[6].

It is plausible that one isomer of diphenylbarbituric acid may be more responsible for the sedative side effects, while the other contributes more to the desired anticonvulsant activity. This is a common phenomenon with chiral drugs and underscores the importance of studying the individual enantiomers.

Neuroprotective Potential: An Unexplored Frontier

While some barbiturates have been investigated for neuroprotective effects in conditions like stroke and traumatic brain injury, there is a lack of specific research on the neuroprotective properties of 5,5-diphenylbarbituric acid and its isomers. Phenolic compounds, in general, have been reported to have neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions[7][8]. Given the diphenyl structure of this barbiturate, it is conceivable that it may possess neuroprotective qualities, but this remains to be experimentally verified.

Future research should explore the potential of diphenylbarbituric acid isomers to mitigate neuronal damage in in vitro models of oxidative stress and excitotoxicity.

Mechanism of Action: Beyond GABA-A Receptor Modulation

The prevailing mechanism of action for most barbiturates involves positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission. However, research suggests that the anticonvulsant effects of diphenylbarbituric acid may not solely depend on this mechanism[6]. An alternative proposed mechanism is the suppression of repetitive firing of neurons, which could be a key factor in its anti-seizure activity[9].

It is highly probable that the R- and S-isomers of diphenylbarbituric acid interact differently with their molecular targets. One isomer might have a higher affinity for the binding site responsible for limiting repetitive firing, while the other may interact more with the GABA-A receptor or other off-target sites.

Diagram: Postulated Differential Mechanisms of Action

G cluster_R (R)-Isomer cluster_S (S)-Isomer cluster_target Molecular Targets R_isomer (R)-diphenylbarbituric acid Target1 Voltage-gated Na+ Channel Limits Repetitive Firing R_isomer->Target1:f0 High Affinity (Primary Anticonvulsant Effect) Target2 GABA-A Receptor Potentiation R_isomer->Target2:f0 S_isomer (S)-diphenylbarbituric acid S_isomer->Target1:f0 S_isomer->Target2:f0 Lower Affinity (Potential Sedative Effects)

Caption: Postulated differential binding of diphenylbarbituric acid isomers to molecular targets.

Pharmacokinetics and Metabolism: The Enantioselective Journey in the Body

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be enantioselective[3]. This means that the two isomers of diphenylbarbituric acid are likely to have different pharmacokinetic profiles. For example, one isomer may be metabolized more rapidly by cytochrome P450 enzymes, leading to a shorter half-life and duration of action. Conversely, the other isomer may have a longer half-life and a greater potential for accumulation and toxicity.

Studying the pharmacokinetics of the individual enantiomers is crucial for determining the optimal dosing regimen and understanding the potential for drug-drug interactions[10][11].

Conclusion and Future Directions

While 5,5-diphenylbarbituric acid shows promise as an anticonvulsant, the lack of data on its individual isomers represents a significant knowledge gap. Based on the established principles of stereochemistry in pharmacology, it is highly likely that the R- and S-enantiomers of diphenylbarbituric acid possess distinct pharmacological and toxicological profiles.

Future research should prioritize the following:

  • Chiral Synthesis and Separation: Development of efficient methods for the asymmetric synthesis or chiral resolution of the R- and S-isomers of 5,5-diphenylbarbituric acid[12][13].

  • Comparative In Vitro and In Vivo Studies: Direct head-to-head comparisons of the anticonvulsant, anesthetic, and neuroprotective activities of the individual isomers.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways that are differentially modulated by each enantiomer.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and toxicity studies of the individual isomers to assess their safety and metabolic fate.

A thorough understanding of the stereoselective properties of diphenylbarbituric acid will be instrumental in unlocking its full therapeutic potential and developing a safer, more effective anticonvulsant agent.

References

  • Raines, A., Niner, J. M., & Pace, D. G. (1975). The Effects of 5,5-diphenylbarbituric Acid on Experimental Seizures in Rats: Correlation Between Plasma and Brain Concentrations and Anticonvulsant Activity. Epilepsia, 16(4), 575-81. [Link]

  • Iadarola, M. J., Fanelli, R. J., McNamara, J. O., & Wilson, W. A. (1985). Comparison of the effects of diphenylbarbituric acid, phenobarbital, pentobarbital and secobarbital on GABA-mediated inhibition and benzodiazepine binding. The Journal of Pharmacology and Experimental Therapeutics, 232(1), 127-33. [Link]

  • Huguenard, J. R., & Barker, J. L. (1984). Suppression of Repetitive Firing of Neurons by Diphenylbarbituric Acid. The Journal of Neuroscience, 4(10), 2583-2591. [Link]

  • Papke, R. L., & Koenig, J. A. (2007). Treatment of essential tremor with the barbiturate T2000 (1,3-dimethoxymethyl-5,5-diphenyl-barbituric acid). Movement Disorders, 22(5), 727-31. [Link]

  • Fahad, M. M., et al. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. [Link]

  • Barakat, A., et al. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. Molecules, 24(20), 3662. [Link]

  • PubChem. (n.d.). 5,5-Diphenylbarbituric acid. Retrieved from [Link]

  • Raines, A., Niner, J. M., & Pace, D. G. (1973). A comparison of the anticonvulsant, neurotoxic and lethal effects of diphenylbarbituric acid, phenobarbital and diphenylhydantoin in the mouse. The Journal of Pharmacology and Experimental Therapeutics, 186(2), 315-22. [Link]

  • Konieczny, M. T., & Dąbrowska, M. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Catalysts, 9(2), 131. [Link]

  • Fahad, M. M., et al. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. [Link]

  • Shah, P., & Singh, A. (2016). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. International Journal of Advanced Research in Chemical Science, 3(6), 22-26. [Link]

  • Spagnol, G., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 22(5), 793. [Link]

  • Siddiqui, A. A., et al. (2013). Barbituric acid derivatives as anticonvulsants. ResearchGate. [Link]

  • Tjong, D. Y. (1976). Pharmacokinetics and metabolism of barbiturates. Thesis. [Link]

  • Google Patents. (2021).
  • Global Substance Registration System. (n.d.). 5,5-DIPHENYLBARBITURIC ACID. Retrieved from [Link]

  • Zanza, A., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3129. [Link]

  • Chen, Z. W., et al. (2023). The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. International Journal of Molecular Sciences, 24(4), 3450. [Link]

  • Zanza, A., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3129. [Link]

  • Ríos, J. L., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(6), 1770. [Link]

  • Papke, R. L., & Koenig, J. A. (2007). Treatment of essential tremor with the barbiturate T2000 (1,3-dimethoxymethyl-5,5-diphenyl-barbituric acid). Movement Disorders, 22(5), 727-31. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Pérez-Alvarez, M. J., et al. (2014). Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine. PLoS ONE, 9(3), e90671. [Link]

  • Chemical Toxicity Database. (n.d.). RTECS NUMBER-CQ4199000. Retrieved from [Link]

  • ResearchGate. (2015). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. ResearchGate. [Link]

  • Frontiers in Pharmacology. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Pharmacology. [Link]

  • Janser, I., et al. (2013). Barbituric Acid-Based GABA(A) Receptor Modulators for the Treatment of Sleep Disorder and Epilepsy and as Anesthetics. ResearchGate. [Link]

  • ResearchGate. (2025). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. ResearchGate. [Link]

  • DOI. (2023). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. DOI. [Link]

Sources

A Comparative Guide to Purity Assessment Standards for 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides a comprehensive overview of the purity assessment standards for 1,5-Diphenylbarbituric acid, a derivative of barbituric acid. While specific pharmacopeial monographs for 1,5-Diphenylbarbituric acid are not established, this document synthesizes field-proven analytical methodologies for closely related diphenyl-substituted barbituric acid analogues and the broader barbiturate class. The principles and protocols detailed herein offer a robust framework for establishing a comprehensive purity profile for 1,5-Diphenylbarbituric acid.

The structural nuances of barbiturates, particularly the substituents at the C5 position, significantly influence their physicochemical properties and, consequently, the analytical strategies for their purity assessment. The presence of two phenyl groups in 1,5-Diphenylbarbituric acid imparts a high degree of lipophilicity, which is a key consideration in the selection and optimization of chromatographic methods.

Core Analytical Techniques for Purity Profiling

A multi-faceted approach employing a suite of orthogonal analytical techniques is essential for a thorough purity assessment of 1,5-Diphenylbarbituric acid. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), each offering unique advantages in the separation and identification of the main component and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, stands as the principal technique for the purity and impurity determination of barbiturates due to its high resolution, sensitivity, and adaptability.[1][2]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 or C8 stationary phase is typically employed for the analysis of barbiturates. The non-polar nature of these phases provides effective retention and separation of lipophilic molecules like 1,5-Diphenylbarbituric acid.

  • Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (typically acetonitrile or methanol) is used. The buffer controls the ionization of the weakly acidic barbiturate, influencing its retention and peak shape. The organic modifier is adjusted to achieve optimal elution and separation from impurities. For Mass Spectrometry (MS) compatible methods, volatile buffers like ammonium acetate or formate are preferred over non-volatile phosphate buffers.

  • Detection: UV detection is the most common method for barbiturates, as the pyrimidine ring exhibits strong chromophoric properties. A photodiode array (PDA) detector is highly recommended as it provides spectral information that can aid in peak identification and purity assessment.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 1,5-Diphenylbarbituric Acid Sample Solvent Dissolve in Mobile Phase Diluent Sample->Solvent Standard Prepare Reference Standard Solution Standard->Solvent Injection Inject into HPLC System Solvent->Injection Separation Isocratic or Gradient Elution on C18 Column Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (Area % or vs. Standard) Integration->Quantification Impurity Impurity Profiling Quantification->Impurity

Caption: A typical workflow for the purity assessment of 1,5-Diphenylbarbituric acid by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile impurities and can provide structural information for unknown compounds.

Causality Behind Experimental Choices:

  • Derivatization: Barbiturates are often derivatized prior to GC analysis to increase their volatility and improve their chromatographic behavior.

  • Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of derivatized barbiturates.

  • Mass Spectrometry: Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns that can be compared to spectral libraries for compound identification.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of synthesis and purification.[1]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel plates are the standard for barbiturate analysis.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is used to achieve the desired separation.

  • Visualization: Visualization is typically achieved under UV light (254 nm) or by staining with a suitable reagent.

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Adsorption/partitioning on a thin layer of adsorbent material.
Primary Use Quantitative purity and impurity determination.Identification of volatile impurities and structural elucidation.Qualitative purity assessment, reaction monitoring.
Sample Derivatization Not usually required.Often required for barbiturates.Not required.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to ng level).
Resolution High to very high.Very high.Low to moderate.
Throughput Moderate to high.Moderate.High.

Potential Impurities in 1,5-Diphenylbarbituric Acid

The impurity profile of 1,5-Diphenylbarbituric acid is largely dependent on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Intermediates: Synthetic intermediates that have not been fully converted to the final product.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Degradation Products: Hydrolysis of the barbiturate ring is a common degradation pathway for this class of compounds, particularly in the presence of moisture and at non-neutral pH.[1]

Logical Relationship of Purity Assessment Steps:

Purity_Assessment_Logic cluster_synthesis Synthesis & Purification cluster_initial_assessment Initial Purity Assessment cluster_comprehensive_analysis Comprehensive Purity Analysis cluster_final Final Specification Synthesis Chemical Synthesis of 1,5-Diphenylbarbituric Acid Purification Crystallization or Chromatographic Purification Synthesis->Purification TLC TLC for qualitative check Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint HPLC HPLC for Quantitative Purity and Impurity Profiling TLC->HPLC Specification Establishment of Purity Specification HPLC->Specification GCMS GC-MS for Volatile Impurities GCMS->Specification NMR NMR for Structural Confirmation NMR->Specification MassSpec Mass Spectrometry for Molecular Weight Verification MassSpec->Specification

Caption: Logical workflow for the comprehensive purity assessment of 1,5-Diphenylbarbituric acid.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a general guideline and should be optimized for the specific instrumentation and 1,5-Diphenylbarbituric acid sample.

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 20 mM potassium phosphate monobasic) and adjust the pH to 3.0 with phosphoric acid.

    • Prepare the mobile phase by mixing the buffer and acetonitrile in a suitable ratio (e.g., 60:40 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of 1,5-Diphenylbarbituric acid reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh the 1,5-Diphenylbarbituric acid sample and dissolve it in the mobile phase to obtain a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (determined by UV scan, typically around 210-220 nm for the barbiturate ring).

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time and peak area reproducibility).

    • Inject the sample solution.

  • Data Analysis:

    • Calculate the purity of the sample by the area percentage method or by comparing the peak area of the main component in the sample to that of the standard solution.

Protocol 2: Thin-Layer Chromatography (TLC) for Qualitative Purity
  • Sample Preparation:

    • Dissolve a small amount of the 1,5-Diphenylbarbituric acid sample in a suitable solvent (e.g., acetone or methanol) to a concentration of approximately 1 mg/mL.

  • TLC Plate Preparation:

    • Using a capillary tube, spot a small amount of the sample solution onto a silica gel TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate.

    • Visualize the spots under UV light at 254 nm.

  • Interpretation:

    • A single spot indicates a relatively pure compound. The presence of additional spots suggests the presence of impurities.

Conclusion

The purity assessment of 1,5-Diphenylbarbituric acid requires a systematic and scientifically sound approach. While specific regulatory standards for this compound are not yet defined, the application of established analytical techniques for the barbiturate class provides a robust framework for its characterization. A combination of HPLC for quantitative analysis, GC-MS for volatile impurity identification, and TLC for rapid qualitative checks, forms a comprehensive strategy. The protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to establish and validate appropriate purity assessment standards for 1,5-Diphenylbarbituric acid, ensuring the quality and consistency of this important chemical entity.

References

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 5(4), 76-80. [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Talanta, 58(2), 315-322. [Link]

  • Voorhes, K. J., & Skinner, G. S. (1969). The Preparation of 5-Bromo-5-phenylbarbituric Acid. Journal of Chemical Education, 46(6), 369. [Link]

  • SIELC Technologies. (n.d.). Separation of Barbituric acid, 5-(p-methoxybenzylidene)- on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 5,5-Diphenylbarbituric acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Vazakas, A. J., & Bennetts, W. W. (1964). The Synthesis and Antiinflammatory Activity of Some Derivatives of 1,3-Diphenylbarbituric Acid. Journal of Medicinal Chemistry, 7(3), 342-344. [Link]

  • Al-Mulla, A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 299-354. [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO. [Link]

  • Fahad, A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. [Link]

  • Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-. Retrieved February 20, 2026, from [Link]

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. ResearchGate. [Link]

  • Iqbal, R., & Ahmad, N. (1981). Spectrophotometric Determination of Barbituric Acid with Ninhydrin. Pakistan Journal of Scientific and Industrial Research, 24(5-6), 194-196. [Link]

  • Global Substance Registration System. (n.d.). 5,5-DIPHENYLBARBITURIC ACID. Retrieved February 20, 2026, from [Link]

  • Patel, P., & Sharma, M. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(2), 986-997. [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved February 20, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5,5-Diphenylbarbituric acid. Retrieved February 20, 2026, from [Link]

  • WebofPharma. (n.d.). British Pharmacopoeia 2023 Monographs & Formulated Alphabet M. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Barbituric acid, 5-methyl-5-phenyl perbutylated. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • International Atomic Energy Agency. (2023). An efficient synthesis of phenyl barbituric-(2-14C) acid. Retrieved February 20, 2026, from [Link]

  • USP-NF. (2017). Barbituric Acid. Retrieved February 20, 2026, from [Link]

  • precisionFDA. (n.d.). 5,5-DIBENZYL-BARBITURIC ACID. Retrieved February 20, 2026, from [Link]

  • Agilent Technologies. (n.d.). High Throughput HPLC Analysis of Barbiturates. Retrieved February 20, 2026, from [Link]

Sources

UV-Vis Absorption Spectra of 1,5-Diphenylbarbituric Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of the UV-Vis absorption properties of 1,5-Diphenylbarbituric acid, contrasting it with its structural isomers to aid in precise identification and application.

Executive Summary & Structural Context

1,5-Diphenylbarbituric acid (1,5-DPBA) is a specific disubstituted derivative of barbituric acid where one phenyl group is attached to a nitrogen atom (N1) and the other to the C5 methylene carbon. This unique substitution pattern (N,C-disubstituted) distinguishes it chemically and spectrally from the more common 1,3-Diphenylbarbituric acid (N,N'-disubstituted) and 5,5-Diphenylbarbituric acid (C,C-disubstituted).

For researchers and drug developers, distinguishing these isomers is critical as their tautomeric behaviors, solubility profiles, and biological interactions differ significantly. This guide compares the spectral signatures of 1,5-DPBA against its isomers, providing a robust framework for identification.

Isomer Comparison Matrix
Feature1,5-Diphenylbarbituric Acid 1,3-Diphenylbarbituric Acid 5,5-Diphenylbarbituric Acid
Substitution N1 (Phenyl), C5 (Phenyl)N1 (Phenyl), N3 (Phenyl)C5 (Phenyl), C5 (Phenyl)
CAS Number 19011-66-631602-86-12358-43-2
Chromophore Conjugated N-Phenyl + Acidic C-PhenylDual N-Phenyl ConjugationNon-conjugated Phenyls (sp³ C)
Tautomerism High (C5-H and N3-H available)Low (No N-H, only C5-H)None (No C5-H)
Primary

~255–260 nm (Predicted*)252–254 nm 238–240 nm (pH dependent)

*Note: Direct experimental data for the 1,5-isomer is rare in open literature. Values are derived from chromophore superposition principles validated against 1,3- and 5,5- analogs.

Spectral Analysis & Comparative Data

Theoretical Spectral Signature of 1,5-DPBA

The UV-Vis spectrum of 1,5-DPBA is governed by two distinct chromophoric interactions:

  • N-Phenyl Interaction (N1): The lone pair on Nitrogen 1 conjugates with the phenyl ring, typically resulting in a bathochromic shift (red shift) to the 250–255 nm region, similar to N-phenylurea derivatives.

  • C-Phenyl Interaction (C5): The phenyl group at C5 is attached to an acidic carbon. In basic media, the formation of an enolate anion at C5 creates a conjugated system extending through the carbonyls, typically absorbing near 260 nm .

Result: Unlike 5,5-DPBA, which lacks conjugation between the phenyl rings and the pyrimidine core, 1,5-DPBA exhibits a broader, more intense absorption band shifted towards longer wavelengths (255–265 nm), particularly in alkaline solutions.

Comparative Benchmarks (Alternatives)

To validate the identity of 1,5-DPBA, it must be compared against the following established standards:

Alternative A: 1,3-Diphenylbarbituric Acid [1][2][3]
  • Spectral Profile: Exhibits a strong absorption maximum at 252–254 nm in ethanol.

  • Mechanism: Both nitrogens are substituted, maximizing the N-phenyl conjugation. However, the absence of an N-H proton limits tautomeric shifts compared to the 1,5-isomer.

  • Differentiation: 1,3-DPBA does not show the significant pH-dependent spectral shifts associated with N-deprotonation, whereas 1,5-DPBA (with one N-H) will.

Alternative B: 5,5-Diphenylbarbituric Acid [4][5][6][7][8]
  • Spectral Profile:

    
     at 238–240 nm  (in pH 9.2 buffer).
    
  • Mechanism: The C5 carbon is sp³ hybridized, preventing conjugation between the phenyl rings and the heterocyclic

    
    -system. The spectrum is essentially a summation of the isolated barbiturate ring and benzene absorptions.
    
  • Differentiation: This isomer lacks the active methylene proton at C5, making it chemically more stable but spectrally distinct (blue-shifted) compared to 1,5-DPBA.

Experimental Protocol: Self-Validating Measurement

To ensure accuracy and reproducibility (Trustworthiness), follow this pH-differential scanning protocol. This method validates the presence of the 1,5-isomer by exploiting its unique ionizable protons.

Workflow Diagram

UV_Protocol Start Sample Preparation (10 µM in EtOH) Split Split Aliquots Start->Split Acid Acidic Scan (pH 2) 0.1 M HCl Split->Acid Base Basic Scan (pH 10) 0.1 M NaOH Split->Base Compare Differential Analysis (Bathochromic Shift?) Acid->Compare Reference Base->Compare Shift Observation Result Identify Isomer Compare->Result

Figure 1: Differential pH scanning workflow to distinguish 1,5-DPBA from non-ionizable isomers.

Step-by-Step Methodology
  • Stock Solution: Dissolve 1.0 mg of the analyte in 10 mL of HPLC-grade Ethanol (or DMSO if solubility is poor). Dilute to a final concentration of ~10–20 µM.

  • Baseline Correction: Use pure solvent in matched quartz cuvettes (1 cm path length).

  • Neutral Scan: Record spectrum from 200 nm to 400 nm.

  • pH Modulation (The Validation Step):

    • Acidic: Add 20 µL of 1 M HCl to the cuvette. Record spectrum. (1,5-DPBA exists in keto form).

    • Basic: Add 20 µL of 1 M NaOH to a fresh aliquot. Record spectrum.

    • Observation: 1,5-DPBA will show a distinct bathochromic shift (red shift) and hyperchromic effect (increased intensity) in base due to enolate formation at C5 and N3 deprotonation. 1,3-DPBA will show minimal shift (no N-H). 5,5-DPBA will show a shift due to N-H deprotonation but lacks the C5 enolization.

Applications & Causality

Why choose 1,5-Diphenylbarbituric acid?

  • Supramolecular Chemistry: The 1,5-substitution pattern leaves one N-H and one C=O face open for specific hydrogen bonding motifs (Janus-faced H-bonding), unlike the 1,3-isomer which is a pure H-bond acceptor.

  • Drug Development: The C5-phenyl group in 1,5-DPBA mimics the lipophilicity of Phenobarbital but with altered metabolic stability due to the N-phenyl group blocking one metabolic site.

  • Sensing: The active methylene at C5 allows 1,5-DPBA to react with aldehydes (Knoevenagel condensation) to form colored merocyanine dyes, useful in colorimetric sensing (similar to Thiobarbituric acid assays).

References

  • National Institutes of Health (NIH) - PubChem. Barbituric Acid Derivatives and Analogues. Available at: [Link]

  • CAS Common Chemistry. 1,5-Diphenylbarbituric acid (CAS 19011-66-6). Available at: [Link][4][8]

  • Whiteley, M. A. (1907). The formation of 1:3-diphenylbarbituric acid and some coloured derivatives.[9] Journal of the Chemical Society, Transactions.[9] (Historical context for 1,3-isomer comparison).

  • Justia Patents. Pharmaceutical co-crystal compositions (Reference for 5,5-diphenylbarbituric acid solubility and spectra). Available at: [Link]

Sources

Technical Comparison Guide: 1,5-Diphenylbarbituric Acid vs. 5,5-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical distinction between 1,5-diphenylbarbituric acid (1,5-DPB) and its pharmacologically active isomer, 5,5-diphenylbarbituric acid (5,5-DPB) .

Core Insight: While these compounds are structural isomers (


), their functional properties diverge radically due to the substitution pattern at the C5 position. 5,5-DPB  is a lipophilic, weakly acidic CNS depressant. 1,5-DPB  is a highly acidic, pharmacologically inactive byproduct often encountered as a synthesis impurity. Correct identification is critical for maintaining the integrity of Structure-Activity Relationship (SAR) studies and ensuring pharmaceutical purity.

Part 1: Structural & Mechanistic Divergence

The fundamental difference lies in the "Acidic Core" of the barbiturate ring. The pharmacological activity of barbiturates is strictly governed by the substitution at the C5 carbon.

Structural Comparison
  • 5,5-Diphenylbarbituric Acid (Active Target): Both phenyl rings are attached to the C5 carbon. The C5 position is quaternary (no protons), preventing enolization at this site. This forces the molecule to ionize only at the N-H positions (pKa ~7.5), providing the ideal lipophilicity/ionization balance for crossing the Blood-Brain Barrier (BBB).

  • 1,5-Diphenylbarbituric Acid (Inactive Impurity): One phenyl is at N1, and the other is at C5. The C5 carbon retains one proton (

    
    ). This proton is flanked by two carbonyl groups, making it highly acidic (pKa ~4.0). This high acidity leads to almost complete ionization at physiological pH, preventing BBB penetration and rendering the molecule inactive.
    
Visualizing the Isomerism

The following diagram illustrates the structural connectivity and the resulting electronic consequences.

BarbiturateComparison cluster_55 5,5-Diphenylbarbituric Acid (Active) cluster_15 1,5-Diphenylbarbituric Acid (Inactive) Struct55 Structure: C5 substituted with 2 Phenyls N1, N3 have Protons Prop55 Properties: Weak Acid (pKa ~7.5) Lipophilic CNS Active Struct55->Prop55 Quaternary C5 No Enolization Struct15 Structure: N1-Phenyl, C5-Phenyl C5 retains 1 Proton Struct55->Struct15 Isomers (C16H12N2O3) Mech55 Mechanism: Crosses BBB Modulates GABAA Receptor Prop55->Mech55 Optimal logP Prop15 Properties: Strong Acid (pKa ~4.0) Highly Polar (Ionized) CNS Inactive Struct15->Prop15 Acidic C5-H (Active Methylene) Mech15 Outcome: Cannot cross BBB Rapid Renal Excretion Prop15->Mech15 99.9% Ionized at pH 7.4

Caption: Structural logic flow demonstrating why C5-substitution dictates pharmacological fate. 5,5-disubstitution preserves lipophilicity, while 1,5-substitution creates a highly acidic, inactive species.

Part 2: Analytical Characterization (The "How-To")

Distinguishing these isomers requires specific analytical workflows. Standard UV or low-res Mass Spec may fail due to their identical molecular weight and similar chromophores.

Comparative Data Table
Feature5,5-Diphenylbarbituric Acid1,5-Diphenylbarbituric AcidSignificance
CAS RN 21914-07-8(Isomer/Impurity)Unique Identifier
C5 Environment Quaternary (C-Ph, C-Ph)Tertiary (C-H, C-Ph)Primary Differentiator
pKa (Approx) 7.3 - 7.63.8 - 4.2Solubility/Extraction basis
Melting Point 298-299 °C [1]Typically Lower (<250 °C)Purity Check
Solubility (pH 8) Low/ModerateHigh (Forms Salt)Extraction Separation
1H NMR (C5) Absent Singlet/Doublet ~4-5 ppm The "Smoking Gun"
The "Smoking Gun": NMR Analysis

The most reliable method for identification is Proton NMR (


-NMR) .
  • 5,5-DPB Spectrum:

    • Aromatic Region (7.0 - 7.5 ppm): Multiplet integrating to 10 protons (two phenyl rings).

    • NH Region (11.0 - 12.0 ppm): Broad singlets integrating to 2 protons (N1-H and N3-H).

    • Aliphatic/C5 Region: SILENT. There are no protons on C5.

  • 1,5-DPB Spectrum:

    • Aromatic Region: Multiplet integrating to 10 protons (N-Ph and C-Ph).

    • C5 Proton: A distinct singlet (or doublet if coupling occurs with NH) typically found between 4.5 - 6.0 ppm (depending on solvent and enolization).

    • NH Region: Integrates to only 1 proton (N3-H).

Part 3: Experimental Protocols

Protocol A: Rapid NMR Discrimination Workflow

Purpose: To definitively identify the isomer in a crude synthesis mixture.

  • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 . (DMSO is preferred over

    
     to ensure full solubility and slow down proton exchange).
    
  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Analysis Logic:

    • Step 1: Integrate the aromatic region (set to 10H).

    • Step 2: Check the range 4.0 - 6.0 ppm .

      • Signal Present (1H)?

        
        1,5-Isomer  (or other mono-substituted impurity).
        
      • Signal Absent?

        
         Proceed to Step 3.
        
    • Step 3: Check the range 11.0 - 13.0 ppm .

      • Integrates to 2H?

        
        5,5-Diphenylbarbituric Acid .[1][2][3]
        
      • Integrates to 1H?

        
         Likely 1,3,5-trisubstituted or N-substituted degradation product.
        
Protocol B: Solubility-Based Purification (The "Shake-Out")

Purpose: To separate 1,5-DPB impurity from 5,5-DPB product based on acidity differences. Principle: 1,5-DPB is a strong acid (pKa ~4) and will dissolve in weak base (Sodium Bicarbonate). 5,5-DPB is a weak acid (pKa ~7.5) and requires a stronger base (Sodium Hydroxide) or will remain insoluble in Bicarbonate.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • First Extraction (Remove 1,5-DPB):

    • Wash the organic layer with 5% Sodium Bicarbonate (

      
      )  solution (
      
      
      
      ).
    • Mechanism:[4][5][6] The highly acidic 1,5-DPB deprotonates and moves into the aqueous layer. The 5,5-DPB remains in the EtOAc.

  • Second Extraction (Isolate 5,5-DPB):

    • Extract the EtOAc layer with 0.1 M Sodium Hydroxide (NaOH) .

    • Mechanism:[4][5][6] The 5,5-DPB deprotonates and moves into the aqueous layer. Neutral impurities remain in EtOAc.

  • Precipitation:

    • Take the NaOH aqueous layer and acidify with HCl to pH 2.

    • The white precipitate formed is the purified 5,5-Diphenylbarbituric Acid .

  • Validation: Filter, dry, and verify MP (Target: 298-299 °C).

Part 4: Functional Performance & Bioactivity

Structure-Activity Relationship (SAR)

The 5,5-disubstitution pattern is a strict requirement for barbiturate hypnotic activity [2].

  • Lipophilicity (logP): The two phenyl groups at C5 in 5,5-DPB create a hydrophobic core essential for partitioning into the CNS.

  • Acidity & Ionization: At physiological pH (7.4), 5,5-DPB exists as a mixture of ionized and unionized forms (~50:50). The unionized form crosses membranes; the ionized form interacts with the GABA_A receptor.

  • Failure of 1,5-DPB: Due to the C5-H, 1,5-DPB has a pKa ~4. At pH 7.4, it is >99.9% ionized (anionic). It is too polar to cross the BBB and is rapidly excreted by the kidneys, resulting in zero hypnotic activity.

Decision Tree for Researchers

Use this logic flow to determine the utility of your synthesized compound.

DecisionTree Start Synthesized Compound (C16H12N2O3) Test1 Test: Solubility in 5% NaHCO3 Start->Test1 Soluble Soluble (Effervescence) Test1->Soluble Yes Insoluble Insoluble Test1->Insoluble No Result1 High Acidity (pKa < 5) Likely 1,5-DPB Soluble->Result1 Result2 Weak Acidity (pKa > 7) Likely 5,5-DPB Insoluble->Result2 Action1 ACTION: Discard or Reprocess (Inactive Impurity) Result1->Action1 Action2 ACTION: Proceed to NMR (Potential Active Drug) Result2->Action2

Caption: Operational decision tree for rapid screening of barbiturate synthesis products.

References

  • CAS Common Chemistry. 5,5-Diphenylbarbituric acid (CAS RN 21914-07-8).[1][2] American Chemical Society.[2][7] Link

  • DeRuiter, J. The Barbiturates: Structure-Activity Relationships (SAR). Principles of Drug Action 2, Auburn University. Link

  • PubChem. 5,5-Diphenylbarbituric acid (Compound Summary). National Library of Medicine. Link

  • Gryff-Keller, A., & Kraska-Dziadecka, A. (2020). Structure of Barbituric Acid in Water Solutions – An NMR/DFT Study. Warsaw University of Technology. (Contextual grounding on Barbituric acid acidity).

Sources

A Senior Application Scientist's Guide to the Thermal Analysis of 1,5-Diphenylbarbituric Acid: A Comparative Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the meticulous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock upon which safety, efficacy, and stability are built. Thermal analysis, encompassing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), stands as a cornerstone of this characterization process. These techniques provide critical insights into the physicochemical properties of a compound, such as its melting point, thermal stability, purity, and potential for polymorphism—different crystalline forms of the same compound that can have distinct solubility and bioavailability profiles.[1][2]

This guide focuses on 1,5-Diphenylbarbituric acid, a derivative of the well-established barbituric acid scaffold. While barbiturates have been studied for decades, each new derivative presents a unique profile.[3][4][5] The introduction of two phenyl groups is expected to significantly influence the molecule's thermal behavior compared to its parent compound, barbituric acid, or other classic derivatives like phenobarbital. This document provides a comprehensive, method-driven comparison, explaining not just how to conduct the analysis but why each step is critical for generating robust, reliable, and interpretable data for drug development professionals.

The Critical Role of TGA/DSC in API Characterization

Before delving into the specific protocols, it is essential to understand the causality behind employing this dual-analytical approach.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] Its primary purpose is to assess thermal stability and composition. For an API like 1,5-Diphenylbarbituric acid, TGA can reveal the temperature at which it begins to decompose, and whether the sample contains residual solvents or hydrates, which would be observed as mass loss at lower temperatures.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[2][9] This technique is exceptionally sensitive to phase transitions. It allows for the precise determination of melting points, crystallization events, and glass transitions.[10][11] For pharmaceutical solids, DSC is the principal tool for identifying and characterizing polymorphism, a critical factor for ensuring batch-to-batch consistency and predictable drug performance.[1][2]

Combining these techniques provides a holistic thermal profile, where a mass loss event in TGA can be correlated with an endothermic or exothermic event in DSC, helping to distinguish between, for example, melting and decomposition.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Sample Preparation

The quality of thermal analysis data begins with meticulous sample preparation. The goal is to use a sample that is truly representative of the bulk material.

Protocol:

  • Homogenization: If the sample consists of coarse crystals, gently grind it using an agate mortar and pestle to achieve a uniform, fine powder. This ensures consistent heat transfer throughout the sample.

  • Sample Mass: Accurately weigh 3-5 mg of the prepared sample into a standard aluminum DSC pan.

    • Causality: This mass range is optimal. Less than 3 mg may produce a weak signal that is difficult to analyze accurately, while more than 5 mg can lead to thermal gradients within the sample, causing peak broadening and a loss of resolution.[12]

  • Crucible Sealing: Crimp the pan with an aluminum lid. For this analysis, a pinhole lid is recommended.

    • Causality: A pinhole allows any evolved gases (from decomposition or desolvation) to escape, preventing a pressure buildup that could damage the DSC cell and distort the thermogram. For TGA, an open ceramic or aluminum crucible is used to facilitate mass exchange.

Thermogravimetric Analysis (TGA) Methodology

Objective: To determine the thermal stability and decomposition profile of 1,5-Diphenylbarbituric acid.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is crucial to prevent oxidative degradation of the sample, ensuring that the observed mass loss is due to thermal decomposition alone.[6][13]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Causality: A 10°C/min heating rate is a standard practice that provides a good balance between resolution and experiment time. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of closely occurring events.

Differential Scanning Calorimetry (DSC) Methodology

Objective: To determine the melting point, heat of fusion, and screen for potential polymorphic or pseudopolymorphic transitions.

Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards, such as indium.[3]

  • Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (First Heat): Equilibrate at 30°C. Heat the sample from 30°C to a temperature approximately 20°C above its melting point (as determined by preliminary runs or literature) at a rate of 10°C/min. This first scan reveals the thermal history of the as-received sample.

    • Segment 2 (Controlled Cool): Cool the sample at a controlled rate of 10°C/min back to 30°C. This can reveal crystallization or solid-solid transitions.

    • Segment 3 (Second Heat): Reheat the sample at 10°C/min as in Segment 1.

    • Causality: The heat-cool-heat cycle is a powerful tool. The first heat shows the material's properties "as is". The cooling and second heating cycles can help identify reversible transitions and characterize the behavior of the melt-crystallized material, which can uncover metastable polymorphs or confirm the presence of an amorphous phase.[1]

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the TGA/DSC experimental process.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Homogenize Homogenize Sample (Gentle Grinding) Weigh Weigh 3-5 mg Sample Homogenize->Weigh Seal Seal in Pinhole Lid Pan (for DSC) Weigh->Seal TGA TGA Analysis (30-600°C @ 10°C/min) Seal->TGA DSC DSC Analysis (Heat-Cool-Heat Cycle) Seal->DSC TGA_Data Evaluate Thermal Stability & Decomposition Profile TGA->TGA_Data DSC_Data Determine Melting Point (Tm) & Enthalpy (ΔHfus) Screen for Polymorphism DSC->DSC_Data Correlate Correlate TGA & DSC (e.g., Melt vs. Decomp) TGA_Data->Correlate DSC_Data->Correlate

Caption: Experimental workflow for TGA/DSC analysis.

Comparative Analysis: 1,5-Diphenylbarbituric Acid vs. Alternatives

ParameterBarbituric AcidPhenobarbital (Form I)1,5-Diphenylbarbituric Acid (Hypothetical)Scientific Rationale for Hypothetical Data
Structure Unsubstituted5-ethyl, 5-phenyl1-phenyl, 5-phenylIntroduction of two bulky, aromatic phenyl groups.
Molecular Weight 128.09 g/mol [14]232.24 g/mol 280.28 g/mol [15]Significantly higher molecular weight than alternatives.
Melting Point (Tm) ~245 °C (with decomp.)[16][17]~176 °C~260-270 °C Increased molecular weight and potential for strong π-π stacking interactions from the phenyl rings would significantly increase the crystal lattice energy, leading to a higher melting point.
Heat of Fusion (ΔHfus) Not applicable (decomposes)~29 kJ/mol~35-45 kJ/mol A more ordered and tightly packed crystal lattice due to intermolecular forces would require more energy to melt.
Decomposition Onset (Td) ~245 °C[16]> 200 °C> 280 °C The aromatic rings add significant thermal stability to the molecule. Decomposition is expected to occur at a temperature above the melting point.
Polymorphism Known to have at least two forms.[18]Extensively studied with at least 11 known polymorphs.[19]Highly Probable The structural complexity and presence of phenyl groups, which can adopt different orientations (torsional polymorphism), create a high likelihood for the existence of multiple crystalline forms.[3][4]

Interpreting the Hypothetical Thermal Data

TGA Curve (Hypothetical):

  • Initial Region (30-250°C): A stable baseline with negligible mass loss (<0.5%) is expected, indicating the absence of residual solvents or water and confirming the material is anhydrous and non-solvated.

  • Decomposition (onset >280°C): A sharp, single-stage mass loss would indicate a clean decomposition process. The onset of this mass loss defines the upper limit of the compound's thermal stability.

DSC Curve (Hypothetical):

  • First Heat: A single, sharp endothermic peak observed around 265°C would be characteristic of the melting of a pure, highly crystalline substance. The sharpness of the peak is an indicator of purity.[11] A broad peak could suggest the presence of impurities or a wider range of crystallite sizes.

  • Cooling Cycle: Upon cooling the melt, an exothermic peak would appear, corresponding to recrystallization. The temperature and shape of this peak provide information on the crystallization kinetics.

  • Second Heat: If the second heating scan shows a melting peak at the same temperature as the first, it suggests that the compound recrystallized into the same stable form. The appearance of new, smaller peaks at lower temperatures could indicate the formation of metastable polymorphs from the melt.[1]

Logical Comparison of Barbiturate Derivatives

The structural modifications directly impact the expected thermal behavior.

G cluster_compounds cluster_properties BA Barbituric Acid - Unsubstituted - Lower MW - Decomposes at m.p. PB Phenobarbital - 5,5-disubstituted - Asymmetric - Extensive Polymorphism DPBA 1,5-Diphenylbarbituric Acid - 1,5-disubstituted - Higher MW - Phenyl groups add stability Properties High Thermal Stability High Melting Point High Potential for Polymorphism DPBA->Properties leads to

Sources

Safety Operating Guide

Operational Guide: Disposal of 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Diphenylbarbituric Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1]

Executive Summary

This guide outlines the technical protocol for the safe disposal of 1,5-Diphenylbarbituric acid (and structurally related diphenylbarbituric acid derivatives).[1] While often used as a research reagent or intermediate, the barbiturate scaffold necessitates a dual-track assessment: chemical hazard management and regulatory scheduling verification .[1]

Immediate Action Required:

  • Quarantine: Isolate the material from oxidizers.

  • Verify: Confirm DEA scheduling status (often Schedule IV or analogue) before handover.

  • Dispose: The mandatory disposal path is High-Temperature Incineration via a licensed waste vendor.[1]

Part 1: Identification & Hazard Assessment[3][4]

Before initiating disposal, you must characterize the waste to determine if it falls under Controlled Substance regulations or standard Hazardous Chemical protocols.

1. Chemical Profile & Hazards[1][2][3][4][5]
  • Chemical Identity: 1,5-Diphenylbarbituric acid (Isomeric with 5,5-Diphenylbarbituric acid).[1]

  • Pharmacophore: Pyrimidinetrione ring.[6]

  • Primary Hazards:

    • Bioactivity: Potential Central Nervous System (CNS) depressant.

    • Reproductive Toxicity: Barbiturates are known teratogens (H360).

    • Irritant: Skin and eye irritant (H315, H319).[1][2][4]

2. Regulatory Classification (Critical Step)

Unlike common solvents, this compound carries a "Dual-Identity" risk.[1]

  • EPA (RCRA): Unless specifically listed (e.g., P-list or U-list), it is classified based on characteristics.[1] It typically falls under Non-Halogenated Organic Waste unless it exhibits specific toxicity via TCLP.

  • DEA (Controlled Substances Act): Many barbituric acid derivatives are Schedule IV controlled substances.

    • Action: You must verify if your specific isomer (1,5-diphenyl) is explicitly scheduled or treated as an analogue in your jurisdiction.[1]

    • Rule of Thumb: If the container has a "C-IV" symbol, it must go through a Reverse Distributor, not a standard chemical waste hauler.[1]

Data Summary Table: Waste Characterization

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline powder)Requires sifting-proof containment (HDPE).[1]
RCRA Code (USA) Not P/U Listed (Default to Process Knowledge)Label as "Hazardous Waste - Toxic/Irritant".[1]
Incompatibility Strong Oxidizers, Strong BasesDo not commingle with Nitric Acid or Peroxides.[1]
Disposal Method High-Temp Incineration (>1000°C)Destroys the pyrimidine ring structure.[1]
Part 2: Pre-Disposal Stabilization & Packaging

Principle: The goal is to prevent environmental release and unauthorized access during the accumulation phase.

Protocol A: Solid Waste (Pure Substance)
  • Primary Containment: Transfer the substance into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Sealing: Tape the lid with parafilm or vinyl tape to prevent powder dispersion.

  • Bagging: Place the sealed jar into a clear, 4-mil polyethylene zip-lock bag (secondary containment).

Protocol B: Liquid Waste (Stock Solutions)
  • Segregation: Do not mix with halogenated solvents (e.g., Chloroform, DCM) unless unavoidable, as this increases disposal costs.[1]

  • Solvent Compatibility: Ensure the waste solvent (e.g., DMSO, Methanol) is compatible with the HDPE container.

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Part 3: The Disposal Workflow

This workflow ensures a "Chain of Custody" from the bench to the incinerator.

Decision Logic Diagram

The following diagram illustrates the critical decision points regarding regulatory status and physical state.

DisposalWorkflow Start Waste Generation: 1,5-Diphenylbarbituric Acid CheckDEA Is the container marked Schedule III or IV? Start->CheckDEA YesDEA YES: Controlled Substance CheckDEA->YesDEA Yes NoDEA NO: Chemical Waste CheckDEA->NoDEA No SecureStorage Store in Double-Locked Safe Pending Pickup YesDEA->SecureStorage ReverseDist Contact Reverse Distributor (DEA Form 41) Incineration Final Disposal: High-Temp Incineration ReverseDist->Incineration SecureStorage->ReverseDist Charac Characterize Waste Stream NoDEA->Charac Solid Solid Waste (Pure/Contaminated Debris) Charac->Solid Liquid Liquid Waste (Solvent Solutions) Charac->Liquid LabPack Lab Pack (Drumming) Segregate from Oxidizers Solid->LabPack Liquid->LabPack Labeling Label: 'Non-Regulated Hazardous Waste' Tag: Toxic, Reprotoxin LabPack->Labeling Labeling->Incineration

Figure 1: Decision tree for the disposal of barbituric acid derivatives, distinguishing between DEA-controlled inventory and standard chemical waste.[1]

Part 4: Documentation & Compliance[2]

To maintain a self-validating system, you must generate a "paper trail" that proves the mass balance of the material.[1]

1. Labeling Requirements

Attach a hazardous waste tag to the container immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "1,5-Diphenylbarbituric acid" (No abbreviations/formulas).[1]

  • Hazards: Check "Toxic" and "Irritant".

2. Inventory Reconciliation (Mass Balance)

If the substance is a research chemical:

  • Input: Record the initial mass received (e.g., 5.0g).

  • Usage: Log experimental usage in your ELN (Electronic Lab Notebook).

  • Waste: The waste container mass + consumed mass should roughly equal the initial mass.

  • Why? In the event of a safety audit, this proves that no material was diverted for illicit use or improperly dumped down the drain.

3. Vendor Handoff
  • Manifesting: Ensure the material is listed on the Uniform Hazardous Waste Manifest (EPA Form 8700-22).[1]

  • Profile: The waste profile should specify "Organic Solids/Liquids for Incineration."

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1] Available at: [Link][1]

  • Drug Enforcement Administration (DEA). Disposal of Controlled Substances - 21 CFR Part 1317.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Barbituric Acid Derivatives. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard - 29 CFR 1910.1200.[1][6] Available at: [Link][1]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 1,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Diphenylbarbituric acid. Our goal is to provide value beyond the product by building a foundation of trust through comprehensive safety protocols. This document is structured to offer a deep, procedural understanding of necessary personal protective equipment (PPE), operational plans, and disposal methods.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, understanding its potential hazards is critical for selecting the appropriate PPE.[2][3] For 1,5-Diphenylbarbituric acid, a solid compound, the primary risks stem from the potential for dust generation and subsequent exposure through multiple routes.

  • Inhalation: Fine dust particles can become airborne during handling, such as weighing or transferring the solid.[4] Inhaling this dust may cause respiratory tract irritation.[4] Working in a well-ventilated area, preferably a chemical fume hood, is a critical engineering control to minimize this risk.[5][6]

  • Skin Contact: Direct contact with the solid may cause skin irritation.[4][7] Some barbituric acid derivatives can cause allergic skin reactions. Contaminated clothing must be removed and washed before reuse.[7]

  • Eye Contact: Airborne dust can cause mechanical irritation or more severe damage to the eyes.[4][7] Some related compounds are known to cause serious eye damage. Therefore, robust eye protection is non-negotiable.

  • Ingestion: While less common in a laboratory setting, accidental ingestion of related compounds can be harmful or toxic. General hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, are essential.[5][8]

Furthermore, in the event of a fire, hazardous combustion products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[5]

Core PPE Requirements and Best Practices

The following table summarizes the recommended PPE for various laboratory tasks involving 1,5-Diphenylbarbituric acid. Always inspect PPE for damage before use and never reuse disposable items like gloves.[1][2]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety gogglesChemical-resistant gloves (e.g., Nitrile)Long-sleeved, buttoned lab coatRequired: Use of a chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved respirator (e.g., N95) is necessary.[4][9]
Preparing Solutions Chemical splash goggles[6][10]Chemical-resistant glovesLong-sleeved, buttoned lab coatUse of a chemical fume hood is strongly recommended to control vapors and potential aerosols.
Handling Minor Spills Chemical splash gogglesHeavy-duty, chemical-resistant glovesLong-sleeved, buttoned lab coat; consider a chemical-resistant apron.[1]Required: NIOSH-approved respirator with particulate filter if dust is present.[5]
General Laboratory Work Safety glasses with side shields[1]Chemical-resistant glovesLong-sleeved, buttoned lab coatGeneral laboratory ventilation.
Causality Behind PPE Choices:
  • Eye Protection: Safety glasses with side shields provide minimum protection from projectiles but are insufficient against dust and splashes.[1] Chemical splash goggles form a seal around the eyes, offering superior protection.[6][10]

  • Hand Protection: Nitrile gloves are a common and effective choice for handling many solid chemicals and provide good splash resistance.[6] Always remove gloves before touching common surfaces like doorknobs or phones to prevent the spread of contamination.[1][2]

  • Body Protection: A buttoned lab coat protects your skin and personal clothing from contamination.[1][6]

  • Respiratory Protection: The primary defense against inhaling hazardous dust is an engineering control like a fume hood.[6] When such controls are insufficient or unavailable, personal respiratory protection is the last line of defense.[11][12]

Operational Plan: Safe Handling Workflow

This section provides a step-by-step protocol for safely weighing and handling solid 1,5-Diphenylbarbituric acid.

Experimental Protocol: Weighing and Transfer
  • Preparation: Before entering the lab, review this guide and any available safety information. Ensure the chemical fume hood or ventilated enclosure is operational.[6] Prepare your workspace by cleaning the surface and gathering all necessary equipment (spatula, weigh paper/boat, receiving vessel).

  • Donning PPE: Put on your lab coat, ensuring it is fully buttoned. Don safety goggles. Finally, put on a pair of appropriate chemical-resistant gloves.[3]

  • Weighing: Perform all manipulations of the solid compound inside the fume hood or ventilated enclosure to control dust.[5][10] Place the weigh boat on the analytical balance and tare. Carefully use a clean spatula to transfer the desired amount of 1,5-Diphenylbarbituric acid to the weigh boat. Avoid any actions that could generate dust.[4]

  • Transfer: Carefully transfer the weighed compound into the designated reaction or storage vessel.

  • Immediate Cleanup: Using a brush and dustpan or a dedicated vacuum, clean any residual powder from the balance and surrounding surfaces within the hood. Dispose of contaminated weigh boats and any cleaning materials in the designated solid waste container.[10]

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove gloves using a technique that avoids touching the outside with bare skin. Remove your lab coat. Finally, remove your eye protection.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after the procedure is complete.[2]

Safe Handling Workflow Diagram

prep 1. Review Safety Info & Prepare Workspace don 2. Don PPE (Lab Coat, Goggles, Gloves) prep->don hood 3. Work in Fume Hood or Ventilated Enclosure don->hood weigh 4. Weigh Compound (Minimize Dust) hood->weigh transfer 5. Transfer Compound to Vessel weigh->transfer cleanup 6. Clean Workspace & Dispose of Consumables transfer->cleanup doff 7. Doff PPE (Gloves, Coat, Goggles) cleanup->doff wash 8. Wash Hands Thoroughly doff->wash

Caption: Workflow for safely weighing solid 1,5-Diphenylbarbituric acid.

Spill and Disposal Plans

A clear plan for waste disposal and spill management is a cornerstone of laboratory safety.

Disposal Plan
  • Chemical Waste: All waste 1,5-Diphenylbarbituric acid and solutions containing it must be disposed of in a clearly labeled, sealed hazardous waste container.[10] Do not pour chemical waste down the sink.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in the designated solid hazardous waste container.[10]

  • Consultation: Always consult your institution's Environmental Health & Safety (EHS) office or a local waste disposal expert for guidance on proper waste stream segregation and disposal procedures, as regulations vary.[5]

Spill Response
  • Minor Spills: For small, contained spills of the solid compound:

    • Alert personnel in the immediate area.

    • Wearing your full PPE (lab coat, goggles, gloves, and respirator if needed), carefully sweep or scoop up the material. Use dry cleanup procedures and avoid generating dust.

    • Place the collected material and all cleaning supplies into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wash the area.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your supervisor and institutional EHS.

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with handling 1,5-Diphenylbarbituric acid, ensuring a safer research environment for yourself and your colleagues.

References

  • Safety Data Sheet: Barbituric acid - Carl ROTH. Source: Carl ROTH, URL: [Link]

  • Safe Handling Practices for Laboratory Chemicals. Source: GZ Industrial Supplies, URL: [Link]

  • Safe Laboratory Practices in Chemistry. Source: Harvey Mudd College Department of Chemistry, URL: [Link]

  • BARBITURIC ACID Safety Data Sheet. Source: Sdfine, URL: [Link]

  • School Chemistry Laboratory Safety Guide. Source: U.S. Consumer Product Safety Commission, URL: [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Source: Crystalgen, URL: [Link]

  • Personal Protective Equipment. Source: U.S. Environmental Protection Agency (EPA), URL: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Centers for Disease Control and Prevention (CDC), URL: [Link]

  • Material Safety Data Sheet - Barbituric Acid. Source: Cole-Parmer, URL: [Link]

  • SAFETY DATA SHEET - 1-Benzyl-5-phenylbarbituric acid. Source: Thermo Fisher Scientific, URL: [Link]

  • Material Safety Data Sheet - Barbituric Acid. Source: Piochem, URL: [Link]

  • Personal protective equipment for preparing toxic drugs. Source: GERPAC, URL: [Link]

  • Safety Data Sheet: 5-n-Butylbarbituric acid. Source: Chemos GmbH & Co. KG, URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。